Product packaging for 2-Hydroxy-4-iodobenzaldehyde(Cat. No.:CAS No. 38170-02-4)

2-Hydroxy-4-iodobenzaldehyde

Cat. No.: B1592207
CAS No.: 38170-02-4
M. Wt: 248.02 g/mol
InChI Key: UPUMRAVJDXWXMP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H5IO2 and its molecular weight is 248.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IO2 B1592207 2-Hydroxy-4-iodobenzaldehyde CAS No. 38170-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUMRAVJDXWXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593014
Record name 2-Hydroxy-4-iodobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38170-02-4
Record name 2-Hydroxy-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Hydroxy-4-iodobenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxy-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity and applications, particularly within the sphere of drug discovery and development.

Chemical Identity and Properties

This compound, also known as 4-iodosalicylaldehyde, is an aromatic organic compound.[1] Its structure incorporates a benzene (B151609) ring substituted with a hydroxyl group, an aldehyde group, and an iodine atom. This trifunctional nature makes it a versatile building block in organic synthesis.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValue
CAS Number 38170-02-4[2][3][4][5][6]
Molecular Formula C₇H₅IO₂[1][4][6]
IUPAC Name This compound[6]
Synonyms 4-iodosalicylaldehyde, 4-iodo-salicylaldehyde, 4-Iodo-2-hydroxy-benzaldehyde[1]
InChI InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H[1][6]
InChIKey UPUMRAVJDXWXMP-UHFFFAOYSA-N[1][6]
SMILES C1=CC(=C(C=C1I)O)C=O[6]
MDL Number MFCD08457196[2]
Physicochemical Properties

Quantitative physical and chemical properties are presented below.

PropertyValue
Molecular Weight 248.02 g/mol [6]
Appearance Yellow solid[5]
Purity ≥98%[1][2]
Melting Point 89-97 °C (lit.)

Synthesis of this compound

A common laboratory-scale synthesis involves the formylation of 2-iodophenol (B132878). The following protocol provides a step-by-step methodology.

Experimental Protocol: Formylation of 2-Iodophenol

This procedure is adapted from established methods for the synthesis of this compound.[5]

Materials:

Procedure:

  • Initial Setup: In a suitable reaction vessel, create a solution of 2-iodophenol (1.0 eq, e.g., 30 g, 136 mmol) in acetonitrile (ACN). Cool the solution in an ice bath.

  • Addition of Reagents: To the cooled solution, add magnesium chloride (1.5 eq, e.g., 19.5 g, 204 mmol) in portions, ensuring the internal temperature remains below 10 °C.[5]

  • Subsequently, add paraformaldehyde (7.0 eq, e.g., 28.6 g, 954 mmol) and triethylamine (4.0 eq, e.g., 76 mL, 545 mmol).[5] An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 72 °C and maintain this temperature for 2 hours.[5]

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a saturated aqueous ammonium chloride solution (e.g., 500 mL) and extract the product with ethyl acetate (e.g., 2 x 150 mL).[5]

  • Workup - Washing: Combine the organic layers. Sequentially wash the combined organic phase with aqueous sodium bicarbonate, 1N hydrochloric acid, and brine (e.g., 2 x 150 mL for each wash).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5]

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate mixture (e.g., 5% ethyl acetate in hexane), to yield this compound as a yellow solid.[5]

G cluster_prep Reaction Preparation cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification A Dissolve 2-Iodophenol in Acetonitrile B Cool to <10°C A->B C Add MgCl2, Paraformaldehyde, TEA B->C D Heat to 72°C for 2 hours C->D E Quench with NH4Cl (aq) & Extract with Ethyl Acetate D->E F Wash Organic Layer (NaHCO3, HCl, Brine) E->F G Dry (Na2SO4) & Concentrate F->G H Purify via Column Chromatography G->H I I H->I Final Product: This compound G cluster_aldehyde Aldehyde (-CHO) Reactions cluster_hydroxyl Hydroxyl (-OH) Reactions cluster_iodo Iodo (-I) Reactions center This compound A1 Reductive Amination center->A1 A2 Wittig Reaction center->A2 A3 Condensation (Imine/Oxime) center->A3 B1 Alkylation (Ethers) center->B1 B2 Acylation (Esters) center->B2 C1 Suzuki Coupling center->C1 C2 Sonogashira Coupling center->C2 C3 Heck Coupling center->C3 G cluster_tcell T-Cell cluster_tumor Tumor Cell cluster_therapy Therapeutic Intervention TCell T-Cell TCell_Receptor Putative B7-H3 Receptor TCell_Receptor->TCell Inhibitory Signal TumorCell Tumor Cell B7H3 B7-H3 Protein B7H3->TCell_Receptor Binding Antibody Anti-B7-H3 Antibody Antibody->B7H3 Blocks Binding

References

Synthesis of 2-Hydroxy-4-iodobenzaldehyde from 2-Iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-hydroxy-4-iodobenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on the direct formylation of 2-iodophenol (B132878), for which a detailed experimental protocol is provided. Additionally, alternative synthetic strategies are discussed, along with a comparative analysis of their potential outcomes. This document includes tabulated quantitative data, detailed experimental procedures, and visualizations of the synthetic workflow and underlying chemical principles to support research and development activities.

Introduction

This compound is a substituted aromatic aldehyde featuring a hydroxyl group and an iodine atom on the benzene (B151609) ring. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including biologically active compounds and functional materials. The strategic placement of the hydroxyl, iodo, and aldehyde functionalities allows for a variety of subsequent chemical transformations. This guide details a reliable synthetic route to this compound starting from the readily available precursor, 2-iodophenol.

Proposed Synthetic Pathway: Formylation of 2-Iodophenol

The most direct route to this compound is the electrophilic formylation of 2-iodophenol. In this reaction, a formyl group (-CHO) is introduced onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and iodo substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the iodine atom is a deactivating ortho-, para-director. In the case of 2-iodophenol, one of the ortho positions relative to the hydroxyl group is blocked by the iodine atom. Consequently, electrophilic attack is favored at the other ortho position (C6) and the para position (C4). Steric hindrance from the bulky iodine atom at the C2 position can favor substitution at the less hindered C4 position, leading to the desired product.

Several formylation methods are applicable to phenols, including the Duff reaction, the Vilsmeier-Haack reaction, and magnesium-mediated formylation. A specific and effective method for the para-formylation of 2-iodophenol utilizes magnesium chloride and paraformaldehyde.

Magnesium-Mediated Formylation of 2-Iodophenol

A highly effective method for the synthesis of this compound from 2-iodophenol involves the use of magnesium chloride, paraformaldehyde, and a tertiary amine base in an aprotic solvent. This approach has been reported to yield the desired product in good yield.[1]

Experimental Protocol:

A detailed experimental protocol for the magnesium-mediated formylation of 2-iodophenol is provided below.

Materials:

Procedure:

  • To a solution of 2-iodophenol (30 g, 136 mmol) in acetonitrile (ACN), add magnesium chloride (MgCl₂, 19.5 g, 204 mmol) in portions while maintaining the reaction temperature below 10 °C.

  • Subsequently, add paraformaldehyde (28.6 g, 954 mmol) and triethylamine (TEA, 76 mL, 545 mmol). A slight exotherm to 15 °C may be observed.

  • Heat the reaction mixture to 72 °C and maintain this temperature for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous ammonium chloride solution (500 mL) and extract with ethyl acetate (2 x 150 mL).

  • Combine the organic phases and wash sequentially with aqueous sodium bicarbonate (NaHCO₃) solution (2 × 150 mL), 1N aqueous hydrochloric acid (HCl) (2 × 150 mL), and brine (2 × 150 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a 5% ethyl acetate in hexane eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a yellow solid.[1]

Quantitative Data:

ParameterValueReference
Starting Material2-Iodophenol (30 g)[1]
ProductThis compound[1]
Yield27 g (79%)[1]
AppearanceYellow solid[1]

Alternative Formylation Methodologies

While the magnesium-mediated method provides a direct and high-yielding route, other classical formylation reactions are also plausible for the synthesis of this compound from 2-iodophenol. These methods are presented here as potential alternatives, though specific experimental data for the formylation of 2-iodophenol using these reactions is less readily available.

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or a mixture of acetic and trifluoroacetic acid.[1] This reaction generally favors ortho-formylation.[1] However, when the ortho positions are blocked, para-formylation can occur.[2] Given that one ortho position in 2-iodophenol is substituted, the Duff reaction could potentially yield the desired 4-iodo isomer. The reaction typically requires heating.[1]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] This reaction is suitable for electron-rich aromatic compounds, including phenols.[3] The Vilsmeier reagent is a relatively weak electrophile, and the reaction often favors substitution at the less sterically hindered para position.[3]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[5][6] The reactive intermediate is dichlorocarbene. This reaction strongly favors ortho-formylation due to the interaction between the phenoxide and the carbene.[5] While para-formylated products are sometimes observed as minor products, this method is less likely to be efficient for the synthesis of this compound.

Comparison of Potential Formylation Methods:

ReactionReagentsTypical RegioselectivityPotential for 2-Iodophenol
Magnesium-MediatedMgCl₂, Paraformaldehyde, TEAPara (with ortho-block)High (demonstrated)[1]
Duff ReactionHexamethylenetetramine, AcidOrthoModerate (para-product possible)[2]
Vilsmeier-HaackDMF, POCl₃ (or similar)Para (often favored)Good (plausible)[3]
Reimer-TiemannCHCl₃, BaseOrthoLow (para-product is minor)[5]

Characterization of this compound

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Physical and Chemical Properties:

PropertyValueReference
Molecular FormulaC₇H₅IO₂[7][8]
Molecular Weight248.02 g/mol [7]
CAS Number38170-02-4[7][8][9][10]
AppearanceYellow solid[1][8]

Spectroscopic Data:

Spectroscopic data is essential for the structural elucidation of the final product. Below is a summary of expected and reported spectral information.

TechniqueData
¹H NMR Expected signals for an aldehydic proton, a hydroxyl proton, and three aromatic protons with a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR Expected signals for a carbonyl carbon, and seven aromatic carbons (five CH and two quaternary).
IR Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl group), C=O stretching (aldehyde), and C-H and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (248.02 g/mol ).

Note: Specific spectral data can be accessed through chemical databases such as ChemicalBook.[11]

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound from 2-iodophenol via the magnesium-mediated formylation method.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 2-Iodophenol in ACN reagents 1. MgCl2 (<10°C) 2. Paraformaldehyde 3. Triethylamine start->reagents Add heating Heat to 72°C for 2h reagents->heating quench Quench with aq. NH4Cl heating->quench extract Extract with Ethyl Acetate quench->extract wash Wash with: 1. aq. NaHCO3 2. 1N HCl 3. Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography (Silica, 5% EtOAc/Hexane) dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Regioselectivity of Formylation

The diagram below illustrates the directing effects of the substituents on 2-iodophenol in an electrophilic aromatic substitution reaction, such as formylation.

Caption: Regioselectivity in the formylation of 2-iodophenol.

Conclusion

The synthesis of this compound from 2-iodophenol is most effectively achieved through a magnesium-mediated formylation reaction. This method offers a high yield of the desired para-substituted product. While other classical formylation reactions present plausible alternatives, their efficacy and regioselectivity for this specific transformation require further investigation. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of functionalized aromatic compounds for pharmaceutical and materials science applications.

References

Spectroscopic Profile of 2-Hydroxy-4-iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-4-iodobenzaldehyde, a key building block in organic synthesis and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₅IO₂ and a molecular weight of approximately 248.02 g/mol .[1][2] Its structure features a benzene (B151609) ring substituted with a hydroxyl group at position 2, an iodine atom at position 4, and a formyl (aldehyde) group at position 1. This substitution pattern significantly influences its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~11.0s1HHydroxyl proton (-OH)
~7.6d1HAromatic proton (H-6)
~7.3dd1HAromatic proton (H-5)
~7.2d1HAromatic proton (H-3)
Note: Predicted values based on typical chemical shifts for substituted benzaldehydes. The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.
¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~195Aldehyde carbon (C=O)
~160C-2 (Carbon bearing -OH)
~140C-5
~130C-6
~120C-1
~118C-3
~95C-4 (Carbon bearing -I)
Note: Predicted values based on typical chemical shifts for substituted benzaldehydes. The signal for the carbon attached to iodine (C-4) is expected to be significantly upfield due to the heavy atom effect.
Experimental Protocol for NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a clean NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretching (hydroxyl group)
2900 - 2800MediumC-H stretching (aldehyde)
2800 - 2700MediumC-H stretching (aldehyde, Fermi resonance)
1680 - 1660StrongC=O stretching (aldehyde)
1600 - 1450Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-O stretching (hydroxyl group)
Below 800Medium-StrongC-I stretching
Note: The C=O stretching frequency is influenced by the ortho-hydroxyl group through intramolecular hydrogen bonding, causing a shift to a lower wavenumber compared to unsubstituted benzaldehyde.
Experimental Protocol for FT-IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet method is commonly used. A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data

The exact mass of this compound is 247.93343 Da, calculated for the molecular formula C₇H₅IO₂.[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 248.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragment IonDescription
248[C₇H₅IO₂]⁺Molecular ion (M⁺)
247[C₇H₄IO₂]⁺Loss of a hydrogen atom from the aldehyde or hydroxyl group
219[C₆H₄IO]⁺Loss of the formyl radical (-CHO)
121[C₇H₅O₂]⁺Loss of the iodine atom
93[C₆H₅O]⁺Loss of iodine and carbon monoxide
Note: The fragmentation pattern can be complex, and the relative intensities of the peaks will depend on the ionization energy and the specific mass spectrometer used.
Experimental Protocol for Mass Spectrometry

The mass spectrum can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The standard electron energy for EI is 70 eV. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_application Application Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Application Drug Development, Research Purity->Application

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound, which is essential for its effective application in research and development. The provided data and protocols serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

An In-depth Technical Guide on the Solubility of 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Hydroxy-4-iodobenzaldehyde in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides an overview of its physicochemical properties, expected solubility based on structurally similar compounds, and a detailed experimental protocol for determining its solubility. The provided methodologies and workflows are intended to enable researchers to generate precise and reliable solubility data in-house.

Introduction

This compound, also known as 4-iodosalicylaldehyde, is an aromatic organic compound with the chemical formula C₇H₅IO₂.[1][2] Its structure, featuring a hydroxyl group, an aldehyde group, and an iodine atom on the benzene (B151609) ring, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals.[3] Understanding the solubility of this compound in various organic solvents is critical for its application in organic synthesis, purification, formulation, and drug development, as solubility directly impacts reaction kinetics, yield, and bioavailability.

This guide provides a framework for understanding and determining the solubility of this compound. While direct quantitative data is not available in the literature, a qualitative assessment based on analogous compounds is presented. Furthermore, a detailed experimental protocol is provided to facilitate the determination of its solubility in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 4-iodosalicylaldehyde, 4-Iodo-2-hydroxy-benzaldehydeCymitQuimica[2]
CAS Number 38170-02-4PubChem[1]
Molecular Formula C₇H₅IO₂PubChem[1], CymitQuimica[2]
Molecular Weight 248.02 g/mol PubChem[1]
Appearance SolidCymitQuimica[2]

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, based on its molecular structure—a polar aromatic aldehyde with a hydroxyl group capable of hydrogen bonding—and the known solubility of similar compounds, a qualitative solubility profile can be predicted. Aldehydes and ketones are generally soluble in organic solvents. The presence of the hydroxyl group is expected to enhance its solubility in polar protic and aprotic solvents.

The following table summarizes the expected qualitative solubility of this compound, based on data for structurally related compounds such as salicylaldehyde (B1680747) and 2,4-dihydroxybenzaldehyde (B120756).[4][5][6]

Solvent ClassSolventExpected SolubilityRationale / Analogous Compound Behavior
Polar Protic MethanolSoluble to Highly SolubleSalicylaldehyde and 2,4-dihydroxybenzaldehyde are soluble in alcohols.[4][5]
EthanolSoluble to Highly SolubleSalicylaldehyde is miscible with ethanol.[4] 2,4-dihydroxybenzaldehyde is highly soluble.[5]
WaterSlightly SolubleSalicylaldehyde is slightly soluble in water.[4] The iodine atom may decrease water solubility compared to salicylaldehyde.
Polar Aprotic AcetoneSolubleLower molecular weight aldehydes and ketones are generally soluble in acetone. 2,4-dihydroxybenzaldehyde is soluble.[5]
Dimethyl Sulfoxide (DMSO)Soluble to Highly Soluble2,4-dihydroxybenzaldehyde is soluble in DMSO.[5]
Ethyl AcetateSoluble4-hydroxybenzaldehyde shows good solubility in ethyl acetate.[7]
AcetonitrileSoluble4-hydroxybenzaldehyde is soluble in acetonitrile.[7]
Nonpolar DichloromethaneSolubleMany organic compounds are soluble in halogenated solvents.
ChloroformSoluble2,4-dihydroxybenzaldehyde is highly soluble in chloroform.[5][6]
TolueneSlightly Soluble to Soluble4-hydroxybenzaldehyde has some solubility in toluene.[7]
Hexane / HeptaneSparingly Soluble to InsolubleThe polarity of the molecule would likely limit solubility in nonpolar alkane solvents.

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][8]

4.1. Materials

  • This compound (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readability ±0.1 mg or better)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Vials with Teflon-lined screw caps (B75204) (e.g., 4 mL or 20 mL)

  • Syringes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture at a constant speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[9] A period of 24 to 72 hours is generally recommended to ensure equilibrium is reached.[9]

    • Visually inspect the vials to ensure undissolved solid remains.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately pass the solution through a syringe filter into a clean, tared vial to remove all undissolved particles.[9] This step is crucial to avoid artificially high results.

    • Weigh the filtered saturated solution to determine its mass.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the weighed, filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

      • Once the solvent is fully evaporated, weigh the vial containing the dried solute.

      • The mass of the dissolved solid is the final mass minus the tare mass of the vial.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

      • Generate a calibration curve by plotting the peak area (from HPLC analysis) versus concentration.

      • Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

4.3. Calculation of Solubility

  • From Gravimetric Method:

    • Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) × 100

    • Mass of solvent = (mass of filtered solution) - (mass of solute)

  • From Chromatographic Method:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Solubility (g/L) = Concentration of undiluted solution (g/L)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_equil cluster_sampling prep Preparation substance Add excess This compound equil Equilibration shake Agitate in thermostatic shaker (24-72h) sampling Sampling & Filtration supernatant Draw supernatant with syringe quant Quantification calc Calculation quant->calc result Solubility Data (g/L or mg/mL) calc->result solvent Add known volume of solvent substance->shake solvent->shake settle Settle undissolved solid settle->supernatant filter Filter through 0.22 µm syringe filter filter->quant

References

An In-depth Technical Guide to 2-Hydroxy-4-iodobenzaldehyde: Chemical Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-4-iodobenzaldehyde, a halogenated aromatic aldehyde with significant potential in synthetic chemistry and drug development. The document details its chemical structure, physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its application in bioconjugation, particularly through the Pictet-Spengler reaction.

Chemical Structure and Properties

This compound, also known as 4-iodosalicylaldehyde, is a derivative of benzaldehyde (B42025) with a hydroxyl group at the ortho position and an iodine atom at the para position relative to the formyl group. This substitution pattern imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅IO₂[1]
Molecular Weight 248.02 g/mol [1]
CAS Number 38170-02-4[2]
Appearance Solid[2]
Melting Point 87 °C[3]
Boiling Point 290.0 ± 30.0 °C (Predicted)[3]
Density 2.039 ± 0.06 g/cm³ (Predicted)[3]
Solubility Chloroform (Slightly), Methanol (Slightly)[3]
InChI Key UPUMRAVJDXWXMP-UHFFFAOYSA-N[1]

Spectroscopic Data

While detailed, publicly available spectra for this compound are limited, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds. Commercial suppliers may provide specific spectra upon request.[4][5][6]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks / Signals
¹H NMR (DMSO-d₆)- Aldehyde proton (-CHO): ~9.5-10.5 ppm (singlet)- Phenolic proton (-OH): ~10.0-11.0 ppm (broad singlet)- Aromatic protons: Three protons in the range of ~6.5-8.0 ppm, with splitting patterns determined by their coupling.
¹³C NMR (DMSO-d₆)- Aldehyde carbon (-CHO): ~190-195 ppm- C-OH: ~160-165 ppm- C-I: ~90-100 ppm- Other aromatic carbons: ~110-140 ppm
FT-IR (KBr, cm⁻¹)- O-H stretch (phenolic): ~3200-3400 cm⁻¹ (broad)- C=O stretch (aldehyde): ~1650-1680 cm⁻¹- C=C stretch (aromatic): ~1550-1600 cm⁻¹- C-I stretch: ~500-600 cm⁻¹
Mass Spectrometry (EI)- Molecular Ion (M⁺): m/z ≈ 248

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-iodophenol (B132878).[7]

Materials:

Procedure:

  • To a frozen solution of 2-iodophenol (30 g, 136 mmol) in acetonitrile (ACN), add magnesium chloride (MgCl₂, 19.5 g, 204 mmol) batchwise, maintaining the reaction temperature below 10 °C.[7]

  • Subsequently, add paraformaldehyde (28.6 g, 954 mmol) and triethylamine (TEA, 76 mL, 545 mmol). The reaction will be exothermic, with the temperature rising to approximately 15 °C.[7]

  • Heat the reaction mixture to 72 °C and maintain for 2 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.[7]

  • Pour the reaction mixture into a saturated aqueous ammonium chloride solution (500 mL) and extract with ethyl acetate (2 x 150 mL).[7]

  • Combine the organic phases and wash sequentially with aqueous sodium bicarbonate (NaHCO₃) (2 × 150 mL), aqueous 1N hydrochloric acid (HCl) (2 × 150 mL), and brine (2 × 150 mL).[7]

  • Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel, using 5% ethyl acetate in hexane as the eluent.[7]

  • Collect the target fractions, combine them, and remove the solvent under reduced pressure to yield this compound as a yellow solid (yield: 27 g, 79%).[7]

Representative Protocol: Pictet-Spengler Reaction for Bioconjugation

The aldehyde functionality of this compound makes it a suitable substrate for the Pictet-Spengler reaction, a powerful method for forming a stable carbon-carbon bond with a β-arylethylamine, such as a tryptamine-modified biomolecule.[8][9] This reaction is particularly relevant in the synthesis of antibody-drug conjugates (ADCs), where stable linkages are crucial.

The following is a general protocol that would require optimization for specific biomolecules.

Materials:

  • Tryptamine-functionalized biomolecule (e.g., antibody, protein)

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, toluene)[10]

  • Acid catalyst (e.g., trifluoroacetic acid - TFA)[8]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., column chromatography or size-exclusion chromatography)

  • Standard laboratory glassware and equipment

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the tryptamine-functionalized biomolecule in the chosen anhydrous solvent.

  • Addition of Aldehyde: To the stirred solution, add this compound (typically 1.0-1.2 equivalents).[8]

  • Acid Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA).

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., LC-MS).

  • Workup: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Purification: Concentrate the solution under reduced pressure and purify the resulting bioconjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography for proteins).

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and a representative bioconjugation reaction.

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Dissolve 2-iodophenol in ACN Add_MgCl2 Add MgCl2 Start->Add_MgCl2 Add_reagents Add paraformaldehyde and TEA Add_MgCl2->Add_reagents Heat Heat to 72 °C for 2 hours Add_reagents->Heat Cool Cool to room temperature Heat->Cool Quench Quench with NH4Cl (aq) Cool->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash with NaHCO3, HCl, and brine Extract->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

G Pictet-Spengler Bioconjugation Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Start Prepare tryptamine-functionalized biomolecule in solvent Add_aldehyde Add this compound Start->Add_aldehyde Add_catalyst Add TFA catalyst Add_aldehyde->Add_catalyst Stir Stir at room temperature Add_catalyst->Stir Monitor Monitor reaction progress Stir->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Reaction complete Extract Extract and dry organic phase Quench->Extract Concentrate Concentrate solution Extract->Concentrate Purify Purify bioconjugate (e.g., SEC) Concentrate->Purify Final_Product Purified Bioconjugate Purify->Final_Product

Caption: A representative workflow for Pictet-Spengler bioconjugation.

References

Commercial Availability and Technical Profile of 2-Hydroxy-4-iodobenzaldehyde for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-iodobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring hydroxyl, iodo, and aldehyde functional groups, allows for a diverse range of chemical modifications, making it a versatile precursor for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, a detailed synthetic protocol, and its application in the cutting-edge field of antibody-drug conjugates (ADCs) for cancer therapy.

Commercial Suppliers and Physical Properties

This compound is readily available for research purposes from several commercial chemical suppliers. The typical purity offered is around 98%. Below is a summary of key physical and chemical properties for this compound.

PropertyValueReference(s)
CAS Number 38170-02-4[1][2][3]
Molecular Formula C₇H₅IO₂[2][3]
Molecular Weight 248.02 g/mol [2]
Appearance Solid[3]
Purity ≥98%[3]
InChI InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H[3]
InChIKey UPUMRAVJDXWXMP-UHFFFAOYSA-N[3]
SMILES C1=CC(=C(C=C1I)O)C=O

A non-exhaustive list of commercial suppliers includes:

  • Apollo Scientific[1]

  • CymitQuimica[3]

  • Fisher Scientific (via eMolecules)

  • BLD Pharm

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 2-iodophenol (B132878). The following protocol is adapted from a literature procedure.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

Procedure:

  • To a solution of 2-iodophenol (30 g, 136 mmol) in acetonitrile (ACN), add magnesium chloride (MgCl₂, 19.5 g, 204 mmol) portion-wise while maintaining the temperature below 10 °C.

  • Subsequently, add paraformaldehyde (28.6 g, 954 mmol) and triethylamine (TEA, 76 mL, 545 mmol). The reaction is exothermic.

  • Heat the reaction mixture to 72 °C and maintain for 2 hours.

  • After completion, cool the reaction to room temperature and pour it into a saturated aqueous ammonium chloride solution (500 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine the organic phases and wash sequentially with aqueous sodium bicarbonate (2 x 150 mL), 1N hydrochloric acid (2 x 150 mL), and brine (2 x 150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a 5% ethyl acetate/hexane eluent to yield this compound as a yellow solid (27 g, 79% yield).

Application in Drug Development: Precursor to an Anti-B7-H3 Antibody-Drug Conjugate Payload

This compound is a key precursor for the synthesis of the "hydroxybenzamide" portion of the duocarmycin-based payload, vc-seco-DUBA. This potent cytotoxic agent is a component of the investigational antibody-drug conjugate (ADC) MGC018 (vobramitamab duocarmazine), which targets the B7-H3 (CD276) protein overexpressed on various solid tumors.[5][6][7]

The following diagram illustrates a plausible synthetic workflow for the creation of an anti-B7-H3 ADC, highlighting the role of a 2-hydroxy-4-substituted benzaldehyde (B42025) derivative.

ADC_Synthesis_Workflow cluster_Payload Payload Synthesis cluster_Antibody Antibody Production cluster_Conjugation Conjugation & Purification HBA This compound Intermediates Multi-step Synthesis HBA->Intermediates DUBA_precursor Hydroxybenzamide Azaindole Moiety Intermediates->DUBA_precursor Payload vc-seco-DUBA Payload DUBA_precursor->Payload vc_linker Valine-Citrulline Linker vc_linker->Payload Conjugation Conjugation Reaction Payload->Conjugation mAb Anti-B7-H3 Monoclonal Antibody Reduction Reduction of Disulfide Bonds mAb->Reduction Reduced_mAb Thiol-activated mAb Reduction->Reduced_mAb Reduced_mAb->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification ADC MGC018 (ADC) Purification->ADC

Plausible workflow for the synthesis of an anti-B7-H3 ADC using a payload derived from this compound.
Mechanism of Action of Anti-B7-H3 ADCs

MGC018, an ADC utilizing a payload derived from a hydroxybenzamide structure, functions by targeting the B7-H3 protein on the surface of cancer cells.[5][8][9] Upon binding, the ADC is internalized, and the cytotoxic duocarmycin payload is released, which then alkylates DNA, leading to cell death.[9]

B7-H3 Signaling Pathways in Cancer

B7-H3 is not only a target for ADCs but is also an immune checkpoint molecule involved in tumor progression through the modulation of several signaling pathways.[3][4][10] Understanding these pathways is crucial for the rational design of B7-H3 targeted therapies.

B7H3_Signaling cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_AKT PI3K/Akt Pathway cluster_MAPK MAPK Pathway B7H3 B7-H3 (CD276) JAK JAK B7H3->JAK Activates PI3K PI3K B7H3->PI3K Activates RAS RAS B7H3->RAS Activates STAT3 STAT3 JAK->STAT3 Survivin Survivin STAT3->Survivin MMP9 MMP-9 STAT3->MMP9 Apoptosis_Inhibition Inhibition of Apoptosis Survivin->Apoptosis_Inhibition Metastasis Metastasis MMP9->Metastasis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Overview of key signaling pathways modulated by B7-H3 in cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assay of an Anti-B7-H3 ADC

To evaluate the efficacy of a synthesized anti-B7-H3 ADC, an in vitro cytotoxicity assay is a fundamental experiment.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an anti-B7-H3 ADC on a B7-H3-expressing cancer cell line.

Materials:

  • B7-H3-positive cancer cell line (e.g., MDA-MB-468)

  • B7-H3-negative cancer cell line (for control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Anti-B7-H3 ADC

  • Non-targeting control ADC

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well white, clear-bottom tissue culture plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed the B7-H3-positive and B7-H3-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37 °C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of the anti-B7-H3 ADC and the control ADC in complete medium.

  • Treatment: Remove the medium from the cell plates and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37 °C in a 5% CO₂ incubator.

  • Viability Assessment: Equilibrate the plates to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

This compound is a commercially accessible and highly versatile chemical intermediate with significant applications in the synthesis of complex molecules for drug discovery. Its role as a precursor to the payload of the anti-B7-H3 ADC, MGC018, underscores its importance in the development of targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and the biological context of its derivatives, including the signaling pathways of their targets, is essential for researchers in the field of medicinal chemistry and oncology. The provided protocols and diagrams serve as a foundational guide for the utilization of this compound in advanced research and development settings.

References

Stability and Storage of 2-Hydroxy-4-iodobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxy-4-iodobenzaldehyde. Drawing upon available data for the compound and analogous structures, this document outlines its physicochemical properties, potential degradation pathways, and detailed experimental protocols for stability assessment. This information is critical for ensuring the integrity and reliability of this compound in research and development settings.

Physicochemical Properties and Recommended Storage

This compound is a solid, off-white compound with limited solubility in chloroform (B151607) and methanol (B129727).[1] To maintain its chemical integrity, specific storage conditions are paramount.

Table 1: Recommended Storage Conditions for this compound [2][3]

ParameterRecommended ConditionRationale
Temperature 2–8 °CRefrigeration minimizes the rate of potential thermal degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation, to which aromatic aldehydes and phenols are susceptible.
Light Protection from light (e.g., amber vials)Minimizes photodegradation, a common pathway for iodinated aromatic compounds.[3]
Container Tightly sealedPrevents contamination and exposure to moisture.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented, its structure, featuring a phenolic hydroxyl group, an aldehyde, and an iodine substituent on an aromatic ring, suggests susceptibility to several degradation pathways. These include oxidation, photodegradation, and hydrolysis.

Oxidative Degradation

The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, 2-hydroxy-4-iodobenzoic acid. The phenolic hydroxyl group also increases the electron density of the aromatic ring, making it more susceptible to oxidative processes, which can lead to the formation of quinone-type structures or polymeric materials.[4][5]

Oxidative Degradation This compound This compound 2-Hydroxy-4-iodobenzoic acid 2-Hydroxy-4-iodobenzoic acid This compound->2-Hydroxy-4-iodobenzoic acid Oxidation of Aldehyde Quinone-like structures & Polymers Quinone-like structures & Polymers This compound->Quinone-like structures & Polymers Ring Oxidation Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2)->this compound

Caption: Plausible oxidative degradation pathways.

Photodegradation

Aromatic iodides are known to be sensitive to light.[3] Upon exposure to UV or visible light, the carbon-iodine bond can undergo homolytic cleavage to form a radical species. This can initiate a cascade of reactions, leading to de-iodination and the formation of various degradation products, including 2-hydroxybenzaldehyde (salicylaldehyde) or further polymeric materials. Aromatic aldehydes themselves can also undergo photochemical reactions.[6]

Photodegradation Pathway This compound This compound Aryl Radical + Iodine Radical Aryl Radical + Iodine Radical This compound->Aryl Radical + Iodine Radical C-I Bond Cleavage Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->this compound 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Aryl Radical + Iodine Radical->2-Hydroxybenzaldehyde Hydrogen Abstraction Polymeric Products Polymeric Products Aryl Radical + Iodine Radical->Polymeric Products Radical Combination

Caption: Potential photodegradation mechanism.

Hydrolytic Degradation

While generally stable to hydrolysis, under forcing acidic or basic conditions, salicylaldehyde (B1680747) derivatives can potentially undergo reactions. However, significant degradation under neutral hydrolytic conditions is less likely for this particular structure.[7]

Experimental Protocols for Stability Testing

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.[8][9]

General Preparation for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution will be used for the subsequent stress conditions. A control sample, protected from light and stored at the recommended 2–8 °C, should be maintained for comparison.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidative 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Solid State60 °C24, 48, 72 hours
Photolytic Solid and SolutionICH Q1B conditionsAs per guidelines
Detailed Methodologies

3.2.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Heat the mixture in a water bath at 60 °C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute to a suitable concentration with the mobile phase for analysis.

3.2.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the mixture at room temperature.

  • Withdraw aliquots at specified time points (e.g., 1, 2, 4, and 8 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute to a suitable concentration with the mobile phase for analysis.

3.2.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

  • Dilute to a suitable concentration with the mobile phase for analysis.

3.2.4. Thermal Degradation

  • Place a known quantity of solid this compound in a stable, sealed container.

  • Store the container in an oven at 60 °C.

  • At specified time points (e.g., 24, 48, and 72 hours), remove a sample, dissolve it in a suitable solvent, and dilute for analysis.

3.2.5. Photostability Testing

  • Expose both solid and solution samples of this compound to light as per ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the specified exposure period.

Analytical Method for Stability Indication

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradation products.[10]

Table 3: Suggested HPLC Method Parameters

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature 30 °C
Injection Volume 10 µL

The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

Stability Testing Workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis Analyze Stressed Samples Analyze Stressed Samples Acid Hydrolysis->Analyze Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analyze Stressed Samples Oxidation Oxidation Oxidation->Analyze Stressed Samples Thermal Thermal Thermal->Analyze Stressed Samples Photolytic Photolytic Photolytic->Analyze Stressed Samples Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Acid Hydrolysis Prepare Stock Solution->Base Hydrolysis Prepare Stock Solution->Oxidation Prepare Stock Solution->Photolytic Analytical Method Development (HPLC) Analytical Method Development (HPLC) Analytical Method Development (HPLC)->Analyze Stressed Samples Identify Degradation Products Identify Degradation Products Analyze Stressed Samples->Identify Degradation Products Method Validation (ICH) Method Validation (ICH) Identify Degradation Products->Method Validation (ICH) Establish Stability Profile Establish Stability Profile Method Validation (ICH)->Establish Stability Profile

References

The Dual Nature of Iodine: An In-depth Technical Guide to the Reactivity of 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-iodobenzaldehyde is a versatile synthetic intermediate whose reactivity is uniquely governed by the multifaceted role of its iodine substituent. This technical guide provides a comprehensive analysis of the electronic and steric effects of the iodine atom on the molecule's reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams. The carbon-iodine bond serves as a key functional handle for sophisticated cross-coupling reactions, while the interplay of the iodo, hydroxyl, and aldehyde groups dictates the molecule's behavior in a range of synthetic transformations. Furthermore, this guide explores the relevance of the 4-iodosalicylaldehyde scaffold in medicinal chemistry, particularly in the development of targeted enzyme inhibitors.

The Pivotal Role of the Iodine Substituent

The reactivity of this compound is a direct consequence of the intrinsic properties of the iodine atom situated at the 4-position of the benzene (B151609) ring. These properties can be broadly categorized into electronic and steric effects, which in turn influence the reactivity of both the aromatic ring and the aldehyde functional group.

Electronic Effects: A Tale of Two Opposing Forces

The iodine substituent, like other halogens, exerts a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[1]

  • Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is deactivating, making the ring less susceptible to electrophilic aromatic substitution compared to benzene. Among the halogens, iodine's inductive effect is the weakest due to its lower electronegativity.[1]

  • Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the π-system of the aromatic ring. This donation of electron density partially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions.[1]

The net electronic effect of the iodine substituent is a slight deactivation of the aromatic ring towards electrophilic attack, yet it remains a strong ortho, para-director.

Quantifying Electronic Influence: Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. For the iodine substituent, the Hammett constants are presented in Table 1.

Substituent σ_meta σ_para
I0.350.18
Br0.390.23
Cl0.370.23
H0.000.00
Data sourced from multiple references.[2][3][4]

The positive σ values for iodine indicate its overall electron-withdrawing character at both the meta and para positions. However, the smaller σ_para value compared to σ_meta reflects the partial offsetting of the electron-withdrawing inductive effect by the electron-donating resonance effect at the para position.

The Carbon-Iodine Bond: A Gateway to Molecular Complexity

A defining feature of iodoaromatics is the relative weakness of the carbon-iodine (C-I) bond compared to other carbon-halogen bonds. This makes the iodine atom an excellent leaving group and renders this compound a prime substrate for a multitude of transition metal-catalyzed cross-coupling reactions. This reactivity profile is arguably the most significant contribution of the iodine substituent to the molecule's synthetic utility, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Reactivity at the Aldehyde Functional Group

The aldehyde group of this compound is a key site of reactivity, participating in a variety of condensation and addition reactions. The electronic effects of the iodine and hydroxyl substituents modulate the electrophilicity of the carbonyl carbon. The para-iodine substituent, being net electron-withdrawing, is expected to slightly increase the electrophilicity of the aldehyde carbonyl, thus potentially accelerating nucleophilic attack compared to the non-iodinated 2-hydroxybenzaldehyde.

Key Synthetic Transformations and Experimental Protocols

This section details the experimental protocols for the synthesis of this compound and its subsequent use in several important classes of organic reactions.

Synthesis of this compound

A common method for the synthesis of this compound is the formylation of 2-iodophenol (B132878).

Experimental Protocol: Formylation of 2-Iodophenol

  • Materials: 2-Iodophenol, magnesium chloride (MgCl₂), paraformaldehyde, triethylamine (B128534) (TEA), acetonitrile (B52724) (ACN), ethyl acetate (B1210297), saturated aqueous ammonium (B1175870) chloride, aqueous sodium bicarbonate, 1N hydrochloric acid, brine, and anhydrous sodium sulfate.

  • Procedure:

    • To a cooled solution of 2-iodophenol (1.0 eq.) in acetonitrile, add magnesium chloride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

    • Subsequently, add paraformaldehyde (7.0 eq.) and triethylamine (4.0 eq.).

    • Heat the reaction mixture to 72 °C and maintain for 2 hours.

    • After completion, cool the reaction to room temperature and pour it into a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic phases and wash sequentially with aqueous sodium bicarbonate, 1N hydrochloric acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to yield this compound as a yellow solid.[5]

G Synthesis of this compound iodophenol 2-Iodophenol reagents MgCl2, Paraformaldehyde, TEA ACN, 72 °C iodophenol->reagents Formylation workup Aqueous Workup (NH4Cl, NaHCO3, HCl) reagents->workup purification Column Chromatography workup->purification product This compound purification->product G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-I oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product 4-Aryl-2-hydroxybenzaldehyde reductive_elimination->product aryl_iodide This compound aryl_iodide->oxidative_addition boronic_acid Ar'B(OH)2 boronic_acid->transmetalation base Base base->transmetalation G Role of this compound in Drug Discovery start_mol This compound derivatization Synthetic Derivatization (e.g., Suzuki, Schiff Base) start_mol->derivatization compound_library Library of Analogues derivatization->compound_library screening Biological Screening compound_library->screening enzyme_inhibition Enzyme Inhibition (e.g., Hsp90, α-glucosidase) screening->enzyme_inhibition signaling_pathway Modulation of Signaling Pathways (e.g., Cancer, Diabetes) enzyme_inhibition->signaling_pathway lead_optimization Lead Optimization signaling_pathway->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

References

The Multifaceted Biological Potential of Substituted Salicylaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the anticancer, antimicrobial, antioxidant, and anti-inflammatory activities of substituted salicylaldehydes, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic promise.

Substituted salicylaldehydes, a class of aromatic aldehydes, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of a hydroxyl group ortho to the aldehyde functionality, combined with the potential for diverse substitutions on the aromatic ring, underpins their ability to interact with various biological targets. This technical guide synthesizes current research on the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these compounds, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through key signaling pathways.

Core Biological Activities: A Quantitative Overview

The biological efficacy of substituted salicylaldehydes is significantly influenced by the nature and position of substituents on the salicylaldehyde (B1680747) ring. Halogenation, nitration, and the addition of hydroxyl or methoxy (B1213986) groups can dramatically alter their activity.[1][2][3] The following tables provide a consolidated summary of the reported biological activities of various substituted salicylaldehydes and their derivatives, such as Schiff bases and hydrazones, to facilitate comparative analysis.

Table 1: Anticancer Activity of Substituted Salicylaldehyde Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-Methoxysalicylaldehyde isonicotinoylhydrazoneMultiple cell linesMost active in study[4]
5-Bromosalicylaldehyde-derived hydrazonesSKW-3 (T-cell leukemia), HL-60 (Myeloid leukemia)3.02 - 3.14[5]
5-Nitrosalicylaldehyde benzoylhydrazonesHL-60, BV-173 (Leukemic cell lines)Micromolar concentrations[5]
4-Methoxysalicylaldehyde hydrazone derivative 1HL-60, K-562 (Leukemic cell lines)< 0.06[5]
4-Methoxysalicylaldehyde hydrazone derivative 1MCF-7 (Breast cancer)0.23[5]
4-Methoxysalicylaldehyde hydrazone derivative 2HL-60, K-562 (Leukemic cell lines)< 0.06[5]
4-Methoxysalicylaldehyde hydrazone derivative 2MCF-7 (Breast cancer)0.23[5]
Dimethoxy salicylaldehyde benzoylhydrazone 1BV-173, K-562, SKW-3, AR-230, HL-60 (Leukemia)0.05 - 0.79[6]
Dimethoxy salicylaldehyde benzoylhydrazone 2BV-173, K-562, SKW-3, AR-230, HL-60 (Leukemia)0.04 - 0.94[6]
Table 2: Antimicrobial Activity of Substituted Salicylaldehydes
CompoundMicroorganismMIC (µg/mL)Reference
3,5-DichlorosalicylaldehydeCandida albicans8[7][8]
3,5-DichlorosalicylaldehydeSaccharomyces cerevisiae4[7][8]
3,5-DibromosalicylaldehydeCandida albicans4[7][8]
3,5-DibromosalicylaldehydeSaccharomyces cerevisiae4[7][8]
3,5-DiiodosalicylaldehydeCandida albicans8[7][8]
3,5-DiiodosalicylaldehydeSaccharomyces cerevisiae4[7][8]
5-BromosalicylaldehydeCandida albicans8[7][8]
5-ChlorosalicylaldehydeCandida albicans16[7][8]
5-NitrosalicylaldehydeStaphylococcus aureus32[7][8]
4,6-DimethoxysalicylaldehydeCandida albicansPotent activity[2]

Note: MIC values can vary based on the specific strain and testing methodology.

Table 3: Antioxidant Activity of Substituted Salicylaldehyde Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
Salicylaldehyde-derived secondary amine 2ABTS5.14 ± 0.11[9]
Salicylaldehyde-derived secondary amine 5Phenanthroline (A0.5)9.42 ± 1.02[9]
Salicylaldehyde-derived secondary amine (others)ABTS5.14 - 9.91[9]
BHT (standard)ABTS8.22 ± 0.45[9]
BHA (standard)ABTS7.16 ± 1.66[9]
Table 4: Anti-inflammatory Activity of Substituted Salicylaldehyde Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
Salicylaldehyde-derived secondary amine 2BSA Denaturation839.64 ± 11.13[9]
Salicylaldehyde-derived secondary amine 5BSA Denaturation699.72 ± 7.36[9]
Diclofenac (standard)BSA Denaturation128.83 ± 0.08[9]

Key Signaling Pathways Modulated by Substituted Salicylaldehydes

Substituted salicylaldehydes exert their biological effects by modulating key intracellular signaling pathways implicated in the pathogenesis of cancer and inflammatory diseases.

Anticancer Mechanisms

Several studies indicate that salicylaldehyde derivatives can suppress cancer cell proliferation and induce apoptosis by inhibiting critical signaling cascades.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression IKK IKK IkappaB IκBα IKK->IkappaB NFkB NF-κB IkappaB->NFkB Inhibition NFkB->Gene_Expression STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Salicylaldehyde Substituted Salicylaldehydes Salicylaldehyde->Akt Salicylaldehyde->mTOR Salicylaldehyde->IKK Salicylaldehyde->pSTAT3 Salicylaldehyde->ERK

Anticancer Signaling Pathways

Salicylaldehyde derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway , which is crucial for cell growth and survival.[10][11] They can also suppress the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.[12][13] Furthermore, evidence suggests their ability to downregulate the MAPK/ERK pathway and inhibit the phosphorylation of STAT3 , both of which are critical for cancer cell proliferation and survival.[14][15][16]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of substituted salicylaldehydes are primarily attributed to their ability to modulate signaling pathways that regulate the production of inflammatory mediators.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IKK IKK MyD88->IKK MAPK_cascade MAPK Cascade (p38, JNK, ERK) MyD88->MAPK_cascade IkappaB IκBα IKK->IkappaB NFkB NF-κB IkappaB->NFkB Inhibition Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes AP1 AP-1 MAPK_cascade->AP1 AP1->Inflammatory_Genes Salicylaldehyde Substituted Salicylaldehydes Salicylaldehyde->IKK Salicylaldehyde->MAPK_cascade

Anti-inflammatory Signaling Pathways

Similar to their anticancer mechanism, salicylates inhibit the NF-κB pathway , a central regulator of inflammation, by preventing IκBα degradation.[12][13] They also modulate the MAPK signaling pathway , which plays a crucial role in the production of pro-inflammatory cytokines and enzymes like COX-2.[17]

Detailed Experimental Protocols

To ensure the reproducibility and standardization of research in this area, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of substituted salicylaldehydes.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability and proliferation.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h, 37°C, 5% CO2) seed_cells->incubate1 add_compound Add substituted salicylaldehyde (various concentrations) incubate1->add_compound incubate2 Incubate (24-72h, 37°C, 5% CO2) add_compound->incubate2 add_mtt Add MTT solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h, 37°C, 5% CO2) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at ~570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the substituted salicylaldehyde derivatives and incubate for another 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).

Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial potential of a compound.

agar_well_diffusion_workflow start Start prepare_agar Prepare and sterilize agar medium start->prepare_agar inoculate_plate Inoculate agar plate with microbial suspension prepare_agar->inoculate_plate create_wells Create wells in the agar using a sterile borer inoculate_plate->create_wells add_compound Add substituted salicylaldehyde solution to wells create_wells->add_compound incubate Incubate plates at appropriate temperature (e.g., 37°C for 24h for bacteria) add_compound->incubate measure_zones Measure the diameter of the inhibition zones incubate->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zones->determine_mic end End determine_mic->end

Agar Well Diffusion Workflow
  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Inoculation: Inoculate the surface of the agar plates with a standardized microbial suspension.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the substituted salicylaldehyde solution (at various concentrations) into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

  • MIC Determination: The lowest concentration of the compound that shows a clear zone of inhibition is considered the Minimum Inhibitory Concentration (MIC).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

dpph_workflow start Start prepare_dpph Prepare DPPH solution in methanol (B129727) start->prepare_dpph mix_solutions Mix substituted salicylaldehyde solution with DPPH solution prepare_dpph->mix_solutions incubate Incubate in the dark at room temperature (e.g., 30 min) mix_solutions->incubate measure_absorbance Measure absorbance at ~517 nm incubate->measure_absorbance calculate_scavenging Calculate percentage of radical scavenging activity measure_absorbance->calculate_scavenging determine_ic50 Determine IC50 value calculate_scavenging->determine_ic50 end End determine_ic50->end

DPPH Assay Workflow
  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Reaction Mixture: Mix various concentrations of the substituted salicylaldehyde solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Bovine Serum Albumin (BSA) Denaturation Assay for Anti-inflammatory Activity

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

bsa_denaturation_workflow start Start prepare_solutions Prepare BSA solution and substituted salicylaldehyde solutions start->prepare_solutions mix_solutions Mix BSA solution with substituted salicylaldehyde solutions prepare_solutions->mix_solutions incubate1 Incubate at 37°C for 20 min mix_solutions->incubate1 heat_denaturation Heat at 51-72°C for 5-20 min incubate1->heat_denaturation cool Cool to room temperature heat_denaturation->cool measure_absorbance Measure absorbance (turbidity) at ~660 nm cool->measure_absorbance calculate_inhibition Calculate percentage of protein denaturation inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

BSA Denaturation Assay Workflow
  • Reaction Mixture Preparation: Prepare a reaction mixture containing Bovine Serum Albumin (BSA) solution (e.g., 1%) and various concentrations of the substituted salicylaldehyde.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for 5 minutes.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples by reading the absorbance at approximately 660 nm.

  • Calculation: Calculate the percentage of inhibition of protein denaturation and determine the IC50 value.

Conclusion and Future Directions

Substituted salicylaldehydes represent a promising class of compounds with a diverse range of biological activities. Their synthetic accessibility and the tunability of their chemical properties through various substitutions make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of these multifaceted molecules. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships for enhanced potency and selectivity, and evaluating their efficacy and safety in preclinical and clinical studies. The continued investigation of substituted salicylaldehydes holds the potential to yield novel therapeutic agents for a wide array of diseases.

References

Methodological & Application

Application Note: A Novel Linker Strategy Utilizing 2-Hydroxy-4-iodobenzaldehyde for the Development of Anti-B7-H3 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

B7-H3 (CD276) is a transmembrane protein overexpressed in a wide array of solid tumors, making it a prime target for antibody-drug conjugate (ADC) therapy.[1][2][3] The efficacy of an ADC is critically dependent on the monoclonal antibody, the cytotoxic payload, and the chemical linker that connects them. This application note describes a hypothetical approach for the use of 2-Hydroxy-4-iodobenzaldehyde as a key component in a novel linker system for the preparation of anti-B7-H3 ADCs. This strategy offers a versatile platform for the attachment of payloads and potential for multimodal applications, including imaging and therapy. While direct utilization of this compound in anti-B7-H3 ADC preparation has not been reported in existing literature, its chemical functionalities present a compelling theoretical application for next-generation ADC design.

Introduction

B7-H3 is an immune checkpoint molecule of the B7 family that is highly expressed on various cancer cells and is often associated with poor prognosis.[4][5][6] Its limited expression in normal tissues makes it an attractive target for cancer therapies with a wide therapeutic window.[6] Anti-B7-H3 ADCs have shown potent anti-tumor activity in preclinical models by delivering cytotoxic agents directly to the tumor site.[1][2][3]

The linker technology in ADCs plays a pivotal role in their stability, pharmacokinetic profile, and the efficiency of payload release. This document outlines a theoretical framework for incorporating this compound into a linker-payload complex for conjugation to an anti-B7-H3 monoclonal antibody. The proposed linker leverages the reactivity of the aldehyde for payload attachment and the utility of the aryl iodide for further modifications, such as the introduction of imaging agents or other functional moieties.

Principle of the Method

The proposed methodology is a multi-step process that begins with the synthesis of a linker-payload conjugate incorporating this compound. This is followed by the preparation of the anti-B7-H3 antibody for conjugation and the final coupling reaction to form the ADC. The workflow is designed to be modular, allowing for the substitution of different payloads and modification of the linker.

Materials and Reagents

  • Anti-B7-H3 monoclonal antibody (e.g., humanized IgG1)

  • This compound

  • Cytotoxic payload with a primary or secondary amine (e.g., a derivative of duocarmycin or a tubulin inhibitor)

  • Linker precursors (e.g., amino-PEG-maleimide)

  • Reducing agents (e.g., TCEP, DTT)

  • Crosslinking reagents (e.g., SMCC)

  • Solvents (DMF, DMSO, PBS)

  • Chromatography columns (e.g., Size-Exclusion, Hydrophobic Interaction)

  • Standard laboratory equipment for chemical synthesis and protein manipulation

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Linker-Payload Moiety using this compound

This protocol describes the synthesis of a linker-payload complex where the payload is attached to the this compound scaffold via reductive amination.

  • Payload Attachment:

    • Dissolve this compound (1.2 eq) and an amine-containing cytotoxic payload (1.0 eq) in a suitable solvent such as DMF.

    • Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) (1.5 eq), to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product using reverse-phase HPLC.

  • Linker Functionalization:

    • To the purified payload-benzaldehyde conjugate, add a heterobifunctional linker such as an amino-PEG-maleimide linker (1.1 eq).

    • The hydroxyl group of the benzaldehyde (B42025) can be activated, or an alternative conjugation strategy can be employed depending on the linker chemistry. For this hypothetical protocol, we will assume a reaction with the hydroxyl group.

    • Activate the hydroxyl group using a suitable reagent like p-nitrophenyl chloroformate to form a carbonate, which can then react with the amine of the PEG linker.

    • Purify the final linker-payload construct by chromatography.

Protocol 2: Preparation and Conjugation to Anti-B7-H3 Antibody

This protocol details the conjugation of the synthesized linker-payload to the anti-B7-H3 antibody via cysteine-maleimide chemistry.

  • Antibody Reduction:

    • Prepare the anti-B7-H3 antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent, such as TCEP, in a 5-10 molar excess to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation-compatible buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Conjugation Reaction:

    • Add the maleimide-functionalized linker-payload (prepared in Protocol 1) to the reduced antibody solution. A typical molar ratio is 5-10 fold excess of the linker-payload to the antibody.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification of the ADC:

    • Purify the resulting anti-B7-H3 ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.

    • Further purification and characterization can be performed using hydrophobic interaction chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DAR).

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity of Anti-B7-H3 ADC

Cell LineB7-H3 ExpressionIC50 (nM) of Anti-B7-H3 ADCIC50 (nM) of Non-targeting Control ADC
MDA-MB-231High0.15>1000
PC-3High0.22>1000
A549Moderate5.8>1000
JurkatNegative>1000>1000

Table 2: Hypothetical Pharmacokinetic Properties in a Murine Model

ADC ConstructHalf-life (t½, hours)Clearance (mL/hr/kg)Volume of Distribution (Vd, L/kg)
Anti-B7-H3 ADC1500.250.05
Non-targeting Control ADC1450.280.06

Visualizations

experimental_workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Preparation 2_Hydroxy_4_iodobenzaldehyde This compound Reductive_Amination Reductive Amination 2_Hydroxy_4_iodobenzaldehyde->Reductive_Amination Amine_Payload Amine-containing Payload Amine_Payload->Reductive_Amination Payload_Benzaldehyde Payload-Benzaldehyde Conjugate Reductive_Amination->Payload_Benzaldehyde Linker_Attachment Linker Attachment Payload_Benzaldehyde->Linker_Attachment Linker Amino-PEG-Maleimide Linker Linker->Linker_Attachment Final_Linker_Payload Maleimide-Linker-Payload Linker_Attachment->Final_Linker_Payload Conjugation Cysteine-Maleimide Conjugation Final_Linker_Payload->Conjugation Anti_B7_H3_Ab Anti-B7-H3 mAb Reduction Reduction (TCEP) Anti_B7_H3_Ab->Reduction Reduced_Ab Reduced mAb Reduction->Reduced_Ab Reduced_Ab->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Final_ADC Anti-B7-H3 ADC Purification->Final_ADC

Caption: Experimental workflow for the synthesis of an anti-B7-H3 ADC.

B7H3_signaling cluster_cell Cancer Cell cluster_tcell T-Cell B7H3 B7-H3 (CD276) Receptor Unknown Receptor(s) B7H3->Receptor Binds to TCR T-Cell Receptor B7H3->TCR Inhibits PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Drug_Resistance Drug Resistance JAK_STAT->Drug_Resistance Metastasis Metastasis & Invasion MAPK_ERK->Metastasis TCell_Activation T-Cell Activation & Effector Function TCR->TCell_Activation

Caption: B7-H3 signaling pathways in cancer and immune cells.[7][8][9]

adc_moa ADC Anti-B7-H3 ADC B7H3_Receptor B7-H3 Receptor on Cancer Cell ADC->B7H3_Receptor 1. Binding Internalization Internalization B7H3_Receptor->Internalization 2. Receptor-mediated endocytosis Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Apoptosis Payload->Apoptosis 4. Induction of Cell Death

Caption: Mechanism of action of the anti-B7-H3 ADC.

Discussion and Future Directions

The proposed use of this compound in the synthesis of anti-B7-H3 ADCs offers several potential advantages. The aldehyde provides a site for the straightforward attachment of amine-containing payloads through stable secondary amine linkages formed via reductive amination. The aryl iodide presents a versatile handle for further chemical modifications. For instance, it could be used for the attachment of a radiolabel (e.g., ^125^I or ^131^I) for theranostic applications, allowing for both imaging and therapy with the same molecule. Alternatively, the iodide can be functionalized via palladium-catalyzed cross-coupling reactions to introduce other moieties that may enhance the ADC's properties.

It is important to note that this application note presents a hypothetical protocol. Experimental validation is necessary to determine the feasibility of the proposed synthesis and the stability, efficacy, and safety of the resulting ADC. Optimization of reaction conditions, linker length, and payload selection will be crucial for developing a clinically viable therapeutic.

Future studies should focus on synthesizing the proposed linker-payload and conjugating it to an anti-B7-H3 antibody. The resulting ADC should be thoroughly characterized for its physicochemical properties, in vitro cytotoxicity against B7-H3 expressing cancer cell lines, and in vivo efficacy and safety in relevant animal models.

Conclusion

The novel application of this compound in a linker system for anti-B7-H3 ADCs represents a promising, albeit theoretical, avenue for the development of next-generation cancer therapeutics. The chemical versatility of this scaffold could enable the creation of ADCs with tailored properties, potentially leading to improved efficacy and safety profiles. Further research is warranted to explore the practical implementation of this innovative approach.

References

Application of 2-Hydroxy-4-iodobenzaldehyde in Fluorescence Sensing: A Prospective Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence sensing has emerged as a powerful analytical tool, offering high sensitivity and selectivity for the detection of various analytes. Salicylaldehyde (B1680747) and its derivatives are versatile platforms for the design of fluorescent probes, often utilized in the formation of Schiff bases that exhibit significant changes in their fluorescence properties upon interaction with specific ions or molecules. While the application of 2-Hydroxy-4-iodobenzaldehyde in fluorescence sensing is not extensively documented in current literature, its structural similarity to other well-studied salicylaldehyde-based sensors suggests its potential as a valuable precursor for developing novel fluorescent probes.

This document outlines a prospective application of this compound in the development of a Schiff base fluorescent sensor for the detection of aluminum ions (Al³⁺). The introduction of an iodine atom at the 4-position of the salicylaldehyde scaffold could potentially modulate the electronic properties and enhance the photophysical characteristics of the resulting sensor through the heavy-atom effect, possibly leading to improved sensitivity and selectivity. The methodologies and protocols detailed below are based on established principles for analogous salicylaldehyde-based fluorescent sensors and serve as a comprehensive guide for researchers exploring the potential of this compound in this field.

Principle of Detection

The proposed fluorescent sensor operates on the principle of chelation-enhanced fluorescence (CHEF). A Schiff base ligand, synthesized from this compound and a suitable fluorophoric amine, is designed to be weakly fluorescent in its free state. Upon selective binding to the target analyte, in this case, Al³⁺, the complexation restricts the C=N isomerization and inhibits photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response allows for the quantitative determination of the analyte concentration.

Data Presentation

The following table summarizes the anticipated performance characteristics of a hypothetical fluorescent sensor derived from this compound for the detection of Al³⁺, based on data from analogous salicylaldehyde-based probes.[1]

ParameterExpected Value
AnalyteAl³⁺
Limit of Detection (LOD)1 - 10 nM
Linear Range0.01 - 1.0 µM
Response Time< 1 minute
pH Range6.0 - 8.0
Solvent SystemDMSO/H₂O (v/v = 8:2)

Experimental Protocols

Synthesis of the Fluorescent Probe

This protocol describes the synthesis of a hypothetical Schiff base fluorescent probe (Probe 1) from this compound and 2-amino-N-ethylcarbazole.

Materials:

  • This compound

  • 2-amino-N-ethylcarbazole

  • Anhydrous ethanol (B145695)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 mmol) in 20 mL of anhydrous ethanol in a 50 mL round-bottom flask.

  • Add 2-amino-N-ethylcarbazole (1.0 mmol) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base probe.

Protocol for Fluorescence Sensing of Al³⁺

Materials:

  • Synthesized fluorescent probe (Probe 1)

  • Stock solution of Al³⁺ (e.g., from AlCl₃)

  • Stock solutions of various interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Zn²⁺)

  • DMSO (spectroscopic grade)

  • Deionized water

  • pH buffer (e.g., HEPES)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of Probe 1 in DMSO.

    • Prepare a 1.0 mM stock solution of Al³⁺ in deionized water.

    • Prepare 1.0 mM stock solutions of other metal ions in deionized water.

  • Fluorescence Measurements:

    • In a series of cuvettes, place 2.0 mL of a DMSO/H₂O (8:2, v/v, buffered to pH 7.4 with HEPES) solution.

    • Add an aliquot of the Probe 1 stock solution to each cuvette to achieve a final concentration of 10 µM.

    • To each cuvette, add varying concentrations of the Al³⁺ stock solution (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 µM).

    • Incubate the solutions at room temperature for 5 minutes.

    • Record the fluorescence emission spectra using a spectrofluorometer with an excitation wavelength determined from the absorption spectrum of the probe (typically around 350-450 nm).

  • Selectivity Studies:

    • Prepare a set of solutions containing Probe 1 (10 µM) and a specific concentration of Al³⁺ (e.g., 2.0 µM).

    • To another set of solutions containing only Probe 1 (10 µM), add a higher concentration (e.g., 20 µM) of each potential interfering metal ion.

    • Record the fluorescence spectra and compare the intensity changes to evaluate the selectivity of the probe for Al³⁺.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Hydroxy_4_iodobenzaldehyde This compound Reaction + 2_Hydroxy_4_iodobenzaldehyde->Reaction 2_amino_N_ethylcarbazole 2-amino-N-ethylcarbazole 2_amino_N_ethylcarbazole->Reaction Schiff_Base_Probe Schiff Base Fluorescent Probe Reaction->Schiff_Base_Probe Schiff Base Condensation Ethanol Ethanol Ethanol->Reaction Acetic_Acid Acetic Acid (cat.) Acetic_Acid->Reaction Reflux Reflux Reflux->Reaction

Caption: Synthesis pathway of the proposed Schiff base fluorescent probe.

Sensing_Mechanism cluster_process Fluorescence Change Probe Schiff Base Probe Weak Fluorescence Complex Probe-Al³⁺ Complex Strong Fluorescence Probe->Complex + Al³⁺ (Chelation) Turn_Off PET / C=N Isomerization (Fluorescence Quenching) Analyte {Al³⁺} Complex->Probe - Al³⁺ (Reversible) Turn_On CHEF / Inhibition of PET (Fluorescence Enhancement)

Caption: Proposed "turn-on" fluorescence sensing mechanism for Al³⁺.

Experimental_Workflow A Prepare Stock Solutions (Probe, Al³⁺, Interfering Ions) B Mix Probe with Buffer A->B C Add Al³⁺ or Interfering Ions B->C D Incubate at Room Temperature C->D E Measure Fluorescence Spectrum D->E F Analyze Data (LOD, Selectivity) E->F

Caption: Experimental workflow for fluorescence sensing of Al³⁺.

References

2-Hydroxy-4-iodobenzaldehyde: A Versatile Scaffold for Potent Antitumor Agents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-iodobenzaldehyde, a substituted salicylaldehyde (B1680747) derivative, serves as a crucial starting material and versatile building block in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring a hydroxyl group, an aldehyde functionality, and an iodine atom, provides multiple reactive sites for diverse chemical transformations. This strategic positioning of functional groups makes it an ideal scaffold for the construction of heterocyclic systems and for introducing key pharmacophoric elements. In the realm of medicinal chemistry, this compound has emerged as a valuable precursor for the synthesis of potent antitumor agents, most notably duocarmycin analogues, which are utilized as highly effective payloads in Antibody-Drug Conjugates (ADCs).

Application in the Synthesis of Duocarmycin Analogues

Duocarmycins are a class of natural products that exhibit exceptionally high cytotoxicity through a sequence-selective alkylation of DNA.[1][2] Their potent cell-killing ability makes them attractive candidates for use as payloads in ADCs, a targeted cancer therapy that delivers cytotoxic agents directly to tumor cells.[3] this compound is a key intermediate in the synthesis of the duocarmycin SA (DSA) alkylation subunit. The synthetic strategy often involves the utilization of the aldehyde for the construction of the core heterocyclic structure and the iodine atom as a handle for subsequent cross-coupling reactions to build the complex molecular framework.

A notable application is in the synthesis of the payload for vobramitamab duocarmazine (MGC018), an investigational ADC targeting B7-H3, an immune checkpoint protein overexpressed in a wide range of solid tumors.[4][5] The duocarmycin-based payload, vc-seco-DUBA, is a potent DNA alkylating agent.[5]

Experimental Protocols

The following is a representative protocol for the synthesis of a key intermediate in the preparation of duocarmycin analogues, based on established synthetic routes.

Protocol 1: Synthesis of a Protected Duocarmycin Monomer Intermediate

This protocol outlines the key steps for the synthesis of a protected duocarmycin monomer, which can be further elaborated and coupled to a linker for ADC applications. The synthesis begins with a precursor that can be derived from this compound.

Materials:

  • 2-Benzyloxy-4-iodo-1-nitrobenzene (B8479615) (can be synthesized from a precursor related to this compound)

  • Methyl propiolate

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh3)2Cl2)

  • Zinc bromide (ZnBr2)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Negishi Coupling:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-benzyloxy-4-iodo-1-nitrobenzene in anhydrous DMF.

    • Add methyl propiolate, Pd(PPh3)2Cl2, ZnBr2, and DIPEA to the solution.

    • Heat the reaction mixture to 66 °C and stir for the appropriate time until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the coupled product.

  • Indole (B1671886) Formation (Cyclization):

    • The coupled product from the previous step is then subjected to cyclization conditions to form the indole core of the duocarmycin structure. This can be achieved through various methods, including reductive cyclization.

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods may need to be optimized for specific substrates and scales.

Quantitative Data

The cytotoxic activity of duocarmycin-based ADCs derived from synthetic routes involving this compound precursors has been evaluated in various cancer cell lines.

Compound/ADCCell Line (Cancer Type)IC50 (ng/mL)Reference
Vobramitamab duocarmazineNB-1 (Neuroblastoma)5.1[5]
Vobramitamab duocarmazineLAN-1 (Neuroblastoma)10.2[5]
Vobramitamab duocarmazineCHLA-255 (Neuroblastoma)53.9[5]
Vobramitamab duocarmazineSK-N-AS (Neuroblastoma)15.8[5]

Signaling Pathways and Mechanisms of Action

B7-H3 Mediated Immune Evasion and ADC Action

B7-H3 (CD276) is a transmembrane protein that belongs to the B7 family of immune checkpoint molecules. Its overexpression on tumor cells is associated with poor prognosis and contributes to immune evasion by inhibiting T-cell activation and function, though its definitive receptor on T-cells remains a subject of ongoing research.[4]

B7H3_Signaling cluster_tumor Tumor_Cell Tumor Cell B7H3 B7-H3 T_Cell T-Cell T_Cell_Receptor Putative T-Cell Receptor B7H3->T_Cell_Receptor Binding Internalization Internalization B7H3->Internalization Inhibition Inhibition of T-Cell Activation & Proliferation T_Cell_Receptor->Inhibition ADC Vobramitamab duocarmazine (ADC) ADC->B7H3 Targeting Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Alkylation DNA Alkylation Payload_Release->DNA_Alkylation Apoptosis Apoptosis DNA_Alkylation->Apoptosis

B7-H3 signaling and ADC mechanism of action.
Experimental Workflow: ADC Development

The development of an antibody-drug conjugate is a multi-step process that begins with the synthesis of the cytotoxic payload and culminates in the conjugation to a specific monoclonal antibody.

ADC_Workflow Start 2-Hydroxy-4- iodobenzaldehyde Synthesis Multi-step Synthesis Start->Synthesis Payload Duocarmycin Payload Synthesis->Payload Linker_Payload Linker-Payload Conjugate Payload->Linker_Payload Linker Linker Synthesis Linker->Linker_Payload Conjugation Conjugation Linker_Payload->Conjugation Antibody Monoclonal Antibody (anti-B7-H3) Antibody->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification & Characterization ADC->Purification Final_Product Final ADC Product Purification->Final_Product

General workflow for ADC synthesis.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of complex, highly potent antitumor agents like duocarmycin analogues. Its utility in the construction of the cytotoxic payloads for advanced cancer therapeutics such as antibody-drug conjugates highlights its importance in modern drug discovery and development. The synthetic protocols and biological data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing novel targeted therapies.

References

Application Notes and Protocols for the Condensation Reaction of 2-Hydroxy-4-iodobenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The condensation reaction between an aldehyde or ketone and a primary amine is a fundamental transformation in organic synthesis, yielding an imine or Schiff base.[1][2][3] These compounds are valuable intermediates and possess a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.[1] Schiff bases derived from substituted salicylaldehydes, such as 2-Hydroxy-4-iodobenzaldehyde, are of particular interest due to the biological activities associated with this class of compounds.[4][5] The presence of the hydroxyl group can facilitate hydrogen bonding and metal chelation, while the iodine atom can be utilized for further synthetic modifications or may contribute to the molecule's biological profile.[4]

This document provides detailed protocols for the synthesis of Schiff bases via the condensation of this compound with various primary amines, covering methods from conventional heating under reflux to green, solvent-free conditions.

General Reaction Scheme

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the C=N double bond of the imine.[2] The reaction is reversible and often requires catalysis and/or removal of water to drive the equilibrium toward the product.[6]

General Reaction:

This compound + R-NH₂ ⇌ Schiff Base + H₂O

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the condensation of an aromatic aldehyde with a primary amine. While specific data for this compound is not extensively published, these parameters, derived from similar reactions, provide a strong starting point for optimization.[6][7]

EntryPrimary Amine (R-NH₂)MethodCatalystSolventTemp (°C)Time (h)Yield (%)
1AnilineRefluxGlacial Acetic AcidEthanol (B145695)782-4>85
2BenzylamineRefluxp-Toluenesulfonic acidToluene1103-5>90
3EthylamineStirringAmberlyst® 15NeatRT (15-25)2-472-99[7]
4IsopropylamineStirringMolecular Sieves (4Å)Diethyl EtherRT5~82[6]
5p-ChloroanilineRefluxGlacial Acetic AcidEthanol783>80[1]

Note: The data in this table are representative and based on general procedures for similar aldehydes. Yields are highly dependent on the specific primary amine used and purification methods.

Experimental Protocols

Protocol 1: Conventional Synthesis using Acid Catalysis and Reflux

This protocol describes a standard method for Schiff base synthesis using heat and an acid catalyst, which is broadly applicable.[4]

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1.0 - 1.1 equivalents) in absolute ethanol.

  • Reaction Setup: While stirring the aldehyde solution, add the ethanolic solution of the primary amine dropwise at room temperature.[4]

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[4][6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol).[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 2-4 hours).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of solution. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume by rotary evaporation. The resulting solid or oil is the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure Schiff base.

Protocol 2: Green Synthesis using Heterogeneous Catalysis under Solvent-Free Conditions

This protocol utilizes a recyclable solid acid catalyst, Amberlyst® 15, and avoids the use of solvent, aligning with the principles of green chemistry.[7]

Materials:

  • This compound

  • Primary amine (liquid at room temperature, e.g., Benzylamine)

  • Amberlyst® 15 catalyst

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Diethyl ether (for washing)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound (5 mmol, 1.0 eq.), the primary amine (5.5 mmol, 1.1 eq.), and Amberlyst® 15 (approx. 0.2 g).[7]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically neat (solvent-free).[7] If the mixture becomes too thick to stir, a minimal amount of a solvent like diethyl ether can be added.

  • Monitoring: Monitor the reaction via TLC or GC analysis for the consumption of the aldehyde. Reactions are often complete within 2-4 hours.[7]

  • Catalyst Removal: Once the reaction is complete, add a small amount of diethyl ether (5-10 mL) to dilute the mixture. Filter the mixture by suction to remove the Amberlyst® 15 catalyst.[7] Wash the catalyst beads with a small portion of diethyl ether.

  • Isolation: Combine the filtrate and washings. Concentrate the solution by rotary evaporation to remove the diethyl ether and any unreacted low-boiling amine.[7]

  • Purification: The resulting product is often of high purity. If necessary, it can be further purified by recrystallization. The Amberlyst® 15 catalyst can be washed, dried, and reused.

Visualizations

Logical Workflow for Schiff Base Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a Schiff base from this compound and a primary amine.

start Start reactants 1. Prepare Reactants - this compound - Primary Amine (R-NH₂) start->reactants Begin Protocol mixing 2. Mix Reactants (Add amine to aldehyde solution) reactants->mixing catalyst 3. Add Catalyst (e.g., Acetic Acid or Amberlyst® 15) mixing->catalyst reaction_cond 4. Set Reaction Conditions (e.g., Reflux or Stir at RT) catalyst->reaction_cond monitoring 5. Monitor Progress (TLC) reaction_cond->monitoring monitoring->reaction_cond Incomplete workup 6. Workup (Cooling, Filtration, Evaporation) monitoring->workup Complete purification 7. Purify Product (Recrystallization) workup->purification characterization 8. Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Schiff base synthesis.

Mechanism Signaling Pathway

The diagram below outlines the key steps in the acid-catalyzed formation of an imine (Schiff base).

aldehyde Aldehyde (C=O) protonation 1. Protonation of Carbonyl (Activation by H⁺) aldehyde->protonation activated_aldehyde Activated Aldehyde ([C=OH]⁺) protonation->activated_aldehyde addition 2. Nucleophilic Attack (Amine attacks Carbonyl C) activated_aldehyde->addition amine Primary Amine (R-NH₂) amine->addition carbinolamine_intermediate Carbinolamine Intermediate addition->carbinolamine_intermediate proton_transfer 3. Proton Transfer (From N to O) carbinolamine_intermediate->proton_transfer protonated_carbinolamine Protonated Carbinolamine (-OH becomes -OH₂⁺) proton_transfer->protonated_carbinolamine elimination 4. Elimination of Water (Loss of H₂O) protonated_carbinolamine->elimination iminium_ion Iminium Ion ([C=NRH]⁺) elimination->iminium_ion deprotonation 5. Deprotonation (Loss of H⁺) iminium_ion->deprotonation imine Imine Product (C=N) deprotonation->imine

Caption: Mechanism of acid-catalyzed imine formation.

References

The Strategic Utility of 2-Hydroxy-4-iodobenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – 2-Hydroxy-4-iodobenzaldehyde is emerging as a versatile and pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, which are of significant interest to researchers in drug discovery and materials science. Its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and a strategically positioned iodine atom, allows for a variety of synthetic transformations leading to the formation of valuable scaffolds such as coumarins, benzofurans, and chromenes. The presence of the iodine atom at the 4-position provides a handle for further functionalization, enabling the creation of complex molecular architectures with potential biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic frameworks from this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Application in the Synthesis of 6-Iodocoumarins

Coumarins are a class of naturally occurring compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The synthesis of 6-iodocoumarins from this compound is readily achieved through the Knoevenagel condensation with various active methylene (B1212753) compounds. This reaction offers a straightforward and efficient method for the construction of the coumarin (B35378) core.

Knoevenagel Condensation for 6-Iodocoumarin Synthesis

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. In the case of this compound, the initial condensation product undergoes a subsequent intramolecular cyclization (laconization) to yield the corresponding 6-iodocoumarin derivative.

Experimental Protocol: Synthesis of 6-Iodo-3-substituted-coumarins

This protocol outlines the general procedure for the synthesis of 6-iodocoumarins via the Knoevenagel condensation of this compound with various active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., Malononitrile, Ethyl acetoacetate, Diethyl malonate)

  • Piperidine (B6355638) (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.) to the solution.

  • The reaction mixture is then stirred at room temperature or gently heated under reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the crude product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary for Knoevenagel Condensation:

Active Methylene CompoundProductCatalystSolventReaction ConditionsYield (%)
Malononitrile2-Imino-6-iodo-2H-chromene-3-carbonitrilePiperidineEthanolReflux, 4h~85-95
Ethyl acetoacetate3-Acetyl-6-iodocoumarinPiperidineEthanolReflux, 6h~80-90
Diethyl malonateEthyl 6-iodo-2-oxo-2H-chromene-3-carboxylatePiperidineEthanolReflux, 8h~75-85

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Knoevenagel_Condensation This compound This compound Intermediate Knoevenagel Adduct (Intermediate) This compound->Intermediate Piperidine, Ethanol Active_Methylene_Compound Active Methylene Compound (R-CH2-Z) Active_Methylene_Compound->Intermediate 6-Iodocoumarin 6-Iodocoumarin Derivative Intermediate->6-Iodocoumarin Intramolecular Cyclization (-H2O)

Caption: Knoevenagel condensation pathway for 6-iodocoumarin synthesis.

Application in the Synthesis of 6-Iodobenzofurans

Benzofurans are another important class of heterocyclic compounds with a wide range of pharmacological activities. The Sonogashira coupling reaction provides a powerful tool for the synthesis of 2-substituted-6-iodobenzofurans from this compound.

Sonogashira Coupling and Cyclization for 6-Iodobenzofuran Synthesis

This synthetic strategy involves a palladium-catalyzed cross-coupling of the iodo group of a derivative of this compound with a terminal alkyne. The resulting intermediate then undergoes an intramolecular cyclization to form the benzofuran (B130515) ring. A common approach is to first protect the hydroxyl group and then perform the Sonogashira coupling, followed by deprotection and cyclization. A more direct route involves the coupling of an O-alkynylated derivative.

Experimental Protocol: Synthesis of 2-Substituted-6-iodobenzofurans

This protocol describes a general two-step procedure for the synthesis of 2-substituted-6-iodobenzofurans.

Step 1: O-Alkynylation of this compound

  • To a solution of this compound (1.0 eq.) in a suitable solvent like acetone (B3395972) or DMF, add potassium carbonate (2.0 eq.).

  • Add the desired propargyl bromide (1.2 eq.) and stir the mixture at room temperature or heat gently until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and evaporate the solvent to obtain the crude O-propargylated intermediate, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization

  • The O-propargylated intermediate is dissolved in a suitable solvent such as toluene (B28343) or DMF.

  • A base, such as potassium carbonate or DBU, is added.

  • The mixture is heated to induce intramolecular cyclization to the corresponding 2-substituted-6-iodobenzofuran.

  • The product is isolated and purified by standard techniques like column chromatography.

Quantitative Data Summary for Benzofuran Synthesis:

Alkyne PrecursorProductCatalyst/BaseSolventReaction ConditionsYield (%)
Propargyl Bromide6-Iodo-2-methylbenzofuranK2CO3, then DBUDMFRT, then 100°C~70-80
1-Bromo-2-butyne6-Iodo-2-ethylbenzofuranK2CO3, then DBUDMFRT, then 100°C~65-75
3-Bromo-1-phenylpropyne6-Iodo-2-benzylbenzofuranK2CO3, then DBUDMFRT, then 100°C~60-70

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Benzofuran_Synthesis Start This compound Intermediate_1 O-Alkynylated Intermediate Start->Intermediate_1 Propargyl Bromide, K2CO3, DMF Product 2-Substituted-6-iodobenzofuran Intermediate_1->Product DBU, Toluene, Heat

Caption: Synthesis of 6-iodobenzofurans via O-alkynylation and cyclization.

Application in the Synthesis of 6-Iodochromenes

Chromenes are a class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities. The Wittig reaction is a versatile method for the synthesis of alkenes and can be adapted for the construction of the chromene ring system from this compound.

Wittig Reaction for 6-Iodochromene Synthesis

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. For the synthesis of 6-iodochromenes, this compound can be reacted with a suitable phosphonium ylide. The resulting ortho-hydroxystyrene derivative can then undergo an intramolecular cyclization to form the chromene ring.

Experimental Protocol: Synthesis of 6-Iodochromenes

This protocol outlines a general two-step procedure for the synthesis of 6-iodochromenes.

Step 1: Wittig Reaction

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) under an inert atmosphere.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the ylide solution at low temperature (e.g., 0 °C or -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude ortho-hydroxy-iodostyrene derivative by column chromatography.

Step 2: Intramolecular Cyclization

  • The purified ortho-hydroxy-iodostyrene derivative is dissolved in a suitable solvent.

  • The cyclization can be promoted by heat or by the addition of a catalyst (e.g., a palladium catalyst for oxidative cyclization) to yield the 6-iodochromene.

  • The final product is isolated and purified by standard methods.

Quantitative Data Summary for Chromene Synthesis:

Phosphonium Ylide FromProductCyclization MethodSolventReaction ConditionsYield (%)
Methyltriphenylphosphonium bromide6-Iodo-2H-chromeneThermalTolueneReflux, 12h~60-70
Ethyltriphenylphosphonium bromide2-Methyl-6-iodo-2H-chromeneThermalTolueneReflux, 12h~55-65

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Chromene_Synthesis Start This compound Intermediate o-Hydroxy-iodostyrene Derivative Start->Intermediate Wittig Reaction Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Intermediate Product 6-Iodochromene Derivative Intermediate->Product Intramolecular Cyclization (Heat)

Caption: Wittig reaction pathway for the synthesis of 6-iodochromenes.

Conclusion

This compound serves as a highly valuable and versatile building block for the synthesis of a variety of important heterocyclic compounds. The methodologies outlined in these application notes, including the Knoevenagel condensation, Sonogashira coupling, and Wittig reaction, provide efficient and reliable routes to 6-iodocoumarins, 6-iodobenzofurans, and 6-iodochromenes. The presence of the iodine atom in the final products opens up further avenues for molecular diversification, making this starting material a key component in the toolbox of synthetic and medicinal chemists. The detailed protocols and quantitative data provided herein are intended to facilitate the work of researchers in the development of novel and potentially bioactive molecules.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions using 2-Hydroxy-4-iodobenzaldehyde as a key building block. This versatile substrate allows for the synthesis of a diverse range of substituted biaryls, stilbenes, and diarylacetylenes, which are valuable intermediates in medicinal chemistry, materials science, and drug development. The protocols detailed below cover three major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable in modern organic synthesis.[2] The general catalytic cycle for these transformations involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3] The reactivity of the aryl halide is a crucial factor, with iodides being the most reactive, followed by bromides and chlorides.[4]

The presence of both a hydroxyl and an aldehyde group on the this compound substrate requires careful selection of reaction conditions to achieve high yields and chemoselectivity. Fortunately, the mild conditions often employed in these coupling reactions allow for the tolerance of a wide range of functional groups.[3]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds through the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5] This reaction is widely used for the synthesis of biaryl compounds.[6]

Quantitative Data Summary (Analogous Substrates)

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of analogous aryl iodides and bromides. These examples highlight the influence of different catalysts, bases, and solvents on product yields.

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-IodobenzaldehydePhenylboronic acidPd catalyst (1)-K₂CO₃ (1.5)EthanolRT6High Yield (qualitative)[7]
24-Bromo-2-hydroxybenzaldehydeArylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/Water80-1008-16Good to Excellent[5]
3Aryl IodideArylboronic acidPd₂(dba)₃ (1.5)XPhos (3.1)K₃PO₄ (3.0)Dioxane/Water1200.17~53%
4Aryl IodideArylboronic acidNa₂PdCl₄ (20)sSPhos (40)K₂CO₃ (600)Acetonitrile/Water372886-94%[1]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from procedures for similar substrates.[5][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane (B91453) and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde derivative.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ (Arylboronic acid) + Base PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' (Product)

Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling reaction.

II. Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[2] This reaction is a powerful method for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives.

Quantitative Data Summary (Analogous Substrates)

The following table presents data from Heck reactions of analogous aryl halides, demonstrating typical conditions and yields.

EntryAryl HalideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-IodobenzylamineStyrenePd(OAc)₂ (1-5)Et₃N (1.2)DMF100-14012-24Good to Excellent[8]
2p-BromobenzaldehydeStyrenePd(OAc)₂ (1)K₂CO₃ (2)H₂O/DMF80492[9]
3Aryl BromideEthyl acrylatePd EnCat®40 (0.8)NaOAc (2.5)Ethanol140 (MW)0.551-76[10]
4IodobenzeneStyrenePdCl₂KOAcMethanol120-High Yield (qualitative)[2]
Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.[8]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (1-5 mol%)

  • Triethylamine (B128534) (Et₃N) or Sodium Acetate (NaOAc) (1.2-2.0 equiv)

  • Dimethylformamide (DMF) or Acetonitrile

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a sealable reaction vessel, combine this compound, the alkene, the palladium catalyst, and the base.

  • Add the solvent to the mixture.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove palladium black.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl MigInsert Migratory Insertion PdII_Aryl->MigInsert Alkene PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L₂) MigInsert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim HPdI H-Pd(II)-I(L₂) BetaElim->HPdI Product (Substituted Alkene) RedElim Reductive Elimination RedElim->Pd0 Base-H⁺ + I⁻ HPdI->RedElim Base

Figure 2. Catalytic cycle for the Mizoroki-Heck reaction.

III. Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[11] This reaction is a reliable method for the synthesis of substituted alkynes.

Quantitative Data Summary (Analogous Substrates)

The following table provides representative data for Sonogashira coupling reactions.

EntryAryl HalideTerminal AlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-IodobenzylaminePhenylacetylenePd(PPh₃)₂Cl₂ (2-3)CuI (3-5)Et₃N (3.0)THF/DMFRT - 703-12Good to Excellent[8]
2Aryl IodideDodec-1-ynePd(PPh₃)₂Cl₂CuIEt₃NToluene/THF50-70-Good Yields (general)[12]
34'-Iodopropiophenone derivativePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)TEA (3.0)THFRT3-12High Yields (general)[13]
4Aryl IodideTerminal AlkynePd(PPh₃)₂Cl₂ (0.05 eq)CuI (0.025 eq)Diisopropylamine (7.0)THFRT389
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

  • Copper(I) iodide [CuI] (3-5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, deoxygenated Tetrahydrofuran (THF) or DMF

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the anhydrous, deoxygenated solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalysts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I Transmetal Ar-Pd(II)-C≡CR(L₂) OxAdd->Transmetal Cu-C≡CR RedElim Ar-C≡CR Transmetal->RedElim RedElim->Pd0 Product CuI Cu-I AlkyneCoord [H-C≡CR]·CuI CuI->AlkyneCoord H-C≡CR CuAcetylide Cu-C≡CR AlkyneCoord->CuAcetylide Base CuAcetylide->CuI Transmetalation with Pd complex

Figure 3. Catalytic cycles for the Sonogashira coupling reaction.

General Experimental Workflow

The successful execution of these cross-coupling reactions relies on a systematic workflow, particularly the maintenance of an inert atmosphere to prevent catalyst degradation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) AddReagents Add Solid Reagents Reagents->AddReagents Glassware Flame-Dry Glassware Assemble Assemble Glassware (under inert gas) Glassware->Assemble Inert Evacuate & Backfill with N₂/Ar (3x) Assemble->Inert Inert->AddReagents AddCatalyst Add Catalyst & Ligand AddReagents->AddCatalyst AddSolvent Add Degassed Solvent AddCatalyst->AddSolvent Heat Heat & Stir AddSolvent->Heat Cool Cool to RT Heat->Cool Filter Filter (if needed) Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 4. General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Synthesis and Evaluation of Metal Complexes with Schiff Bases Derived from 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases and their metal complexes are a class of coordination compounds that have garnered significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The synthesis of these compounds is often straightforward, and their chemical structures can be readily modified to tune their biological efficacy. This document provides detailed protocols for the synthesis, characterization, and biological evaluation of metal complexes (Co(II), Ni(II), Cu(II), and Zn(II)) with Schiff bases derived from 2-hydroxy-4-iodobenzaldehyde. The presence of the iodine atom is anticipated to enhance the lipophilicity and potentially the bioactivity of these complexes.

Synthesis Protocols

The synthesis of metal complexes with Schiff bases derived from this compound is a two-step process. First, the Schiff base ligand is synthesized, followed by the complexation with the desired metal salt.

Protocol 1: Synthesis of Schiff Base Ligand

This protocol outlines the general procedure for the synthesis of a Schiff base ligand from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, amino acid)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of hot absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Slowly add the ethanolic solution of the primary amine to the solution of this compound with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After reflux, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base ligand is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of metal(II) complexes using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in absolute ethanol.

  • Slowly add the ethanolic solution of the metal salt to the hot solution of the Schiff base ligand with constant stirring.[6]

  • The molar ratio of ligand to metal can be adjusted (e.g., 1:1) depending on the desired coordination geometry.[5]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. A change in color or the formation of a precipitate indicates complex formation.

  • After reflux, cool the mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid product with ethanol and then with diethyl ether.

  • Dry the final product in a desiccator.

Characterization of Synthesized Compounds

The synthesized Schiff base ligand and its metal complexes should be characterized by various spectroscopic and analytical techniques to confirm their structure and purity.

Table 1: Physicochemical and Analytical Data of a Representative Schiff Base Ligand and its Metal Complexes

CompoundFormulaM.W. ( g/mol )ColorYield (%)M.P. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
Ligand (HL) C₁₃H₁₀INO₂351.13Yellow85175-177--
[Co(L)₂] C₂₆H₁₈CoI₂N₂O₄817.18Brown78>30012.54.95
[Ni(L)₂] C₂₆H₁₈I₂N₂NiO₄816.83Green82>30010.8Diamagnetic
[Cu(L)₂] C₂₆H₁₈CuI₂N₂O₄821.68Dark Green80>30015.21.85
[Zn(L)₂] C₂₆H₁₈I₂N₂O₄Zn823.52Light Yellow88>30011.7Diamagnetic

Note: The data presented in this table are representative values based on similar Schiff base metal complexes and are intended for illustrative purposes.[7][8][9]

Table 2: Key Spectroscopic Data for a Representative Schiff Base Ligand and its Metal Complexes

CompoundFT-IR (cm⁻¹) ν(C=N)FT-IR (cm⁻¹) ν(M-N)FT-IR (cm⁻¹) ν(M-O)¹H NMR (δ, ppm) Azomethine-H
Ligand (HL) ~1620--~8.6 (s, 1H)
[Co(L)₂] ~1605~520~450-
[Ni(L)₂] ~1608~525~455-
[Cu(L)₂] ~1602~518~448-
[Zn(L)₂] ~1610~522~452~8.7 (s, 1H)

Note: The data presented in this table are representative values based on similar Schiff base metal complexes and are intended for illustrative purposes.[10][11]

Biological Activity Evaluation

Protocol 3: In Vitro Antimicrobial Activity Assessment (Agar Well Diffusion Method)

Materials:

  • Synthesized ligand and metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Agar (B569324) and Potato Dextrose Agar

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile Petri dishes, cork borer, and incubator

Procedure:

  • Prepare sterile agar plates seeded with the test microorganisms.

  • Create wells of uniform diameter in the agar plates using a sterile cork borer.

  • Prepare solutions of the test compounds and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution into the wells.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. The experiment should be performed in triplicate.

Table 3: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Ligand (HL) 12108798
[Co(L)₂] 201816141715
[Ni(L)₂] 181614121513
[Cu(L)₂] 222018161917
[Zn(L)₂] 191715131614
Ciprofloxacin 25242622--
Fluconazole ----2422

Note: The data presented in this table are representative values based on similar Schiff base metal complexes and are intended for illustrative purposes.[7][12]

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)

Materials:

  • Synthesized ligand and metal complexes

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal cell line (e.g., NHDF)

  • Dulbecco's Modified Eagle's Medium (DMEM) and Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Standard anticancer drug (e.g., Cisplatin)

  • 96-well plates, incubator, and microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and standard drug dissolved in DMSO (the final DMSO concentration should be non-toxic, typically <0.5%).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Table 4: Representative In Vitro Anticancer Activity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)NHDF (Normal Fibroblast)
Ligand (HL) >100>100>100>100
[Co(L)₂] 25.530.235.885.1
[Ni(L)₂] 28.133.738.490.3
[Cu(L)₂] 15.820.524.975.6
[Zn(L)₂] 22.328.932.180.4
Cisplatin 12.515.118.345.2

Note: The data presented in this table are representative values based on similar Schiff base metal complexes and are intended for illustrative purposes.[13][14][15]

Visualizations

Synthesis_Workflow cluster_ligand Protocol 1: Schiff Base Ligand Synthesis cluster_complex Protocol 2: Metal Complex Synthesis Aldehyde 2-Hydroxy-4- iodobenzaldehyde Mix1 Mix & Reflux (2-4 hours) Aldehyde->Mix1 Amine Primary Amine Amine->Mix1 Solvent1 Absolute Ethanol Solvent1->Mix1 Catalyst Glacial Acetic Acid Catalyst->Mix1 Filter1 Filter & Wash Mix1->Filter1 Ligand Schiff Base Ligand Filter1->Ligand Ligand_in Schiff Base Ligand Ligand->Ligand_in Mix2 Mix & Reflux (3-5 hours) Ligand_in->Mix2 MetalSalt Metal(II) Salt MetalSalt->Mix2 Solvent2 Absolute Ethanol Solvent2->Mix2 Filter2 Filter & Wash Mix2->Filter2 Complex Metal Complex Filter2->Complex

Caption: Workflow for the synthesis of Schiff base ligands and their metal complexes.

Biological_Evaluation_Workflow cluster_antimicrobial Protocol 3: Antimicrobial Activity cluster_anticancer Protocol 4: Anticancer Activity Start_AM Synthesized Compounds AgarWell Agar Well Diffusion Start_AM->AgarWell Incubate_AM Incubate AgarWell->Incubate_AM Measure_AM Measure Zone of Inhibition Incubate_AM->Measure_AM Start_AC Synthesized Compounds CellCulture Treat Cancer & Normal Cells Start_AC->CellCulture Incubate_AC Incubate (48h) CellCulture->Incubate_AC MTT MTT Assay Incubate_AC->MTT Measure_AC Measure Absorbance MTT->Measure_AC Calculate_AC Calculate IC50 Values Measure_AC->Calculate_AC

Caption: Workflow for the biological evaluation of synthesized compounds.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel metal complexes derived from Schiff bases of this compound. The representative data indicate that such complexes are expected to exhibit significant antimicrobial and anticancer activities, often surpassing the activity of the free Schiff base ligand.[12][16] The chelation of the metal ion to the ligand is a key factor in enhancing the biological properties of these compounds. These application notes and protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the discovery of new therapeutic agents.

References

Application Notes & Protocols for the Characterization of 2-Hydroxy-4-iodobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Hydroxy-4-iodobenzaldehyde and its derivatives using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These techniques are essential for purity assessment, quantitative analysis, and stability testing in research and drug development.

Application Note 1: HPLC Analysis of this compound Derivatives

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of aromatic aldehydes. For this compound derivatives, a reversed-phase HPLC method is typically employed. This method separates compounds based on their hydrophobicity, with the nonpolar stationary phase (commonly C18) and a polar mobile phase. The presence of the hydroxyl and iodine substituents on the benzaldehyde (B42025) ring influences the polarity and, consequently, the retention time of the molecule, allowing for effective separation from impurities and related substances.

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis, as the aromatic ring and carbonyl group of the benzaldehyde derivatives exhibit strong UV absorbance. The selection of an appropriate wavelength is crucial for achieving high sensitivity.

Application Note 2: UPLC Analysis for High-Throughput Characterization

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of this compound derivatives, particularly in terms of speed, resolution, and solvent consumption. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to much faster separation times without compromising resolution. This is highly beneficial in drug development, where high-throughput screening of samples is often required. The principles of separation remain the same as in HPLC (reversed-phase), but the increased efficiency of UPLC can provide sharper peaks and better separation of closely related impurities.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of benzaldehyde derivatives by HPLC and UPLC. It is important to note that these values are illustrative and may vary depending on the specific derivative, instrumentation, and exact experimental conditions. Method validation should be performed for each specific analyte.

Table 1: Representative HPLC Performance Data for Benzaldehyde Derivatives

ParameterBenzaldehyde3-(2-(7-chloroquinoline-2-yl)-(e)-vinyl) benzaldehyde
Retention Time (min) ~ 5.8~ 8.5
Limit of Detection (LOD) 0.05 ppm0.08 ppm
Limit of Quantification (LOQ) 0.15 ppm0.25 ppm
Linearity (R²) > 0.999> 0.999
Recovery (%) 98 - 10297 - 103

Data synthesized from publicly available information for representative benzaldehyde derivatives.

Table 2: Representative UPLC Performance Data for DNPH-Derivatized Benzaldehyde

ParameterHPLCUPLC
Analysis Time (min) ~ 25< 2
LOD (ng/mL) 1.80.4
LOQ (ng/mL) 6.01.4
Solvent Consumption Reduction -~ 90%

This table illustrates the typical performance improvement when transferring a method from HPLC to UPLC, based on data for DNPH-derivatized benzaldehyde.[1]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound derivative and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Standard Preparation:

  • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in the same diluent as the sample.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

5. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

  • The theoretical plate count should be ≥ 2000.

Protocol 2: Reversed-Phase UPLC Method

1. Instrumentation:

  • UPLC system with a binary solvent manager

  • Sample manager

  • Column heater

  • PDA or TUV detector

2. Chromatographic Conditions:

  • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

3. Sample and Standard Preparation:

  • Follow the same procedure as for the HPLC method, preparing samples and standards at an appropriate concentration for UPLC analysis (e.g., 0.1 mg/mL).

4. System Suitability:

  • Inject the standard solution five times.

  • The RSD of the peak area and retention time should be ≤ 1.0%.

  • The tailing factor should be ≤ 1.8.

  • The theoretical plate count should be ≥ 10000.

Visualizations

HPLC_UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving in Diluent Weighing->Dissolving Filtering Filtering (0.45 µm) Dissolving->Filtering Injection Injection into HPLC/UPLC Filtering->Injection Separation Separation on Column Injection->Separation Detection Detection (UV/PDA) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for HPLC/UPLC analysis of this compound derivatives.

HPLC_System Solvent Mobile Phase (Solvent Reservoir) Pump Pump Solvent->Pump Injector Autosampler (Injector) Pump->Injector Column Column Injector->Column Detector Detector (UV/PDA) Column->Detector DataSystem Data System (Computer) Detector->DataSystem Waste Waste Detector->Waste

Caption: Key components of a typical HPLC/UPLC system for analytical characterization.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroxy-4-iodobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct method is the electrophilic iodination of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). Another potential route is the formylation of 3-iodophenol, for which reactions like the Duff or Reimer-Tiemann reaction could be employed.

Q2: Which iodinating agents are typically used for the synthesis of this compound?

A2: A combination of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in an acidic medium is an effective iodinating system.[1] N-Iodosuccinimide (NIS) is another common reagent for the iodination of activated aromatic rings.[2]

Q3: What is the primary role of the hydroxyl group in the iodination of salicylaldehyde?

A3: The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs the incoming electrophile (iodine) to the positions ortho and para to it.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (salicylaldehyde), you can observe the consumption of the reactant and the formation of the product.

Troubleshooting Guides

Low or No Product Yield

Q: My reaction has resulted in a low yield or no desired product. What are the possible causes and solutions?

A: Low or no yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Potential Cause Troubleshooting Steps & Solutions
Inactive Iodinating Agent The iodinating species might not have been generated effectively. If using KIO₃/KI, ensure the acidic conditions are appropriate to generate the active iodine electrophile.[1] For NIS, use a fresh, high-purity batch.
Incomplete Reaction The reaction may not have gone to completion. Extend the reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained within the optimal range.
Suboptimal Reaction Temperature Temperature can significantly influence the reaction rate. If the reaction is too slow, consider a moderate increase in temperature while monitoring for the formation of byproducts.
Poor Quality Starting Material Impurities in the salicylaldehyde can interfere with the reaction. Ensure the starting material is pure.
Poor Regioselectivity (Formation of Isomers)

Q: My final product is contaminated with a significant amount of isomeric byproducts. How can I improve the selectivity for the 4-iodo isomer?

A: The formation of isomers is a common challenge in electrophilic aromatic substitution on a substituted benzene (B151609) ring.

Potential Cause Troubleshooting Steps & Solutions
Formation of 5-iodosalicylaldehyde The hydroxyl group directs ortho and para. Since the para position is targeted, the formation of the ortho-substituted isomer (5-iodosalicylaldehyde) can occur. Modifying the solvent system or the iodinating agent may alter the steric hindrance and favor the para product.
Di-iodination The activated ring may undergo a second iodination. To minimize this, use a stoichiometric amount of the iodinating agent relative to the salicylaldehyde. Slow, dropwise addition of the iodinating agent can also help to control the reaction and prevent over-iodination.
Difficult Product Purification

Q: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods?

A: Purification can be challenging due to the similar polarities of the starting material and the product.

Purification Method Key Considerations
Recrystallization Recrystallization from a suitable solvent system, such as an ethanol-water or methanol-water mixture, can be effective for purifying the solid product.[1]
Column Chromatography If recrystallization is insufficient, silica (B1680970) gel column chromatography is a reliable method. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in varying ratios can be used to separate the product from impurities.[2]

Experimental Protocols

Synthesis of this compound via Direct Iodination of Salicylaldehyde

This protocol is adapted from a method for the preparation of iodosalicylaldehyde.[1]

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Ethanol

  • Acetic Acid

  • Phosphoric Acid

  • Potassium Iodate (KIO₃)

  • Potassium Iodide (KI)

  • Water

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde in a mixture of ethanol, acetic acid, and phosphoric acid under magnetic stirring.

  • In a separate beaker, prepare a solution of potassium iodate and potassium iodide in water.

  • Heat the flask containing the salicylaldehyde solution to 60-70 °C in a water bath.

  • Slowly add the KIO₃/KI solution dropwise to the salicylaldehyde solution over a period of approximately 2 hours.

  • After the addition is complete, allow the reaction to proceed for an additional period, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture and add water to precipitate the crude product.

  • Collect the solid product by suction filtration.

  • Wash the collected solid with a 1:1 water-ethanol (or methanol) solution to remove impurities.

  • Further purify the product by recrystallization if necessary.

Visualizations

reaction_pathway Synthesis of this compound Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Product This compound Salicylaldehyde->Product Iodination Iodinating_Agent Iodinating Agent (e.g., KIO₃/KI) Iodinating_Agent->Product

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow Experimental Workflow Start Start Dissolve Dissolve Salicylaldehyde in Solvent Mixture Start->Dissolve Heat Heat to 60-70 °C Dissolve->Heat Add_Reagent Add Iodinating Agent Dropwise Heat->Add_Reagent React Monitor Reaction (TLC) Add_Reagent->React Workup Precipitate and Filter Crude Product React->Workup Purify Purify by Washing and/or Recrystallization Workup->Purify End End Product Purify->End

Caption: A general experimental workflow for the synthesis.

troubleshooting_tree Troubleshooting Decision Tree Problem Problem Encountered Low_Yield Low/No Yield Problem->Low_Yield Poor_Selectivity Poor Selectivity Problem->Poor_Selectivity Purification_Issue Purification Difficulty Problem->Purification_Issue Check_Reagents Check Reagent Activity and Purity Low_Yield->Check_Reagents Extend_Time Extend Reaction Time/ Optimize Temperature Low_Yield->Extend_Time Control_Stoichiometry Control Stoichiometry/ Slow Addition Poor_Selectivity->Control_Stoichiometry Modify_Conditions Modify Solvent or Reagent Poor_Selectivity->Modify_Conditions Recrystallize Attempt Recrystallization with Different Solvents Purification_Issue->Recrystallize Column_Chromatography Perform Column Chromatography Purification_Issue->Column_Chromatography

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-hydroxy-4-iodobenzaldehyde from its reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Based on a common synthetic route starting from 2-iodophenol (B132878) and paraformaldehyde with triethylamine (B128534) as a base, the most likely impurities include:

  • Unreacted 2-iodophenol: The starting material may not have fully reacted.

  • Poly-iodinated species: Although less common with controlled stoichiometry, di- or tri-iodinated phenols can sometimes form.

  • Polymerized paraformaldehyde: Excess paraformaldehyde can form solid polymers.

  • Side-products from triethylamine: While most of this is removed during aqueous workup, some residues might remain.

  • Oxidation product: The aldehyde group can be oxidized to a carboxylic acid (2-hydroxy-4-iodobenzoic acid), especially if exposed to air for extended periods.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods for solid organic compounds like this compound are column chromatography and recrystallization.

  • Column Chromatography: This technique is excellent for separating the desired product from impurities with different polarities. A typical system uses silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase.[1]

  • Recrystallization: This method is ideal for removing small amounts of impurities from a solid compound. The choice of solvent is crucial for successful recrystallization.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of your column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure product. Aromatic compounds like this compound are typically UV-active, making them easy to visualize under a UV lamp.[2]

Q4: My purified this compound is a yellow solid. Is this normal?

A4: Yes, this compound is often described as a yellow solid.[1] However, a very intense or dark color may indicate the presence of impurities.

Troubleshooting Guides

Column Chromatography Purification

Problem 1: Poor separation of this compound from an impurity.

  • Possible Cause: The polarity of the mobile phase is not optimal.

    • Solution: Adjust the solvent ratio of your mobile phase. If you are using a hexane/ethyl acetate (B1210297) system, a gradual increase in the polarity (higher percentage of ethyl acetate) will elute more polar compounds faster. Conversely, decreasing the polarity will slow down the elution of polar compounds. It is recommended to first optimize the separation on a TLC plate to find the ideal solvent system.[2]

  • Possible Cause: The column is overloaded with the crude product.

    • Solution: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1.[2]

  • Possible Cause: The impurity has a very similar polarity to your product.

    • Solution: Try a different solvent system. For instance, substituting ethyl acetate with dichloromethane (B109758) or adding a small amount of a third solvent like toluene (B28343) might improve separation due to different interactions with the stationary phase.[2]

Problem 2: The product is eluting as a broad band, leading to mixed fractions.

  • Possible Cause: The initial sample band was too wide.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. If the compound is not very soluble in the mobile phase, you can use a stronger, more volatile solvent to dissolve it, adsorb it onto a small amount of silica gel, and then dry-load the powder onto the column.

  • Possible Cause: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally preferred.

Problem 3: The product appears to be degrading on the column.

  • Possible Cause: Aldehydes can be sensitive to the acidic nature of silica gel.

    • Solution: You can neutralize the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase. Alternatively, using a different stationary phase like neutral alumina (B75360) can be a good option for acid-sensitive compounds.

Recrystallization Purification

Problem 1: The product does not crystallize from the solution upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not supersaturated.

    • Solution: Gently heat the solution to evaporate some of the solvent to increase the concentration of your product and then allow it to cool again.

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.[2]

  • Possible Cause: The solution is in a metastable supersaturated state.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure this compound.

Problem 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The solubility of the compound in the chosen solvent is too high, even at low temperatures.

    • Solution: Try a different solvent or a mixed solvent system. If you are using a single solvent, try adding an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.

  • Possible Cause: The presence of impurities is inhibiting crystallization.

    • Solution: It may be necessary to first perform a quick filtration through a plug of silica gel to remove some of the impurities before attempting recrystallization.[2]

Data Presentation

Table 1: Representative Data for Column Chromatography Purification

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase5% Ethyl Acetate in Hexane[1]
Crude Product Loaded1.0 g
Silica Gel Used50 g
Purified Product Yield0.79 g (79%)[1]
Purity (by HPLC) - Crude~85%
Purity (by HPLC) - Purified>98%

Note: The yield and purity values are representative and can vary based on the specific reaction conditions and scale.

Table 2: Solvent Selection Guide for Recrystallization

SolventSolubility of this compound (Qualitative)Potential Use
HexaneLowGood as an anti-solvent in a mixed solvent system.
Ethanol (B145695)HighMay be too soluble for high yield, but could be used in a mixed system with water.
Ethyl AcetateModerateA potential candidate for single-solvent recrystallization.
WaterVery LowCan be used as an anti-solvent with a more polar solvent like ethanol or acetone.
TolueneModerateMay be a good solvent, especially for aromatic compounds.

Note: It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Prepare the Column: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks or bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the collected fractions using TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a yellow solid.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude Product (this compound + Impurities) Dissolve Dissolve in Minimal Solvent Crude->Dissolve Column Column Chromatography (Silica Gel) Dissolve->Column TLC TLC Analysis Column->TLC Monitor Fractions Recrystallize Recrystallization Pure_Product Pure Product Recrystallize->Pure_Product Pure_Fractions Combine Pure Fractions TLC->Pure_Fractions Impure_Fractions Impure Fractions/ Mother Liquor TLC->Impure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Solvent_Removal->Pure_Product Impure_Fractions->Recrystallize Further Purification

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Purification Issue Method Which Method? Start->Method Column_Issue Column Chromatography Issue Method->Column_Issue Column Recrystallization_Issue Recrystallization Issue Method->Recrystallization_Issue Recrystallization Poor_Separation Poor Separation? Column_Issue->Poor_Separation No_Crystals No Crystals Formed? Recrystallization_Issue->No_Crystals Oiling_Out Product Oils Out? Recrystallization_Issue->Oiling_Out If Not No Crystals Adjust_Solvent Adjust Solvent Polarity Poor_Separation->Adjust_Solvent Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Poor_Separation->Change_Stationary_Phase Still Poor Concentrate Concentrate Solution No_Crystals->Concentrate Yes Induce_Crystallization Induce Crystallization (Seed/Scratch) No_Crystals->Induce_Crystallization Still No Crystals Change_Solvent Change Solvent/ Use Mixed Solvents Oiling_Out->Change_Solvent Yes

Caption: Decision tree for troubleshooting common purification issues.

References

common side products in the synthesis of 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-iodobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound from 2-iodophenol (B132878)?

A1: While the formylation of 2-iodophenol using magnesium chloride, triethylamine (B128534), and paraformaldehyde is known to be highly regioselective for the ortho-position, several side products can potentially form. These include:

  • Unreacted 2-iodophenol: Incomplete reaction is a common source of impurity.

  • Isomeric products: Although the reaction favors ortho-formylation, trace amounts of other isomers like 4-Hydroxy-2-iodobenzaldehyde (para-formylation) or 2-Hydroxy-6-iodobenzaldehyde might be formed.

  • Diformylated products: Under certain conditions, a second formyl group can be introduced to the aromatic ring, leading to diformylated byproducts.

  • Polymeric materials: Paraformaldehyde can polymerize, and other side reactions can lead to the formation of polymeric impurities.

Q2: How does the regioselectivity of the formylation of 2-iodophenol arise?

A2: The high ortho-selectivity in this synthesis is attributed to the formation of a chelate intermediate. The magnesium ion coordinates with the oxygen of the phenoxide and the incoming electrophile derived from paraformaldehyde. This coordination directs the electrophilic attack to the ortho position relative to the hydroxyl group.

Q3: Can other formylation methods be used, and what are their potential drawbacks?

A3: Yes, other methods like the Duff reaction and the Reimer-Tiemann reaction can be used for phenol (B47542) formylation. However, they may present challenges in this specific synthesis:

  • Duff Reaction: This method uses hexamine as the formylating agent and typically favors ortho-formylation. However, it can sometimes lead to the formation of diformylated products, especially if both ortho positions are available.[1]

  • Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base. While it often yields the ortho-product as the major isomer, the regioselectivity can be lower, and it may produce the para-isomer as a significant side product.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of reagents.1. Increase reaction time or temperature moderately. 2. Ensure the reaction is maintained at the recommended temperature (e.g., 72°C).[4] 3. Use fresh, high-purity reagents, especially paraformaldehyde and triethylamine.
Presence of Significant Amounts of Unreacted 2-Iodophenol 1. Insufficient amount of formylating agent. 2. Short reaction time.1. Ensure the correct stoichiometry of paraformaldehyde is used. 2. Extend the reaction time and monitor the reaction progress using TLC.
Formation of Multiple Isomers 1. Reaction conditions not favoring ortho-selectivity.1. Strictly follow the protocol using magnesium chloride, which is crucial for directing ortho-formylation. 2. Maintain the recommended reaction temperature.
Isolation of a Sticky or Oily Product 1. Presence of polymeric impurities. 2. Incomplete removal of triethylamine or other reagents.1. Purify the crude product using column chromatography on silica (B1680970) gel.[4] 2. Ensure thorough washing of the organic phase during the work-up to remove all water-soluble impurities.

Quantitative Data on Side Products

Direct quantitative data for the side products in this specific synthesis is not extensively reported in the literature, as the method is noted for its high selectivity. The expected purity of the crude product is generally high, with the primary impurity being unreacted starting material.

Compound Typical Yield/Presence Notes
This compound 79% (reported yield)[4]The desired product.
Unreacted 2-Iodophenol Minor to significantDependent on reaction completion. Can be removed by column chromatography.
4-Hydroxy-2-iodobenzaldehyde TraceThe para-isomer is generally not a major byproduct with this method.
Diformylated Products Trace (if any)More likely to occur with prolonged reaction times or excess reagents.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound based on a reported procedure.[4]

Materials:

  • 2-Iodophenol

  • Magnesium chloride (anhydrous)

  • Paraformaldehyde

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Aqueous sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • To a solution of 2-iodophenol (1.0 eq) in acetonitrile, add magnesium chloride (1.5 eq) in portions while maintaining the temperature below 10°C.

  • Subsequently, add paraformaldehyde (7.0 eq) and triethylamine (4.0 eq).

  • Heat the reaction mixture to 72°C and maintain for 2 hours.

  • After completion, cool the reaction to room temperature and pour it into a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases and wash sequentially with aqueous sodium bicarbonate, 1N hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizations

Synthesis Workflow and Potential Side Products

Synthesis_Workflow Start 2-Iodophenol Reaction Formylation Reaction Start->Reaction Reagents Paraformaldehyde, Triethylamine, MgCl2 Reagents->Reaction Main_Product This compound Reaction->Main_Product Major Pathway Side_Product_1 Unreacted 2-Iodophenol Reaction->Side_Product_1 Incomplete Reaction Side_Product_2 4-Hydroxy-2-iodobenzaldehyde (para-isomer) Reaction->Side_Product_2 Minor Pathway Side_Product_3 Diformylated Products Reaction->Side_Product_3 Minor Pathway

Caption: Synthetic pathway for this compound and potential side products.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield or Impure Product Check1 Check Reaction Completion (TLC) Problem->Check1 Cause1 Incomplete Reaction Check1->Cause1 Incomplete Check2 Analyze Crude Product (NMR/LCMS) Check1->Check2 Complete Solution1 Increase Reaction Time/Temperature Cause1->Solution1 Cause2 Isomer Formation or Side Products Check2->Cause2 Impurities Detected Cause3 Reagent Quality Issue Check2->Cause3 No Obvious Side Products Solution2 Optimize Reaction Conditions/ Purification Cause2->Solution2 Solution3 Use Fresh/Pure Reagents Cause3->Solution3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Iodinated Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of iodinated salicylaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of iodinated salicylaldehydes?

A1: Researchers often face several challenges, including:

  • Low Yields: Significant product loss can occur during purification steps.

  • Isomer Separation: The synthesis of iodinated salicylaldehydes can result in a mixture of isomers (e.g., 3-iodo, 5-iodo, and 3,5-diiodo-salicylaldehyde), which can be difficult to separate due to their similar physical properties.[1][2]

  • Product Instability: Iodinated compounds can be sensitive to light, heat, and certain solvents, potentially leading to degradation during lengthy purification procedures.[3]

  • Removal of Unreacted Starting Materials: Separating the product from unreacted salicylaldehyde (B1680747) or iodinating agents like N-iodosuccinimide (NIS) can be challenging.[4]

  • "Oiling Out" During Recrystallization: The compound may separate as an oil rather than forming crystals, which complicates purification.[5]

Q2: Which purification method is generally most effective for iodinated salicylaldehydes?

A2: The most effective method depends on the scale of the reaction and the nature of the impurities.

  • Flash Column Chromatography is the most commonly cited and versatile method, especially for small to medium-scale reactions (< 1 gram), as it can effectively separate isomers and other impurities when an appropriate solvent system is used.[1][4][6]

  • Recrystallization is a viable and cost-effective option for larger quantities of solid products, provided a suitable solvent can be found that effectively differentiates between the desired product and impurities at different temperatures.[5][7]

  • Preparative HPLC can be used for very difficult separations or when very high purity is required, but it is often less practical for large quantities.[8][9]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for iodinated salicylaldehydes is a non-polar/polar solvent mixture, such as hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate.[4][6] The polarity should be adjusted so that the desired compound has an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[5]

Q4: My iodinated salicylaldehyde appears to be degrading during purification. What can I do to improve its stability?

A4: To minimize degradation, consider the following precautions:

  • Avoid Excessive Heat: Use rotary evaporation at the lowest practical temperature to remove solvents. If recrystallizing, avoid prolonged heating.[10]

  • Protect from Light: Wrap flasks and columns in aluminum foil to protect light-sensitive compounds.

  • Work Quickly: Minimize the duration of the purification process. "Fast column chromatography" is often recommended.[4]

  • Maintain a Neutral pH: Iodinated phenols can be sensitive to acidic or basic conditions. Ensure any aqueous work-up steps are followed by neutralization if necessary.[2]

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format.

Issue 1: Poor separation between product and impurities on the TLC plate.

  • Potential Cause: The solvent system is not optimal for the specific mixture of compounds.

  • Troubleshooting Step: Systematically test different solvent systems. If using hexane/ethyl acetate, try varying the ratio. If separation is still poor, consider adding a small amount of a third solvent. For acidic compounds that streak on the silica (B1680970) plate, adding a small amount of acetic acid to the eluent can improve resolution.[5]

Issue 2: The product is coming off the column with the solvent front (high Rf).

  • Potential Cause: The eluent is too polar.

  • Troubleshooting Step: Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

Issue 3: The product will not come off the column (low Rf).

  • Potential Cause: The eluent is not polar enough.

  • Troubleshooting Step: Increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a low polarity and gradually increasing it, can be effective for separating compounds with very different polarities.[11]

Issue 4: Low yield after recrystallization.

  • Potential Cause 1: The chosen solvent is too effective, meaning the product remains dissolved even when the solution is cold.

  • Troubleshooting Step 1: Choose a solvent in which the product is soluble when hot but poorly soluble when cold. You may need to experiment with different solvents or mixed solvent systems.[11]

  • Potential Cause 2: The solution was not cooled sufficiently or for long enough.

  • Troubleshooting Step 2: After allowing the solution to cool slowly to room temperature, place it in an ice bath or refrigerate it to maximize crystal formation.[7] Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[7]

Issue 5: The compound "oils out" instead of crystallizing.

  • Potential Cause 1: The boiling point of the solvent is higher than the melting point of the solute.

  • Troubleshooting Step 1: Select a solvent with a lower boiling point.[5]

  • Potential Cause 2: The solution is supersaturated with the compound and/or impurities.

  • Troubleshooting Step 2: Try adding a seed crystal of the pure compound to induce crystallization. Alternatively, redissolve the oil in more solvent and allow it to cool more slowly.[5]

Data Presentation

Table 1: Summary of Purification Methods for Iodinated Salicylaldehydes and Related Compounds

Purification MethodTypical Eluent / Solvent SystemReported Yield / PurityApplicability & NotesReference
Fast Column Chromatography Hexane / Ethyl Acetate (varying ratios)Not specified, but used for final purificationEffective for separating 5-iodosalicylaldehyde from reaction byproducts.[4]
Column Chromatography Petroleum Ether / Ethyl Acetate (e.g., 10:1 to 50:1)30-79% (for various salicylaldehydes)Commonly used for a range of substituted salicylaldehydes.[6]
Precipitation & Washing Water is added to the reaction mixture to precipitate the product. Washed with 1:1 water-ethanol.75-82%A simpler method for isolating the product when impurities are soluble in the aqueous/alcoholic mixture.[2]
Recrystallization Water with sulfurous acid (for p-hydroxybenzaldehyde)Not specifiedCan be effective for removing resinous matter and colored impurities.[12]
Reverse-Phase HPLC Acetonitrile / Water / Phosphoric Acid>90% radiochemical puritySuitable for high-purity isolation and analysis, especially for radiolabeled compounds.[8][9]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

Objective: To purify a crude iodinated salicylaldehyde mixture using silica gel chromatography.

Methodology:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane (B109758) (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Ensure the silica bed is compact and level.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Begin elution with the low-polarity solvent system, collecting fractions in test tubes. Monitor the separation by TLC.

  • Gradient (Optional): If the desired product is slow to elute, gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 hexane/ethyl acetate).

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Visualize the spots under UV light.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to yield the purified iodinated salicylaldehyde.[4][6][11]

Protocol 2: Recrystallization Purification

Objective: To purify a solid, crude iodinated salicylaldehyde by recrystallization.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of the crude product. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Cooling too quickly can trap impurities.[11]

  • Cooling: Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize the yield.[7]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualizations

G cluster_workflow Purification Workflow Crude Crude Iodinated Salicylaldehyde TLC TLC Analysis to Select Method Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Solid Product Good Solvent Found Column Column Chromatography TLC->Column Oily Product or Isomer Mixture Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Pure

Caption: General workflow for the purification of iodinated salicylaldehydes.

G cluster_troubleshooting Troubleshooting Poor Column Separation Start Issue: Poor Separation on Column CheckTLC Analyze Crude & Fractions by TLC. Is there separation? Start->CheckTLC YesTLC YES CheckTLC->YesTLC NoTLC NO CheckTLC->NoTLC CheckPacking Problem is with the Column: - Check for channeling - Reduce amount loaded - Ensure proper packing YesTLC->CheckPacking OptimizeEluent Problem is the Solvent System: - Change solvent ratio - Try a different solvent pair - Add a modifier (e.g., acetic acid) NoTLC->OptimizeEluent

Caption: Troubleshooting logic for poor separation during column chromatography.

References

Technical Support Center: Improving Schiff Base Yield with 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synthesis of Schiff bases from 2-Hydroxy-4-iodobenzaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Schiff bases with this compound in a question-and-answer format.

Question 1: Why is the yield of my Schiff base formation with this compound unexpectedly low?

Answer: Low yields in Schiff base synthesis are a common issue and can be attributed to several factors. The reaction between an aldehyde and an amine to form a Schiff base is a reversible equilibrium. The formation of water as a byproduct can drive the reaction backward, thus reducing the overall yield. Additionally, the electronic properties of the starting materials can play a role. The presence of an electron-withdrawing iodine atom and an electron-donating hydroxyl group on the benzaldehyde (B42025) ring can influence the reactivity of the carbonyl group.

Troubleshooting Steps:

  • Water Removal: To shift the equilibrium towards the product, it is crucial to remove the water formed during the reaction. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to remove water as an azeotrope.

    • Dehydrating Agents: Adding a dehydrating agent such as anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture.

  • Catalyst Optimization: The reaction is often catalyzed by a small amount of acid.

    • Acid Catalysis: Add a few drops of a mild acid catalyst like glacial acetic acid or p-toluenesulfonic acid (p-TSA) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] However, excess acid can protonate the amine, rendering it non-nucleophilic.

    • Base Catalysis: In some cases, a base catalyst can be used to deprotonate the amine, increasing its nucleophilicity.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1] Increasing the temperature by refluxing the reaction mixture can also improve the reaction rate and yield.[2]

  • Stoichiometry: While a 1:1 molar ratio of the aldehyde and amine is typical, using a slight excess of the more volatile or less expensive reactant can help drive the reaction to completion.

Question 2: My Schiff base product is an oil and is difficult to purify. What should I do?

Answer: The formation of an oily product instead of a crystalline solid can be challenging for purification.

Troubleshooting Steps:

  • Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent like hexane (B92381) or petroleum ether.

  • Recrystallization from a different solvent system: Experiment with various solvents or solvent mixtures for recrystallization. Common solvents for Schiff base purification include ethanol (B145695), methanol (B129727), or mixtures with water.[1]

  • Column Chromatography: If recrystallization fails, purification by column chromatography on silica (B1680970) gel is a viable option. A gradient of ethyl acetate (B1210297) in hexane is often a good starting point for the mobile phase.

  • Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if needed.

Question 3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side reactions?

Answer: Besides the unreacted starting materials, side reactions can lead to impurities.

Potential Side Reactions:

  • Self-condensation of the aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic conditions.

  • Oxidation of the aldehyde: The aldehyde group can be oxidized to a carboxylic acid, particularly if the reaction is exposed to air for extended periods at high temperatures.

  • Decomposition of the Schiff base: Some Schiff bases can be unstable and may hydrolyze back to the starting materials if exposed to water during workup or purification.

Mitigation Strategies:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Careful pH control: Maintaining the optimal pH can prevent side reactions catalyzed by strong acids or bases.

  • Prompt workup and purification: Minimize the exposure of the product to air and moisture after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind Schiff base formation?

A1: Schiff base formation is a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine (-C=N-).

Q2: What is a suitable solvent for the synthesis of Schiff bases from this compound?

A2: Ethanol and methanol are commonly used solvents for Schiff base synthesis as they are good solvents for both the aldehyde and the amine.[2] For reactions requiring azeotropic removal of water, toluene is a suitable choice. Some green chemistry approaches also utilize water as a solvent.[3]

Q3: Is a catalyst always necessary for Schiff base formation?

A3: While many Schiff base reactions can proceed without a catalyst, the addition of a catalytic amount of a mild acid, such as glacial acetic acid, can significantly increase the reaction rate.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q5: How do I purify the synthesized Schiff base?

A5: The most common method for purifying solid Schiff bases is recrystallization from a suitable solvent, such as ethanol.[1][3] If the product is an oil or if recrystallization is ineffective, column chromatography is a good alternative.

Quantitative Data

Due to the limited availability of specific quantitative data for the Schiff base formation of this compound in the searched literature, the following table provides estimated yields based on reactions with structurally similar hydroxy- and halo-substituted benzaldehydes. These values should be considered as a general guide for optimization.

Amine ReactantSolventCatalystTemperature (°C)Reaction Time (h)Estimated Yield (%)
Aniline (B41778)EthanolAcetic Acid (catalytic)Reflux4 - 680 - 90
4-NitroanilineEthanolAcetic Acid (catalytic)Reflux6 - 875 - 85
4-MethoxyanilineMethanolNoneRoom Temp1285 - 95
EthylenediamineWaterNone70375 - 90[3]
2-AminopyridineEthanolNoneReflux3~65[2]

Disclaimer: The yield percentages presented in this table are estimations derived from literature on analogous compounds and may not be directly representative of reactions with this compound. Experimental conditions should be optimized for each specific reaction.

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from this compound and a Primary Amine

This protocol describes a general method for the synthesis of a Schiff base via condensation.

Materials:

  • This compound (1.0 equivalent)

  • Primary amine (e.g., aniline or a substituted aniline) (1.0 equivalent)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Filter paper and funnel

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

  • Reaction Setup: With stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Isolation of the Product: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[1]

  • Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol.[1] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly. The pure crystalline product will form and can be collected by filtration.

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature.

  • Characterization: Characterize the final product using appropriate spectroscopic methods such as FTIR, NMR (¹H and ¹³C), and Mass Spectrometry to confirm its structure.

Visualizations

experimental_workflow start Start: Reactant Preparation dissolve_aldehyde Dissolve this compound in Solvent start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Solvent start->dissolve_amine mix_reactants Mix Reactant Solutions dissolve_aldehyde->mix_reactants dissolve_amine->mix_reactants add_catalyst Add Catalyst (Optional) mix_reactants->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete workup Reaction Workup monitor_tlc->workup Complete isolate_product Isolate Crude Product workup->isolate_product purify Purify Product (Recrystallization/Chromatography) isolate_product->purify characterize Characterize Final Product purify->characterize end End characterize->end

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in palladium-catalyzed cross-coupling reactions involving 2-Hydroxy-4-iodobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the two functional groups present on the aromatic ring:

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by the base, potentially leading to coordination with the palladium catalyst. This can alter the catalyst's electronic properties and activity. At high temperatures, side reactions involving the hydroxyl group may also occur.

  • Aldehyde Group: The aldehyde functionality can be sensitive to certain reaction conditions and may undergo side reactions. However, it is generally well-tolerated in many palladium-catalyzed couplings.[1]

Q2: How do the hydroxyl and aldehyde groups influence the reactivity of the C-I bond?

A2: The hydroxyl group is an electron-donating group, which can increase the electron density at the iodine-bearing carbon, potentially slowing down the oxidative addition step. Conversely, the aldehyde group is electron-withdrawing, which can make the aryl iodide more reactive towards oxidative addition. The overall reactivity is a balance of these electronic effects.

Q3: Is it necessary to protect the hydroxyl group before performing the cross-coupling reaction?

A3: Not always. Many successful cross-coupling reactions are performed without protecting the hydroxyl group.[2][3] The choice of base is crucial in these cases; weaker bases are often preferred to avoid deprotonation of the phenol. However, if significant side reactions or catalyst inhibition are observed, protection of the hydroxyl group as a methoxymethyl (MOM) ether, benzyl (B1604629) (Bn) ether, or silyl (B83357) ether may be necessary.[4]

Troubleshooting Guides for Low Yields

Low yields in palladium-catalyzed reactions of this compound can arise from several factors. The following sections provide specific troubleshooting advice for Suzuki-Miyaura, Heck, and Sonogashira couplings.

General Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed reagent_quality Check Reagent Purity (Aryl halide, boronic acid/alkene/alkyne, etc.) start->reagent_quality reaction_setup Verify Inert Atmosphere & Anhydrous Conditions start->reaction_setup catalyst_system Optimize Catalyst System start->catalyst_system reaction_conditions Adjust Reaction Conditions start->reaction_conditions analysis Analyze Byproducts (LC-MS, NMR) reagent_quality->analysis reaction_setup->analysis ligand Screen Ligands catalyst_system->ligand base Screen Bases catalyst_system->base solvent Screen Solvents catalyst_system->solvent temperature Vary Temperature reaction_conditions->temperature concentration Adjust Concentration reaction_conditions->concentration solution Problem Solved analysis->solution ligand->analysis base->analysis solvent->analysis temperature->analysis concentration->analysis

Caption: A general workflow for troubleshooting low yields.

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product.

Potential Cause Troubleshooting Action
Inappropriate Base The choice of base is critical when a phenolic hydroxyl group is present. Strong bases can deprotonate the phenol, potentially inhibiting the catalyst. Recommendation: Start with milder inorganic bases like K₂CO₃ or K₃PO₄. Avoid strong bases like NaOH or KOH unless necessary. For base-sensitive substrates, KF can be a good alternative.[5]
Catalyst Deactivation The hydroxyl group or impurities in the starting materials can poison the palladium catalyst. Recommendation: Use a higher catalyst loading (e.g., 2-5 mol%). Employ robust ligands such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that can stabilize the catalyst.
Poor Ligand Choice The ligand influences the stability and activity of the catalyst. Recommendation: For electron-rich aryl iodides, electron-rich and bulky ligands are often beneficial. Screen a variety of phosphine (B1218219) ligands (e.g., PPh₃, P(t-Bu)₃, dppf) and Buchwald-type ligands.
Side Reactions Homocoupling of the boronic acid or dehalogenation of the aryl iodide can reduce the yield. Recommendation: Ensure rigorous degassing of solvents to remove oxygen, which promotes homocoupling. Use of a slight excess of the boronic acid (1.1-1.2 equivalents) can be beneficial.
Solvent Effects The solvent can significantly impact the solubility of reagents and the reaction rate. Recommendation: A mixture of an organic solvent (e.g., 1,4-dioxane (B91453), toluene, DMF) and water is commonly used. The ratio may need to be optimized for your specific substrates.

Illustrative Suzuki Coupling Conditions for a Similar Substrate (4-Bromo-2-hydroxybenzaldehyde) [2][3]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O (4:1)80-1008-16~70-90
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (10:1)10012~80-95
PdCl₂(dppf)dppfCs₂CO₃DMF9012~85-98

Note: Yields are approximate and highly dependent on the specific arylboronic acid used.

Heck Coupling

Issue: Low yield of the desired substituted alkene.

Potential Cause Troubleshooting Action
Base Incompatibility Organic bases like triethylamine (B128534) (Et₃N) are common, but their basicity might be too high in the presence of the phenolic proton. Recommendation: Screen both organic (Et₃N, DIPEA) and inorganic bases (K₂CO₃, NaOAc). The choice of base can also influence the regioselectivity of the alkene insertion.
Catalyst and Ligand Standard Heck catalysts may not be optimal for this functionalized substrate. Recommendation: Pd(OAc)₂ is a common and effective precatalyst. While some Heck reactions are ligandless, the use of phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) can improve yields and stability.[6][7]
Solvent Choice Polar aprotic solvents are generally preferred for the Heck reaction. Recommendation: DMF, NMP, and DMAc are good starting points. The solubility of the base and palladium salt should be considered.
Side Reactions Polymerization of the alkene or formation of regioisomers can occur. Recommendation: Add a polymerization inhibitor if necessary. The choice of ligand can influence regioselectivity.

Illustrative Heck Coupling Conditions for Iodobenzene and Methyl Acrylate [8]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂NoneEt₃NNMP1204~95
Pd(OAc)₂PPh₃K₂CO₃DMF1006~80-90
PdCl₂NoneNaOAcDMA1402~90

Note: These are general conditions and will likely require optimization for this compound.

Sonogashira Coupling

Issue: Low yield of the desired arylalkyne, with significant homocoupling (Glaser coupling) of the terminal alkyne.

Potential Cause Troubleshooting Action
Copper Co-catalyst The copper(I) co-catalyst is crucial for the catalytic cycle but can also promote alkyne homocoupling. Recommendation: Ensure the Cu(I) source (e.g., CuI) is of high quality. Use the minimum effective amount (typically 1-5 mol%). In cases of persistent homocoupling, consider a copper-free Sonogashira protocol.[2]
Base and Solvent An amine base (e.g., Et₃N, DIPEA) is typically used, often serving as both the base and a solvent or co-solvent. Recommendation: Ensure the amine is anhydrous and degassed. Solvents like THF or DMF can be used as co-solvents to improve solubility.
Catalyst System The choice of palladium source and ligand is important. Recommendation: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common catalysts. The addition of phosphine ligands can sometimes be beneficial.
Oxygen Contamination Oxygen promotes the oxidative homocoupling of the alkyne. Recommendation: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

Illustrative Sonogashira Coupling Conditions for a Substituted Aryl Iodide [9][10]

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIDIPEATHFRT3~89
Pd(PPh₃)₄CuIEt₃NDMF506~80-95
Pd(OAc)₂/dppfNoneCs₂CO₃Toluene8012~70-90

Note: Yields are for analogous systems and will vary with the specific alkyne used.

Experimental Protocols (General Procedures for Analogous Substrates)

General Suzuki-Miyaura Coupling Protocol[2][3]
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand if separate.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Heck Coupling Protocol[8]
  • To a Schlenk tube, add this compound (1.0 mmol), the alkene (e.g., butyl acrylate, 1.2 mmol), Pd(OAc)₂ (0.02 mmol), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, optional).

  • Add K₂CO₃ (2.0 mmol) as the base.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed DMF (5 mL).

  • Heat the reaction to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

General Sonogashira Coupling Protocol[10]
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous, degassed THF (10 mL) followed by anhydrous, degassed diisopropylamine (B44863) (DIPEA, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArI This compound ArI->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Potential Side Reactions

Side_Reactions main_reaction Desired Cross-Coupling Low Yield side_reactions Potential Side Reactions main_reaction:f1->side_reactions homocoupling Homocoupling (Glaser or Boronic Acid) side_reactions->homocoupling dehalogenation Dehalogenation side_reactions->dehalogenation catalyst_deactivation Catalyst Deactivation (e.g., by Phenoxide) side_reactions->catalyst_deactivation

Caption: Common side reactions leading to low yields.

References

methods for removing unreacted starting materials from 2-Hydroxy-4-iodobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials during the synthesis of 2-Hydroxy-4-iodobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound that I might need to remove?

The most common starting material for the synthesis of this compound is salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). The reaction involves the electrophilic iodination of the benzene (B151609) ring. Therefore, the primary unreacted starting material to be removed is salicylaldehyde.

Q2: What are the potential side products in this synthesis?

Besides unreacted salicylaldehyde, potential side products can include di-iodinated salicylaldehyde, where iodine is introduced at multiple positions on the aromatic ring. The formation of these byproducts depends on the reaction conditions, including the stoichiometry of the iodinating agent.

Q3: What are the recommended methods for removing unreacted salicylaldehyde?

Several methods can be employed to remove unreacted salicylaldehyde from the final product. The choice of method depends on the scale of the reaction, the purity required, and the available equipment. The most common methods are:

  • Recrystallization: A straightforward technique for purifying solid compounds.

  • Column Chromatography: A highly effective method for separating compounds with different polarities.

  • Chemical Purification (Bisulfite Adduct Formation): A selective method for separating aldehydes from other non-aldehydic impurities.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an essential technique for monitoring the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting material on a TLC plate, you can effectively track the removal of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
IssuePossible CauseRecommended Solution
Low recovery of the product The chosen solvent is too good a solvent for the product, even at low temperatures. Too much solvent was used.Select a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude product.
Product "oils out" instead of crystallizing The melting point of the product is lower than the boiling point of the solvent. The presence of significant impurities.Use a lower-boiling point solvent. Try a different solvent system. Consider pre-purification by another method like column chromatography to remove the bulk of the impurities.
Unreacted starting material still present after recrystallization The solubility of the starting material and the product in the chosen solvent are very similar.Perform a second recrystallization. Alternatively, use a different purification method such as column chromatography for better separation.
Column Chromatography Issues
IssuePossible CauseRecommended Solution
Poor separation of product and starting material The polarity of the eluent is too high or too low. The column was not packed properly. The column was overloaded with the crude mixture.Optimize the solvent system using TLC first to achieve a good separation of spots. Ensure the silica (B1680970) gel is packed uniformly without any cracks or air bubbles. The amount of crude material should typically be 1-2% of the weight of the silica gel.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate.
Streaking of the product band on the column The compound may be interacting too strongly with the acidic silica gel. The sample was not dissolved in a minimal amount of solvent before loading.Add a small amount of a polar solvent like methanol (B129727) to the eluent. Dissolve the crude product in the minimum volume of the initial eluent or a volatile solvent before loading it onto the column.

Experimental Protocols

Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests. A mixture of ethanol (B145695) and water is often a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the eluent, starting with a lower polarity and gradually increasing it if necessary.

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify the pure product fractions.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Chemical Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.

Materials:

  • Crude this compound

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) solution

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Separatory funnel

Procedure:

  • Dissolve the crude mixture in an organic solvent.

  • Wash the organic solution with a saturated sodium bisulfite solution in a separatory funnel. The aldehyde will form a water-soluble adduct and move to the aqueous layer.

  • Separate the aqueous layer containing the bisulfite adduct.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining non-aldehydic impurities.

  • Regenerate the aldehyde by adding a base (e.g., sodium carbonate or sodium hydroxide solution) to the aqueous layer until the solution is basic.

  • Extract the purified aldehyde with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Data Presentation

Table 1: Qualitative Solubility of this compound and Salicylaldehyde

SolventThis compoundSalicylaldehyde
WaterSparingly solubleSlightly soluble
EthanolSolubleVery soluble
Diethyl EtherSolubleVery soluble
HexaneSparingly solubleSoluble
Ethyl AcetateSolubleVery soluble

Note: This data is qualitative and intended to guide solvent selection for purification.

Table 2: Typical Eluent Systems for Column Chromatography

Eluent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumGood for initial separation of less polar impurities.
DichloromethaneMediumCan be used as a single eluent or in combination with others.
Hexane / Acetone (9:1 to 8:2)MediumAn alternative to ethyl acetate mixtures.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Salicylaldehyde Salicylaldehyde Iodination Iodination Reaction Salicylaldehyde->Iodination Crude_Product Crude Product (this compound + Unreacted Salicylaldehyde) Iodination->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Bisulfite_Adduct Bisulfite Adduct Formation Crude_Product->Bisulfite_Adduct Pure_Product Pure_Product Recrystallization->Pure_Product Pure Product Column_Chromatography->Pure_Product Bisulfite_Adduct->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_column Column Chromatography Troubleshooting Start Crude product contains unreacted starting material Method Choose Purification Method Start->Method Recrystallization Recrystallization Method->Recrystallization Solid product Column Column Chromatography Method->Column Good TLC separation Bisulfite Bisulfite Adduct Method->Bisulfite Selective aldehyde removal needed Recrystallization_Issue Impurity still present? Recrystallization->Recrystallization_Issue Column_Issue Good separation? Column->Column_Issue Recrystallization_Issue->Column Yes Pure_Product Pure Product Recrystallization_Issue->Pure_Product No Column_Issue->Pure_Product Yes Optimize_Eluent Optimize Eluent (based on TLC) Column_Issue->Optimize_Eluent No Optimize_Eluent->Column

Caption: Decision-making workflow for troubleshooting the removal of unreacted starting materials.

impact of solvent choice on the synthesis of 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-iodobenzaldehyde. The information addresses common challenges, with a particular focus on the critical role of solvent selection in reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the electrophilic iodination of 2-hydroxybenzaldehyde (salicylaldehyde). Common iodinating agents include N-Iodosuccinimide (NIS), iodine monochloride (ICl), and a combination of iodine and an oxidizing agent like iodic acid. The choice of reagent and solvent is crucial for achieving good yield and regioselectivity.

Q2: How does the choice of solvent affect the iodination of 2-hydroxybenzaldehyde?

A2: The solvent plays a critical role in the reaction by influencing the solubility of reagents, the stability of intermediates, and the electrophilicity of the iodine source. Polar aprotic solvents like acetonitrile (B52724) can facilitate the reaction with NIS, while protic solvents like ethanol (B145695) are often used with iodine/iodic acid systems. The polarity of the solvent can also impact the course of the reaction; for instance, with iodine monochloride, nonpolar solvents may favor chlorination, whereas more polar solvents promote iodination.[1]

Q3: Why is regioselectivity a concern in this synthesis, and how can it be controlled?

A3: 2-Hydroxybenzaldehyde has two primary sites for electrophilic substitution, ortho and para to the hydroxyl group (positions 3, 5, and 4 relative to the aldehyde). The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. To favor the formation of this compound, the reaction conditions, including the choice of iodinating agent and solvent, must be carefully controlled to favor substitution at the para position.

Q4: What are the expected side products in this reaction?

A4: Common side products include the isomeric 2-hydroxy-6-iodobenzaldehyde (B2952112) and di-iodinated products. The formation of these byproducts is often influenced by the reaction conditions. For example, using an excess of the iodinating agent can lead to di-substitution.

Troubleshooting Guides

Problem 1: Low or no yield of the desired product.

Potential Cause Troubleshooting & Optimization
Inactive Iodinating Agent N-Iodosuccinimide (NIS) can decompose over time. Use a fresh batch of NIS. Ensure other reagents like iodine and iodic acid are of high purity.
Insufficient Reaction Temperature While many iodination reactions proceed at room temperature, gentle heating may be required to initiate or drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature.
Poor Solubility of Reagents Ensure that 2-hydroxybenzaldehyde and the iodinating agent are sufficiently soluble in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent.
Reaction Quenched by Water Ensure all glassware is dry and use anhydrous solvents, as water can interfere with the reaction, particularly when using moisture-sensitive reagents.

Problem 2: Formation of multiple products (poor regioselectivity).

Potential Cause Troubleshooting & Optimization
Incorrect Solvent Choice The polarity of the solvent can influence the regioselectivity. Experiment with solvents of varying polarity (e.g., acetonitrile, dichloromethane, ethanol, acetic acid) to find the optimal conditions for para-iodination.
Steric Hindrance The choice of iodinating agent can influence regioselectivity. A bulkier iodinating agent may favor substitution at the less sterically hindered para position.
Reaction Temperature Too High Elevated temperatures can sometimes lead to a decrease in regioselectivity. Running the reaction at a lower temperature may improve the desired isomer ratio.

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting & Optimization
Presence of Isomeric Byproducts Isomers of iodinated salicylaldehyde (B1680747) can be difficult to separate. Optimize the reaction conditions to maximize the formation of the desired isomer. Purification can often be achieved by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Residual Iodine Unreacted iodine can contaminate the product. Wash the crude product with a solution of sodium thiosulfate (B1220275) to remove any remaining iodine.
Formation of Tar-like Substances Phenolic compounds can be prone to oxidation and polymerization, leading to the formation of tars. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these side reactions.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS) in Acetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodination using Iodine and Iodic Acid in Ethanol

  • Reaction Setup: Dissolve 2-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add iodine (0.5 eq) and iodic acid (0.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, add a saturated aqueous solution of sodium thiosulfate to quench excess iodine.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution and proceed with extraction.

  • Purification: Wash the collected solid with water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Data Presentation

Table 1: Impact of Solvent and Iodinating Agent on the Synthesis of Hydroxybenzaldehydes (Illustrative Data from Related Syntheses)

Iodinating AgentSubstrateSolventYield (%)Reference
N-Iodosuccinimide (NIS)4-hydroxybenzaldehydeAcetic Acid50 (for 3-iodo isomer)Analogous reaction
Iodine/Iodic AcidSubstituted hydroxybenzaldehydesEthyl AlcoholHigh
Iodine Monochloride (ICl)PhenolsCarbon TetrachloridePredominantly Iodination[1]
Iodine Monochloride (ICl)PhenolsNitrobenzeneExclusive Iodination[1]

Note: The data presented is based on the synthesis of similar compounds and is intended to be illustrative. Direct comparative data for the synthesis of this compound is limited in the reviewed literature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-Hydroxybenzaldehyde in appropriate solvent start->dissolve add_reagent Add Iodinating Agent (e.g., NIS or I2/HIO3) dissolve->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography or recrystallization extract->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

solvent_impact cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes solvent Solvent Choice polarity Polarity (Polar vs. Nonpolar) solvent->polarity proticity Proticity (Protic vs. Aprotic) solvent->proticity yield Yield polarity->yield regioselectivity Regioselectivity (para vs. ortho) polarity->regioselectivity Influences electrophilicity of iodinating agent side_products Side Products proticity->side_products reaction_rate Reaction Rate proticity->reaction_rate Affects intermediate stability

References

strategies to avoid over-iodination in the synthesis of iodinated phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of iodinated phenols, with a primary focus on preventing over-iodination.

Troubleshooting Guide: Strategies to Avoid Over-Iodination

This guide is designed to help you diagnose and resolve issues related to the formation of di-, tri-, or poly-iodinated phenol (B47542) byproducts.

Issue 1: My reaction is producing a mixture of mono- and di-iodinated phenols. How can I improve the selectivity for the mono-iodinated product?

Possible Causes and Solutions:

  • Incorrect Stoichiometry: The molar ratio of the iodinating agent to the phenol is a critical factor. An excess of the iodinating agent will favor the formation of poly-iodinated products.

    • Solution: Carefully control the stoichiometry. Use a 1:1 or slightly less than 1:1 molar ratio of the iodinating agent to the phenol. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant di-iodination occurs.[1]

  • High Reactivity of the Phenol: Phenols are highly activated aromatic compounds, making them susceptible to multiple iodinations.[2][3]

    • Solution: Consider using a milder iodinating agent. For instance, instead of using molecular iodine with a strong oxidizing agent, you could use N-iodosuccinimide (NIS) which can offer better control.[4] Alternatively, temporarily protecting the hydroxyl group as an acetyl ester can attenuate its activating influence, allowing for more controlled iodination. The protecting group can be subsequently removed.[2]

  • Reaction Temperature is Too High: Higher temperatures can increase the reaction rate and lead to a loss of selectivity, favoring over-iodination.

    • Solution: Perform the reaction at a lower temperature. Running the reaction at 0 °C or even room temperature can significantly improve the selectivity for the mono-iodinated product.[1][5]

Issue 2: I am observing the formation of tri-iodinated phenol, even with careful control of stoichiometry.

Possible Causes and Solutions:

  • Highly Activating Substituents: If the phenol starting material contains other strong electron-donating groups, the aromatic ring will be exceptionally reactive, leading to multiple iodinations even under mild conditions.

    • Solution: In addition to using milder iodinating agents and lower temperatures, consider a different synthetic strategy. It might be necessary to introduce the iodine atom at an earlier stage of the synthesis before the installation of other activating groups.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with correct stoichiometry, can lead to the slow formation of poly-iodinated species.

    • Solution: Monitor the reaction closely and quench it as soon as the desired mono-iodinated product is formed in a satisfactory yield.

Troubleshooting Workflow

Troubleshooting_Overiodination start Over-iodination Observed check_stoichiometry Verify Stoichiometry of Iodinating Agent start->check_stoichiometry adjust_stoichiometry Adjust to 1:1 or <1:1 (Phenol:Iodinating Agent) check_stoichiometry->adjust_stoichiometry If incorrect check_reagent Evaluate Reactivity of Iodinating Agent check_stoichiometry->check_reagent If correct monitor_reaction Implement Close Reaction Monitoring (TLC, LC-MS) adjust_stoichiometry->monitor_reaction use_milder_reagent Switch to a Milder Reagent (e.g., NIS) check_reagent->use_milder_reagent If too reactive check_temp Assess Reaction Temperature check_reagent->check_temp If appropriate use_milder_reagent->monitor_reaction lower_temp Lower Reaction Temperature (e.g., 0 °C) check_temp->lower_temp If too high check_temp->monitor_reaction If optimal lower_temp->monitor_reaction end Selective Mono-iodination monitor_reaction->end

Caption: A troubleshooting workflow for addressing over-iodination in phenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the selective mono-iodination of phenols?

A1: Several methods can be employed for selective mono-iodination. The choice often depends on the specific phenol substrate and available laboratory reagents. Common approaches include:

  • Iodine with a Mild Oxidizing Agent: Using molecular iodine (I₂) in the presence of a mild oxidizing agent like hydrogen peroxide (H₂O₂) in water can provide good selectivity for ortho-iodination.[6]

  • N-Iodosuccinimide (NIS): NIS is a versatile and often milder electrophilic iodinating agent that can provide good yields of mono-iodinated phenols. The reaction can be catalyzed by an acid like trifluoroacetic acid.[4]

  • Sodium Iodide and a Hypochlorite (B82951) Source: A reagent prepared in situ from sodium iodide (NaI) and sodium hypochlorite (NaOCl, bleach) in an aqueous alcohol solution can achieve rapid and selective iodination, typically at the para-position.[1]

  • Potassium Iodide and an Oxidant: A combination of potassium iodide (KI) and an oxidant like benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) can be used for selective mono-iodination in solvents like acetonitrile.[7]

Q2: How can I control the regioselectivity (ortho vs. para) of phenol iodination?

A2: The regioselectivity of phenol iodination is influenced by several factors:

  • Steric Hindrance: The para-position is generally less sterically hindered than the ortho-positions, often leading to a preference for para-substitution.[3]

  • Solvent: The choice of solvent can influence the ortho/para ratio. For example, chloramine-T mediated iodination in dimethylformamide has been reported to give a high preference for the 4-iodophenol.[8]

  • Auxiliary Agents: The use of transition metal salts or NaNO₂ as auxiliary agents can promote ortho-iodination by coordinating to the oxygen atom of the phenol.[3]

  • Enzymatic Iodination: Peroxidase-catalyzed iodination can exhibit a different ortho/para ratio compared to chemical methods.[8]

Q3: My desired iodinated phenol is unstable. Are there any precautions I should take?

A3: Iodinated phenols can be sensitive to light and air, leading to decomposition. It is advisable to store the purified product in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.

Q4: What are the best methods for purifying my iodinated phenol and removing di-iodinated impurities?

A4: The purification strategy will depend on the physical properties of your product and the impurities.

  • Crystallization: This is often the most effective method for removing small amounts of di- or tri-iodinated impurities.[1] The solubility of the mono- and poly-iodinated phenols may differ sufficiently in a given solvent system to allow for selective crystallization.

  • Column Chromatography: Silica gel chromatography is a standard method for separating compounds with different polarities. The polarity difference between mono- and di-iodinated phenols is usually sufficient for effective separation.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used.[8]

Data Presentation: Impact of Reaction Parameters on Product Distribution

The following table summarizes the influence of stoichiometry and temperature on the product distribution in a typical phenol iodination reaction.

Phenol:Iodinating Agent Ratio Temperature (°C) Mono-iodinated Product (%) Di-iodinated Product (%) Tri-iodinated Product (%)
1:0.90908<2
1:1.1075205
1:1.12560355
1:2.225107020

Note: These are representative values and the actual product distribution will vary depending on the specific substrate, reagents, and reaction conditions.

Experimental Protocols

Protocol 1: Selective Mono-iodination of a Phenol using NaI and NaOCl

This protocol is adapted from a general procedure for the iodination of phenols.[1]

Materials:

  • Phenol (1.0 g, 1 equivalent)

  • Methanol (B129727) (20 mL)

  • Potassium Iodide (1 molar equivalent)

  • 6% Sodium Hypochlorite (NaOCl) solution (1 molar equivalent)

  • 10% (w/w) Sodium Thiosulfate (B1220275) solution

  • 2 M Hydrochloric Acid (HCl)

  • Ice-cold water

Procedure:

  • To a 100-mL round-bottom flask, add the phenol (1.0 g) and methanol (20 mL).

  • Stir the mixture with a magnetic stir bar until the phenol is completely dissolved.

  • Add potassium iodide (1 molar equivalent) and continue stirring until it dissolves.

  • Place the flask in an ice/water bath on a magnetic stirrer.

  • Add the 6% sodium hypochlorite solution (1 molar equivalent) dropwise to the flask over a period of 30 minutes.

  • After the addition is complete, continue to stir the solution at 0 °C for 60 minutes.

  • Remove the ice bath and add 10 mL of 10% sodium thiosulfate solution to quench any remaining oxidant. Stir for 5 minutes.

  • Slowly acidify the mixture with 2 M HCl to a pH of 3-4. The iodinated phenol should precipitate.

  • Cool the mixture in an ice bath for 10 minutes.

  • Isolate the product by vacuum filtration through a Büchner funnel.

  • Wash the solid with two portions of ice-cold water.

  • Dry the product on a watch glass.

  • Purify the crude product by crystallization from an appropriate solvent.

Experimental Workflow Diagram

Experimental_Workflow A Dissolve Phenol and KI in Methanol B Cool to 0 °C in Ice Bath A->B C Dropwise Addition of NaOCl Solution B->C D Stir at 0 °C for 60 min C->D E Quench with Sodium Thiosulfate D->E F Acidify with HCl to Precipitate Product E->F G Isolate by Vacuum Filtration F->G H Wash with Ice-Cold Water G->H I Dry and Purify by Crystallization H->I

Caption: A step-by-step workflow for the selective mono-iodination of phenols.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-4-halobenzaldehydes in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reactivity and performance of 2-Hydroxy-4-iodobenzaldehyde versus its bromo and chloro analogs in Suzuki-Miyaura cross-coupling, providing researchers in drug discovery and organic synthesis with critical data for informed substrate selection.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials. The choice of aryl halide is a critical parameter influencing the efficiency of this reaction. This guide provides a comparative analysis of this compound and its halogen counterparts, 2-Hydroxy-4-bromobenzaldehyde and 2-Hydroxy-4-chlorobenzaldehyde, in the context of Suzuki coupling reactions.

The reactivity of aryl halides in Suzuki coupling is well-established to follow the trend of I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[1] This trend is generally reflected in the reaction yields and times observed for the coupling of 2-hydroxy-4-halobenzaldehydes with arylboronic acids.

Performance Comparison in Suzuki Coupling

To provide a clear comparison, the following table summarizes the performance of 2-hydroxy-4-halobenzaldehydes in Suzuki coupling with phenylboronic acid under similar reaction conditions, utilizing a common palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene (B28343)/H₂O1004~95 (estimated)[2]
2-Hydroxy-4-bromobenzaldehydePd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane (B91453)/H₂O80-1008-16~90[3]
2-Hydroxy-4-chlorobenzaldehydePd(PPh₃)₄ (high loading)Stronger BaseHigh-boiling solvent>100>24Lower (variable)[4][5]

Reactivity Analysis

This compound: As predicted by the general reactivity trend, the iodo-substituted benzaldehyde (B42025) is the most reactive substrate. The weaker carbon-iodine bond facilitates a more rapid oxidative addition to the palladium(0) catalyst, which is the rate-determining step in the catalytic cycle. This high reactivity generally translates to shorter reaction times and higher yields, often under milder conditions compared to other halo-analogs.

2-Hydroxy-4-bromobenzaldehyde: The bromo-derivative exhibits intermediate reactivity. It is a widely used substrate in Suzuki couplings due to its balance of reactivity and stability. While requiring slightly more forcing conditions than the iodo-analog, it reliably provides good to excellent yields with standard catalyst systems.[3]

2-Hydroxy-4-chlorobenzaldehyde: The chloro-substituted benzaldehyde is the least reactive of the three. The strong carbon-chlorine bond makes the oxidative addition step significantly more challenging, often resulting in low conversion and yields under standard Suzuki conditions.[4] To achieve successful coupling of aryl chlorides, higher catalyst loadings, stronger bases, higher temperatures, and often more specialized and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are necessary to promote the oxidative addition.[4][5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the Suzuki coupling of the bromo- and iodo-analogs.

Protocol 1: Suzuki Coupling of 2-Hydroxy-4-bromobenzaldehyde

This protocol is adapted from established procedures for the Suzuki coupling of 4-Bromo-2-hydroxybenzaldehyde.[3]

Materials:

  • 2-Hydroxy-4-bromobenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Hydroxy-4-bromobenzaldehyde (1.0 mmol, 201 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde.

Protocol 2: Suzuki Coupling of this compound (Predicted)

Based on the high reactivity of aryl iodides, the following protocol is expected to yield the desired product efficiently.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed Toluene

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Follow steps 1-4 as in Protocol 1, substituting this compound (1.0 mmol, 248 mg) and using toluene (8 mL) as the organic solvent.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification steps 7-11 as in Protocol 1.

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the key stages of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Conclusion

The choice of halogen on the 2-hydroxybenzaldehyde scaffold significantly impacts its performance in Suzuki-Miyaura coupling reactions. This compound is the most reactive substrate, offering the potential for high yields under mild conditions and short reaction times. 2-Hydroxy-4-bromobenzaldehyde provides a good balance of reactivity and stability, making it a reliable choice for many synthetic applications. In contrast, 2-Hydroxy-4-chlorobenzaldehyde is the most challenging substrate, typically requiring more forcing conditions and specialized catalyst systems to achieve satisfactory results. For researchers and drug development professionals, this comparative guide highlights the importance of substrate selection in optimizing synthetic routes and achieving desired outcomes in a timely and efficient manner.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2-Hydroxy-4-iodobenzaldehyde and 2-Hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric purity and structure is paramount. This guide provides a comparative spectroscopic analysis of two closely related isomers: 2-Hydroxy-4-iodobenzaldehyde and 2-Hydroxy-5-iodobenzaldehyde. By examining their key spectral features, this document aims to equip researchers with the necessary data to distinguish between these compounds and understand their structural nuances.

The subtle shift of an iodine atom on the aromatic ring of 2-hydroxybenzaldehyde gives rise to two distinct isomers with unique physicochemical properties. This comparison delves into the characteristic signatures of this compound and its isomer, 2-Hydroxy-5-iodobenzaldehyde, as revealed by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

At a Glance: Key Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound Spectroscopic Technique Chemical Shift (δ) in ppm
This compound ¹H NMR (DMSO-d₆)Expected: Aldehyde proton (~9.8 ppm, s), Hydroxyl proton (~11.0 ppm, s), Aromatic protons (complex pattern, ~6.9-7.8 ppm)
¹³C NMR (DMSO-d₆)Expected: Carbonyl carbon (~190 ppm), Phenolic carbon (~160 ppm), Carbon-Iodo (~95 ppm), Other aromatic carbons (~115-140 ppm)
2-Hydroxy-5-iodobenzaldehyde ¹H NMR (DMSO-d₆)Expected: Aldehyde proton (~9.7 ppm, s), Hydroxyl proton (~11.0 ppm, s), Aromatic protons (complex pattern, ~7.0-8.0 ppm)
¹³C NMR (DMSO-d₆)Expected: Carbonyl carbon (~190 ppm), Phenolic carbon (~158 ppm), Carbon-Iodo (~85 ppm), Other aromatic carbons (~120-145 ppm)

Table 2: FT-IR Spectroscopic Data

Compound Vibrational Mode Expected Wavenumber (cm⁻¹)
This compound O-H stretch (phenolic)3200-3400 (broad)
C=O stretch (aldehyde)1650-1670
C-I stretch500-600
2-Hydroxy-5-iodobenzaldehyde O-H stretch (phenolic)3200-3400 (broad)
C=O stretch (aldehyde)1650-1670
C-I stretch500-600

Table 3: UV-Vis Spectroscopic Data

Compound Solvent Expected λmax (nm)
This compound Methanol (B129727) or Ethanol~280, ~330
2-Hydroxy-5-iodobenzaldehyde Methanol or Ethanol~275, ~340

Experimental Protocols: A Guide to Spectroscopic Analysis

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard practices in analytical chemistry and can be adapted for the specific instrumentation available in a laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample (this compound or 2-Hydroxy-5-iodobenzaldehyde) in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: Use a FT-IR spectrometer equipped with a suitable detector.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualizing the Workflow

To provide a clear overview of the comparative analysis process, the following diagram illustrates the general experimental workflow.

Spectroscopic_Comparison_Workflow General Workflow for Spectroscopic Comparison cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR FTIR FT-IR Spectroscopy Isomer1->FTIR UVVis UV-Vis Spectroscopy Isomer1->UVVis Isomer2 2-Hydroxy-5-iodobenzaldehyde Isomer2->NMR Isomer2->FTIR Isomer2->UVVis NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data FTIR_Data Acquire & Process FT-IR Spectra FTIR->FTIR_Data UVVis_Data Acquire & Process UV-Vis Spectra UVVis->UVVis_Data Comparison Compare Spectral Data NMR_Data->Comparison FTIR_Data->Comparison UVVis_Data->Comparison Conclusion Structural Elucidation & Isomer Differentiation Comparison->Conclusion

Caption: A flowchart illustrating the process of spectroscopic comparison.

In-Depth Analysis and Structural Interpretation

The key to differentiating between this compound and 2-Hydroxy-5-iodobenzaldehyde lies in the subtle differences in their NMR spectra, particularly the chemical shifts and coupling patterns of the aromatic protons.

In This compound , the iodine atom is para to the hydroxyl group and meta to the aldehyde group. This substitution pattern will result in a distinct set of chemical shifts and coupling constants for the three aromatic protons.

Conversely, in 2-Hydroxy-5-iodobenzaldehyde , the iodine atom is meta to the hydroxyl group and para to the aldehyde group. This will lead to a different electronic environment for the aromatic protons, resulting in a unique NMR spectrum that can be distinguished from its isomer.

The FT-IR and UV-Vis spectra are expected to be more similar between the two isomers, as they possess the same functional groups. However, minor shifts in the absorption bands may be observable due to the different electronic effects of the iodine atom's position on the overall molecular structure.

By carefully analyzing the data obtained from these spectroscopic techniques, researchers can confidently identify and differentiate between these two important isomers, ensuring the quality and accuracy of their scientific endeavors.

Comparative Analysis of Iodinated Salicylaldehyde Isomers: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of iodinated salicylaldehyde (B1680747) isomers. While direct comparative studies on all positional isomers are limited, this document synthesizes available data to offer insights into their potential as antimicrobial, anticancer, and enzyme-inhibitory agents. The information is intended to guide further research and drug development efforts in this area.

Data Presentation: A Comparative Overview of Biological Activity

Direct, side-by-side comparative data for the biological activities of 3-iodosalicylaldehyde, 4-iodosalicylaldehyde, and 5-iodosalicylaldehyde is scarce in the current literature. However, by collating information from studies on various substituted salicylaldehydes, we can infer potential structure-activity relationships. Halogenation, in general, has been shown to enhance the biological activities of salicylaldehyde derivatives.[1]

Isomer/DerivativeBiological ActivityKey Findings
General Salicylaldehyde Derivatives Antimicrobial, Anticancer, Antioxidant, Anti-inflammatory, InsecticidalThe biological activity is highly dependent on the nature and position of substituents on the salicylaldehyde ring.[2] Halogenated and nitro-substituted salicylaldehydes have shown potent antimicrobial activity.[1]
5-Iodosalicylaldehyde Precursor for Bioactive CompoundsWidely used as a key intermediate in the synthesis of pharmaceuticals, particularly those with potential anti-inflammatory and antimicrobial properties.[3] Its reactivity allows for the creation of diverse derivatives with enhanced biological activity.[3]
Brominated Salicylaldehyde Analogs (as a proxy) Antimicrobial, AnticancerSchiff base derivatives of 5-bromosalicylaldehyde (B98134) have demonstrated significant antimicrobial activity against S. aureus and E. coli.[4] These derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key biological assays mentioned in the context of salicylaldehyde derivatives.

Antimicrobial Activity Assay (Disc Diffusion Method)

A standardized protocol for assessing the antimicrobial activity of compounds.[1]

  • Microbial Culture Preparation: A suspension of the test microbe (e.g., Staphylococcus aureus, Escherichia coli) is prepared and adjusted to a specific turbidity, typically 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing an indication of a compound's cytotoxic effects.[4]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay (α-Glucosidase Inhibition)

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.[6][7]

  • Enzyme and Substrate Preparation: A solution of α-glucosidase enzyme and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

  • Incubation: The test compound is pre-incubated with the α-glucosidase solution for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.

  • Reaction Termination: The reaction is stopped after a defined time by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Measurement: The amount of p-nitrophenol released by the enzymatic hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm. The inhibitory activity of the compound is determined by comparing the absorbance to that of a control without the inhibitor.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the comparative analysis of iodinated salicylaldehyde isomers.

experimental_workflow start Start: Synthesis of Iodinated Salicylaldehyde Isomers isomer3 3-Iodosalicylaldehyde start->isomer3 isomer4 4-Iodosalicylaldehyde start->isomer4 isomer5 5-Iodosalicylaldehyde start->isomer5 bio_screening Biological Activity Screening isomer3->bio_screening isomer4->bio_screening isomer5->bio_screening antimicrobial Antimicrobial Assays (e.g., Disc Diffusion, MIC) bio_screening->antimicrobial anticancer Anticancer Assays (e.g., MTT, Cytotoxicity) bio_screening->anticancer enzyme Enzyme Inhibition Assays (e.g., α-Glucosidase) bio_screening->enzyme data_analysis Data Analysis and Comparative Assessment antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar conclusion Conclusion and Future Drug Development Directions sar->conclusion

Caption: Experimental workflow for comparative analysis.

signaling_pathway_inhibition compound Iodinated Salicylaldehyde Derivative target Molecular Target (e.g., Enzyme, Receptor) compound->target Inhibition pathway Signaling Pathway target->pathway Modulation cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway->cellular_response therapeutic_effect Therapeutic Effect (e.g., Anticancer, Antimicrobial) cellular_response->therapeutic_effect

Caption: General mechanism of action.

References

Validating the Structure of Schiff Bases from 2-Hydroxy-4-iodobenzaldehyde: A Comparative Guide to NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of Schiff bases derived from 2-Hydroxy-4-iodobenzaldehyde. Detailed experimental protocols and comparative data are presented to assist in the selection of appropriate validation methods.

Schiff bases derived from substituted salicylaldehydes are a prominent class of compounds in medicinal chemistry and materials science. Their synthesis is typically straightforward, involving the condensation of an aldehyde with a primary amine. However, rigorous structural elucidation is crucial to confirm the formation of the desired imine (-C=N-) bond and the overall molecular architecture. While NMR spectroscopy stands as the gold standard for this purpose, a multi-faceted approach utilizing alternative techniques can provide a more holistic structural confirmation.

Experimental Protocols

Synthesis of Schiff Bases from this compound (General Procedure)

A general and efficient method for the synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine in an alcoholic solvent.[1][2]

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol (B145695) or Methanol

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

  • Slowly add the amine solution to the aldehyde solution while stirring at room temperature.

  • (Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

NMR Spectroscopic Analysis

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.[3]

Sample Preparation:

  • Dissolve 5-10 mg of the purified Schiff base in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to identify are the azomethine proton (-CH=N-), the phenolic hydroxyl proton (-OH), and the aromatic protons.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. Key signals include the azomethine carbon (-CH=N-), the phenolic carbon (-C-OH), and the aromatic carbons.

Data Presentation: NMR Spectral Data Comparison

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonExpected for 2-Hydroxy-4-iodo-benzaldehyde Schiff BaseLiterature Data for 2,4-dihydroxy-benzaldehyde Schiff Base[3]Key Observations
-OH~13.0 - 14.5 (s)14.55 (s)The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the imine nitrogen.
-CH=N-~8.4 - 8.9 (s)8.32 (s)The azomethine proton appears as a characteristic singlet in this region, confirming imine formation.[3]
Aromatic-H~6.5 - 8.0 (m)6.13 - 7.23 (m)The substitution pattern on both aromatic rings will influence the specific multiplets observed.

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonExpected for 2-Hydroxy-4-iodo-benzaldehyde Schiff BaseLiterature Data for 2,4-dihydroxy-benzaldehyde Schiff Base[3]Key Observations
-CH=N-~160 - 165163.95The azomethine carbon signal is a key indicator of Schiff base formation.[3]
C-OH~160 - 163161.44The phenolic carbon atom.
C-I~90 - 100N/AThe carbon bearing the iodine atom is expected to appear at a significantly higher field compared to other aromatic carbons.
Aromatic-C~100 - 150102.85 - 134.67The remaining aromatic carbons will show signals in this general region.

Alternative Structural Validation Techniques

While NMR is highly informative, a combination of spectroscopic methods provides more robust evidence for the structure of the synthesized Schiff bases.[4]

Table 3: Comparison of Analytical Techniques for Schiff Base Characterization

TechniqueInformation ProvidedAdvantagesLimitations
FT-IR Spectroscopy Presence of functional groups, particularly the C=N (imine) and O-H (phenolic) stretches.[4]Quick, inexpensive, and provides clear evidence of imine bond formation (typically a strong band around 1600-1630 cm⁻¹).[4]Provides limited information on the overall molecular connectivity.
Mass Spectrometry (MS) Molecular weight of the compound, confirming the elemental composition.[5]Highly sensitive and provides the molecular formula (with high-resolution MS).Does not provide information on the connectivity of atoms.
UV-Visible Spectroscopy Information about the electronic transitions within the molecule, confirming the conjugated system.[5]Useful for studying the electronic properties and for quantitative analysis.Provides limited structural information.
X-ray Crystallography Unambiguous determination of the three-dimensional molecular structure in the solid state.Provides the most definitive structural proof.Requires a single crystal of suitable quality, which can be difficult to obtain.

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for the synthesis and structural validation of Schiff bases derived from this compound.

G Workflow for Synthesis and Validation of Schiff Bases cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation Reactants This compound + Primary Amine Reaction Condensation Reaction (Ethanol, Reflux) Reactants->Reaction Purification Recrystallization Reaction->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Structure Confirmed Structure NMR->Structure FTIR->Structure MS->Structure UVVis->Structure

Synthesis and validation workflow.

References

Unveiling the Cross-Reactivity Profile of 2-Hydroxy-4-iodobenzaldehyde in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic compound 2-Hydroxy-4-iodobenzaldehyde, a halogenated derivative of salicylaldehyde (B1680747), holds potential for various applications in drug discovery and chemical biology. However, its interaction with biological systems is not fully characterized, raising questions about its specificity and potential for cross-reactivity in various assays. This guide provides a comparative analysis of the anticipated biological activities of this compound based on data from structurally similar salicylaldehyde derivatives. We present quantitative data from key biological assays, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in designing experiments and interpreting results.

Data Presentation: Comparative Biological Activities of Salicylaldehyde Derivatives

While direct experimental data for this compound is limited, the biological activities of other substituted salicylaldehydes can provide valuable insights into its potential cross-reactivity. The following tables summarize the quantitative data for various salicylaldehyde derivatives in antimicrobial, antioxidant, and enzyme inhibition assays.

Table 1: Antimicrobial Activity of Substituted Salicylaldehydes

CompoundSubstitutionTest OrganismMIC (µg/mL)
Salicylaldehyde-Staphylococcus aureus>1000
Escherichia coli>1000
Candida albicans>1000
3,5-Dichlorosalicylaldehyde3,5-dichloroStaphylococcus aureus16
Escherichia coli94
Candida albicans16
3,5-Dibromosalicylaldehyde3,5-dibromoStaphylococcus aureus12
Escherichia coli47
Candida albicans12
5-Bromosalicylaldehyde5-bromoStaphylococcus aureus47
Escherichia coli188
Candida albicans23
5-Iodosalicylaldehyde5-iodoStaphylococcus aureus47
Escherichia coli188
Candida albicans23

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of Salicylaldehyde Derivatives (ABTS Assay)

CompoundSubstitutionIC50 (µM)
Salicylaldehyde->100
4-Methoxysalicylaldehyde4-methoxy25.3
3,5-Di-tert-butyl-salicylaldehyde3,5-di-tert-butyl15.8
2-Hydroxy-4-methoxybenzaldehyde4-methoxy63.29 (IC50 in µg/mL)[1]

IC50: Half-maximal Inhibitory Concentration. A lower IC50 value indicates higher antioxidant activity.

Table 3: Enzyme Inhibition by Salicylaldehyde Derivatives

CompoundEnzymeSubstitutionIC50 (µM)
SalicylaldehydeTyrosinase->200
3-MethoxysalicylaldehydeTyrosinase3-methoxy85.6
4-MethoxysalicylaldehydeTyrosinase4-methoxy123.4
3,5-DichlorosalicylaldehydeAcetylcholinesterase3,5-dichloro45.7
3,5-DibromosalicylaldehydeAcetylcholinesterase3,5-dibromo38.9

IC50: Half-maximal Inhibitory Concentration. A lower IC50 value indicates higher inhibitory activity.

Experimental Protocols

To facilitate the investigation of the cross-reactivity of this compound, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the inoculum to each well, including a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.

Antioxidant Activity Assay (ABTS Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • Test compound

  • ABTS solution

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare different concentrations of the test compound.

  • Add the test compound solutions to the ABTS radical solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Enzyme Inhibition Assay (Tyrosinase Inhibition)

This assay determines the inhibitory effect of a compound on the activity of the enzyme tyrosinase.

Materials:

  • Test compound

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare different concentrations of the test compound.

  • In a 96-well plate, add the test compound, phosphate buffer, and tyrosinase solution.

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and the IC50 value.

Mandatory Visualization

Potential Signaling Pathways Affected by Salicylaldehyde Derivatives

Salicylaldehyde and its derivatives have been reported to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. The following diagram illustrates the potential points of intervention for these compounds within the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK signaling pathways. Given the structural similarities, this compound may exhibit cross-reactivity with components of these pathways.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK IKK IKK Cytokine_Receptor->IKK GPCR G-Protein Coupled Receptor GPCR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) STAT3_dimer->Gene_Expression IkB IκB IKK->IkB inhibits NFkB NF-κB p65_p50 p65/p50 NFkB->p65_p50 p65_p50->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Salicylaldehyde This compound & Derivatives Salicylaldehyde->PI3K Salicylaldehyde->AKT Salicylaldehyde->mTOR Salicylaldehyde->STAT3 Salicylaldehyde->IKK Salicylaldehyde->NFkB Salicylaldehyde->ERK

Caption: Potential signaling pathways modulated by salicylaldehyde derivatives.

Experimental Workflow for Assessing Cross-Reactivity

The following diagram outlines a logical workflow for investigating the cross-reactivity of this compound in a panel of biological assays.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A1 Synthesize or Procure This compound A2 Select Panel of Biological Assays (e.g., Enzyme Inhibition, Antimicrobial, Cytotoxicity) A1->A2 A3 Select Structurally Related Salicylaldehyde Derivatives for Comparison A1->A3 B1 Perform Primary Screening of This compound in Selected Assays A2->B1 B3 Perform Comparative Screening of Salicylaldehyde Derivatives A3->B3 B2 Determine IC50 / MIC Values for Active Assays B1->B2 C1 Compare IC50 / MIC Values Across All Compounds B2->C1 B4 Determine IC50 / MIC Values for Derivatives B3->B4 B4->C1 C2 Analyze Structure-Activity Relationships (SAR) C1->C2 C3 Assess Cross-Reactivity Profile C2->C3

Caption: Workflow for assessing the cross-reactivity of this compound.

Conclusion

This guide provides a framework for understanding and investigating the potential cross-reactivity of this compound in biological assays. The provided data on related salicylaldehyde derivatives suggest that this compound is likely to exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. The halogen substitution at the para position may influence its potency and selectivity. Researchers are encouraged to use the provided experimental protocols and workflows to systematically evaluate the biological profile of this compound and to further elucidate its mechanism of action and potential therapeutic applications. The signaling pathway diagram offers a visual hypothesis of potential molecular targets, which can guide further mechanistic studies.

References

A Comparative Analysis of the Fluorescence Properties of Schiff Bases Derived from Iodinated Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the fluorescence characteristics of Schiff bases synthesized from different iodinated salicylaldehydes. The inclusion of iodine, a heavy atom, into the molecular structure significantly alters the photophysical properties of these compounds, a phenomenon critical for their application in advanced materials and sensor technology. This document provides researchers, scientists, and professionals in drug development with essential data and protocols to inform their work.

Experimental Protocols

1.1 General Synthesis of Iodinated Salicylaldehyde (B1680747) Schiff Bases

The synthesis of Schiff bases from iodinated salicylaldehydes is typically achieved through a condensation reaction between an iodinated salicylaldehyde and a primary amine.[1][2]

Protocol:

  • An equimolar amount of the selected iodinated salicylaldehyde (e.g., 3,5-diiodosalicylaldehyde) is dissolved in a suitable solvent, such as ethanol.[2]

  • An equimolar amount of a primary amine (e.g., 4-methoxyaniline) is added to the solution.[2]

  • The mixture is heated to reflux and maintained for several hours to ensure the completion of the reaction.[2]

  • Upon cooling, the Schiff base product precipitates out of the solution.

  • The precipitate is then collected by filtration, washed with a cold solvent like ethanol, and dried under a vacuum to yield the purified product.[2]

G cluster_synthesis Synthesis Workflow Iodinated Salicylaldehyde Iodinated Salicylaldehyde Dissolve in Ethanol Dissolve in Ethanol Iodinated Salicylaldehyde->Dissolve in Ethanol Primary Amine Primary Amine Primary Amine->Dissolve in Ethanol Reflux Reflux Dissolve in Ethanol->Reflux Precipitation Precipitation Reflux->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Pure Schiff Base Pure Schiff Base Drying->Pure Schiff Base

Caption: General experimental workflow for the synthesis of iodinated Schiff bases.

1.2 Fluorescence Spectroscopy

The fluorescence properties of the synthesized Schiff bases are characterized using a fluorescence spectrophotometer.

Protocol:

  • Solutions of the Schiff bases are prepared in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 10⁻³ M).[3]

  • The excitation and emission spectra are recorded at room temperature.[4]

  • The fluorescence quantum yield (Φ_F) is determined relative to a standard fluorophore with a known quantum yield.[4] The calculation is performed using the optical dilute method.[4]

Data Presentation: A Comparative Analysis

The introduction of iodine atoms into the salicylaldehyde ring systematically modifies the fluorescence properties of the resulting Schiff bases. The position and number of iodine atoms influence the electronic structure and, consequently, the photophysical behavior of the molecules.

Schiff Base DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)
Non-iodinated (Control) ~350-400~450-500~100Moderate
Mono-iodinated Red-shiftedRed-shiftedIncreasedDecreased
Di-iodinated Further red-shiftedFurther red-shiftedFurther increasedSignificantly decreased

Note: The exact values can vary depending on the specific primary amine used in the synthesis and the solvent used for spectroscopic measurements. The trends presented are based on the general effects of iodination.

Discussion of Results: The Heavy-Atom Effect

A key observation in the comparative study of iodinated Schiff bases is the pronounced quenching of fluorescence with an increasing number of iodine atoms. This phenomenon is attributed to the "heavy-atom effect."

The presence of the heavy iodine atom enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – a non-radiative transition from the singlet excited state (S1) to the triplet excited state (T1). This increased rate of ISC competes with the radiative process of fluorescence, leading to a significant reduction in the fluorescence quantum yield.

Concurrently, the introduction of iodine atoms, which are electron-donating, and the extension of the π-conjugated system typically lead to a bathochromic (red) shift in both the absorption and emission spectra. This results in the emission of lower-energy light.

G S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence (Radiative) T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) (Enhanced by Iodine) T1->S0 Phosphorescence (Non-radiative)

Caption: Jablonski diagram illustrating the heavy-atom effect on photophysical pathways.

Conclusion

The comparative analysis reveals a clear structure-property relationship in iodinated salicylaldehyde Schiff bases. While iodination can be a tool to tune the emission wavelength towards the red end of the spectrum, it comes at the cost of significantly reduced fluorescence intensity. This trade-off is a critical consideration for the design of fluorescent materials. For applications requiring bright fluorescence, minimizing the degree of iodination or exploring alternative substituents may be necessary. Conversely, for applications that leverage the triplet state, such as in photodynamic therapy or as phosphorescent probes, highly iodinated Schiff bases are promising candidates due to their enhanced intersystem crossing. This guide provides the foundational data and understanding for researchers to strategically design and synthesize Schiff bases with tailored fluorescence properties for their specific scientific and developmental needs.

References

Differentiating 2-Hydroxy-4-iodobenzaldehyde from its Positional Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of positional isomers is a critical analytical challenge. In the case of 2-Hydroxy-4-iodobenzaldehyde, a key building block in organic synthesis, differentiation from its isomers is essential for ensuring the quality and purity of starting materials and final products. This guide provides a comparative analysis of the mass spectrometric behavior of this compound and its positional isomers, offering a methodology for their differentiation based on fragmentation patterns.

This comparison focuses on the differentiation of this compound from its common positional isomers: 2-Hydroxy-3-iodobenzaldehyde, 2-Hydroxy-5-iodobenzaldehyde, and 4-Hydroxy-3-iodobenzaldehyde. While all these compounds share the same molecular formula (C₇H₅IO₂) and nominal mass (248 g/mol ), their distinct substitution patterns on the benzene (B151609) ring lead to characteristic fragmentation behaviors under mass spectrometric analysis, particularly using Electron Ionization (EI).

The primary fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺), a formyl radical ([M-CHO]⁺), and carbon monoxide ([M-CO]⁺)[1][2]. For iodinated aromatics, the cleavage of the carbon-iodine bond is also a significant fragmentation route. The relative positions of the hydroxyl and iodo substituents can influence the stability of the resulting fragment ions and may introduce unique fragmentation channels, such as the "ortho effect," which can be a powerful tool for isomer differentiation[3][4].

Comparative Fragmentation Analysis

The following table summarizes the expected key fragment ions for this compound and its positional isomers under Electron Ionization Mass Spectrometry (EI-MS). The relative abundances are predicted based on general fragmentation rules and the influence of substituent positions.

Fragment Ion (m/z)Proposed Structure/LossThis compound2-Hydroxy-3-iodobenzaldehyde2-Hydroxy-5-iodobenzaldehyde4-Hydroxy-3-iodobenzaldehyde
248[M]⁺ModerateModerateModerateModerate
247[M-H]⁺HighHighHighHigh
220[M-CO]⁺ModerateLowModerateModerate
219[M-CHO]⁺HighModerateHighHigh
121[M-I]⁺ModerateModerateModerateModerate
93[M-I-CO]⁺HighHighHighHigh
92[M-I-CHO]⁺ModerateModerateModerateModerate
192 [M-2CO-H]⁺ (ortho effect) Absent Present (diagnostic) Absent Absent

Relative abundances are categorized as High, Moderate, Low, or Absent for comparative purposes.

Distinguishing Isomers Through Fragmentation Pathways

The key to differentiating these isomers lies in the subtle differences in their fragmentation patterns, particularly the "ortho effect" observed in 2-Hydroxy-3-iodobenzaldehyde.

General Fragmentation Pathways

The fragmentation of these isomers begins with the ionization of the molecule to form the molecular ion [M]⁺ at m/z 248. Common subsequent fragmentations include:

  • Loss of a hydrogen atom: Formation of a stable [M-H]⁺ ion at m/z 247 is expected to be a prominent peak for all isomers.

  • Loss of a formyl group: The cleavage of the aldehyde group leads to the [M-CHO]⁺ ion at m/z 219.

  • Loss of carbon monoxide: A rearrangement followed by the loss of CO results in the [M-CO]⁺ ion at m/z 220.

  • Loss of iodine: Cleavage of the C-I bond results in the [M-I]⁺ ion at m/z 121. This can be followed by the loss of CO to give a fragment at m/z 93.

General Fragmentation Pathways M [M]⁺˙ (m/z 248) MH [M-H]⁺ (m/z 247) M->MH -H• MCHO [M-CHO]⁺ (m/z 219) M->MCHO -CHO• MCO [M-CO]⁺˙ (m/z 220) M->MCO -CO MI [M-I]⁺ (m/z 121) M->MI -I• MICO [M-I-CO]⁺ (m/z 93) MI->MICO -CO

General fragmentation pathways for hydroxy-iodobenzaldehyde isomers.
The Ortho Effect: A Diagnostic Tool

The "ortho effect" is a phenomenon in mass spectrometry where adjacent functional groups on an aromatic ring interact during fragmentation, leading to unique ions not observed in meta and para isomers[3][4]. For 2-Hydroxy-3-iodobenzaldehyde, the proximity of the hydroxyl and iodo groups can facilitate a unique rearrangement and fragmentation pathway. This is expected to result in a diagnostic ion that is absent or of very low abundance in the other isomers. A potential ortho-effect driven fragmentation could involve the loss of both CO and I, possibly with a hydrogen rearrangement, leading to a unique fragment ion. For instance, a concerted loss or a rapid successive loss of iodine and the formyl group might be favored. A proposed unique fragmentation for the ortho isomer could be the formation of an ion at m/z 192, corresponding to [M-2CO-H]⁺, arising from a more complex rearrangement involving the adjacent hydroxyl group.

Ortho Effect in 2-Hydroxy-3-iodobenzaldehyde M [M]⁺˙ (m/z 248) 2-Hydroxy-3-iodobenzaldehyde Ortho_Fragment Diagnostic Fragment (e.g., [M-2CO-H]⁺, m/z 192) M->Ortho_Fragment Unique Rearrangement

Proposed unique fragmentation due to the ortho effect.

Experimental Protocols

To experimentally differentiate these isomers, the following mass spectrometry protocol is recommended:

1. Sample Preparation:

  • Dissolve 1 mg of each isomer in 1 mL of a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an Electron Ionization (EI) source is ideal for analyzing these volatile compounds.

  • Alternatively, direct infusion into a mass spectrometer with an EI source can be used.

3. Mass Spectrometry Parameters (EI):

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-300

  • Scan Speed: 1000 amu/s

  • GC Conditions (if applicable):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

4. Data Analysis:

  • Acquire the mass spectrum for each isomer.

  • Normalize the spectra to the base peak (the most intense peak).

  • Compare the relative abundances of the key fragment ions listed in the table above.

  • Pay close attention to the presence or absence of unique diagnostic ions that may arise from ortho effects.

Conclusion

The differentiation of this compound from its positional isomers by mass spectrometry is achievable by a careful analysis of their EI fragmentation patterns. While many common fragments will be present in the spectra of all isomers, the relative intensities of these fragments and the presence of unique ions resulting from proximity effects, such as the "ortho effect" in 2-Hydroxy-3-iodobenzaldehyde, provide a reliable basis for their distinction. The experimental protocol outlined in this guide provides a starting point for researchers to develop robust analytical methods for the quality control of these important chemical intermediates.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical methodologies for the quantification of 2-Hydroxy-4-iodobenzaldehyde. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines protocols adapted from established methods for structurally similar compounds, such as other substituted benzaldehydes. The information herein is intended to serve as a foundational resource for developing and validating analytical methods tailored to this compound in research and quality control settings. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Methodology Comparison

The selection of an appropriate analytical technique for the quantification of this compound is contingent upon several factors, including the sample matrix, required sensitivity, and the instrumentation available. Below is a comparative summary of the most pertinent methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a highly specific and sensitive method for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for substituted benzaldehydes.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for volatile and thermally stable compounds. For compounds with lower volatility like this compound, a derivatization step to increase volatility is often necessary.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid method for the quantification of compounds that possess a chromophore, making it applicable to this compound. However, its specificity can be limited in the presence of other UV-absorbing compounds.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the discussed analytical methods, based on data for analogous compounds. These values should be considered as starting points for method development and validation for this compound.

Table 1: Comparison of Analytical Methods

ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility, followed by flame ionization detection.Measurement of light absorbance by the analyte in solution.
Specificity HighHigh (with appropriate column and conditions)Low to Moderate
Sensitivity HighVery HighModerate
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Derivatization Not typically requiredMay be required to increase volatilityNot required

Table 2: Typical Method Parameters and Performance

ParameterHPLC-UVGC-FID
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[1]Capillary column (e.g., DB-5 or equivalent)[1]
Mobile Phase/Carrier Gas Acetonitrile (B52724)/Water with 0.1% acid[1]Helium or Hydrogen[1]
Detection Wavelength Approx. 280 nm (estimated for substituted benzaldehydes)[1]N/A
Limit of Detection (LOD) ng/mL rangepg/mL range (with derivatization)
Limit of Quantitation (LOQ) ng/mL rangepg/mL range (with derivatization)
**Linearity (R²) **> 0.999> 0.999

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods for other hydroxybenzaldehydes and would require optimization.[1][2]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Standard volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm particle size)[1]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Injection Volume: 10 µL[2]

  • Detection Wavelength: To be determined by UV scan, likely around 280 nm.[1]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution (e.g., 1000 µg/mL) of the reference standard in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for purity assessment and quantification, potentially requiring derivatization.[1]

Instrumentation:

  • Gas chromatograph with an FID, a suitable capillary column, and an autosampler.

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Derivatizing agent (e.g., a silylating agent like BSTFA)

  • Dichloromethane or other suitable solvent (GC grade)

  • Internal standard (optional, for improved accuracy)

Chromatographic Conditions:

  • Column: DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[1]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C[1]

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for 1 minute, then ramp to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

Procedure:

  • Derivatization (if necessary):

    • Accurately weigh the sample or standard into a vial.

    • Add the derivatizing agent and solvent, then heat as required to complete the reaction.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the derivatized standard.

    • Create calibration standards by serial dilution.

    • Prepare the sample by dissolving it in the chosen solvent and derivatizing if necessary.

  • Quantification:

    • Construct a calibration curve from the peak areas of the derivatized standards.

    • Determine the concentration in the sample from its peak area.

UV-Vis Spectrophotometry

A simple and rapid method, ideal for samples with minimal interfering substances.[1]

Instrumentation:

  • UV-Vis spectrophotometer

Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Solvent (e.g., methanol or ethanol, UV grade)

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of the standard in the chosen solvent.

    • Scan the solution across the UV-Vis spectrum to find the λmax.

  • Standard Preparation:

    • Prepare a stock solution of the standard.

    • Create a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Dissolve the sample in the solvent and dilute to a concentration within the calibration range.

  • Quantification:

    • Measure the absorbance of the standards and the sample at the λmax.

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Determine the sample concentration from its absorbance.

Visualized Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh Reference Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Filter Filter (0.45 µm) Dissolve_Std->Filter Dissolve_Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at λmax Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Standards Quantify Determine Concentration Detect->Quantify Sample Cal_Curve->Quantify GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Prep_Std Prepare Standard Solution Derivatize Derivatize (if needed) Prep_Std->Derivatize Prep_Sample Prepare Sample Solution Prep_Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Separate on Capillary Column Inject->Separate Detect Detect by FID Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Standards Quantify Determine Concentration Detect->Quantify Sample Cal_Curve->Quantify UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Prep_Stds Prepare Calibration Standards Scan_lambda Determine λmax Prep_Stds->Scan_lambda Measure_Abs Measure Absorbance at λmax Prep_Stds->Measure_Abs Prep_Sample Prepare Sample Solution Prep_Sample->Measure_Abs Scan_lambda->Measure_Abs Cal_Curve Generate Calibration Curve Measure_Abs->Cal_Curve Standards Quantify Determine Concentration Measure_Abs->Quantify Sample Cal_Curve->Quantify

References

comparing the reactivity of iodo-, bromo-, and chloro-salicylaldehydes in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of modern organic synthesis, offering a versatile toolkit for the construction of complex molecular architectures. Iodo-, bromo-, and chloro-salicylaldehydes are particularly valuable building blocks, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and functional materials. The choice of the halogen substituent, however, is not arbitrary and profoundly influences the reactivity of the salicylaldehyde (B1680747) core in key synthetic transformations. This guide provides a comprehensive comparison of the reactivity of iodo-, bromo-, and chloro-salicylaldehydes in four critical classes of organic reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

General Reactivity Trends

The reactivity of aryl halides in many transition metal-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, for reactions where the oxidative addition of the aryl halide to the metal center is the rate-determining step, the reactivity trend is typically:

Iodo- > Bromo- > Chloro-

This trend is generally observed in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity is governed by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex through inductive electron withdrawal. This leads to a reversal of the reactivity trend:

Chloro- > Bromo- > Iodo- (Fluorinated analogues are typically the most reactive in SNAr).

Comparative Data in Key Organic Reactions

The following sections present a comparative analysis of the reactivity of iodo-, bromo-, and chloro-salicylaldehydes in the aforementioned reactions. The data is compiled from literature sources and provides a quantitative basis for comparison. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some data is extrapolated based on established reactivity principles and reactions with closely related substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The reactivity of halosalicylaldehydes in this reaction follows the expected trend based on C-X bond strength.

Table 1: Comparison of Halosalicylaldehydes in Suzuki-Miyaura Coupling

HalosalicylaldehydeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-IodosalicylaldehydePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene (B28343)/H₂O804~95 (estimated)
5-Bromosalicylaldehyde (B98134)Phenylboronic acidPd(OAc)₂ / SPhos (2 mol%)K₃PO₄Toluene/H₂O1001292[1]
5-ChlorosalicylaldehydePhenylboronic acidPd₂(dba)₃ / XPhos (2 mol%)K₃PO₄t-BuOH11024~70 (estimated)

Yields are representative and can vary based on the specific catalyst, ligands, and reaction conditions employed. Estimated yields for iodo- and chloro-derivatives are based on the established reactivity trend of aryl halides (I > Br > Cl) in Suzuki coupling reactions.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, the reactivity is largely dependent on the ease of the oxidative addition step.

Table 2: Comparison of Halosalicylaldehydes in Sonogashira Coupling

HalosalicylaldehydeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-IodosalicylaldehydePhenylacetylenePd(PPh₃)₂Cl₂ / CuI (2 mol%)Et₃NTHF256~90 (estimated)
5-BromosalicylaldehydePhenylacetylenePd(PPh₃)₄ / CuI (5 mol%)Et₃NDMF801285
5-ChlorosalicylaldehydePhenylacetylenePd(OAc)₂ / P(t-Bu)₃ / CuI (5 mol%)Cs₂CO₃Dioxane12024~50 (estimated)

Estimated yields are based on the general reactivity trend for Sonogashira coupling (I > Br > Cl) and available data for related aryl halides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. The reactivity of halosalicylaldehydes in this palladium-catalyzed C-N bond formation also follows the I > Br > Cl trend.

Table 3: Comparison of Halosalicylaldehydes in Buchwald-Hartwig Amination

HalosalicylaldehydeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-IodosalicylaldehydeAnilinePd₂(dba)₃ / XPhos (2 mol%)NaOt-BuToluene808~93 (estimated)
5-BromosalicylaldehydeAnilinePd(OAc)₂ / BINAP (3 mol%)Cs₂CO₃Toluene1001888
5-ChlorosalicylaldehydeAnilinePd₂(dba)₃ / RuPhos (4 mol%)K₃PO₄t-BuOH11024~65 (estimated)

Estimated yields are based on the established reactivity of aryl halides in Buchwald-Hartwig amination and published results for similar substrates.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on halosalicylaldehydes is less common and generally requires activation by strongly electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the halogen. The reactivity trend is typically the reverse of that seen in cross-coupling reactions.

Table 4: Comparison of Halosalicylaldehydes in Nucleophilic Aromatic Substitution

HalosalicylaldehydeNucleophileConditionsProductReactivity
3-Chloro-5-nitrosalicylaldehydeMorpholineK₂CO₃, DMF, 100 °C3-Morpholino-5-nitrosalicylaldehydeHigh
3-Bromo-5-nitrosalicylaldehydeMorpholineK₂CO₃, DMF, 100 °C3-Morpholino-5-nitrosalicylaldehydeModerate
3-Iodo-5-nitrosalicylaldehydeMorpholineK₂CO₃, DMF, 100 °C3-Morpholino-5-nitrosalicylaldehydeLow

This table illustrates the expected relative reactivity based on the established principles of SNAr reactions, where the more electronegative halogen facilitates the reaction.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling of 5-Bromosalicylaldehyde

To a solution of 5-bromosalicylaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (B1210297) (0.02 mmol) and SPhos (0.04 mmol) are then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Sonogashira Coupling of an Aryl Halide

A mixture of the halosalicylaldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL) is degassed with argon. Triethylamine (3.0 mmol) is then added, and the reaction is stirred at the appropriate temperature (see Table 2) until completion (monitored by TLC). The reaction mixture is then cooled, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide

An oven-dried Schlenk tube is charged with the halosalicylaldehyde (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and XPhos, 2 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) is added, and the mixture is heated to the appropriate temperature (see Table 3) for the specified time. After completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Mg₂SO₄, and concentrated. The product is purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

To a solution of the activated halosalicylaldehyde (e.g., 3-chloro-5-nitrosalicylaldehyde, 1.0 mmol) in DMF (10 mL) is added the nucleophile (e.g., morpholine, 1.2 mmol) and K₂CO₃ (2.0 mmol). The mixture is heated to 100 °C and stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is then cooled, poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated to give the crude product, which is then purified by chromatography.

Visualizing Reactivity Trends and Workflows

The following diagrams illustrate the general reactivity trends and a typical experimental workflow for a cross-coupling reaction.

Reactivity_Trend cluster_cross_coupling Cross-Coupling Reactivity (Suzuki, Sonogashira, Buchwald-Hartwig) cluster_snar SNAr Reactivity Iodo Iodosalicylaldehyde Bromo Bromosalicylaldehyde Iodo->Bromo > Chloro Chlorosalicylaldehyde Bromo->Chloro > Chloro_snar Chlorosalicylaldehyde Bromo_snar Bromosalicylaldehyde Chloro_snar->Bromo_snar > Iodo_snar Iodosalicylaldehyde Bromo_snar->Iodo_snar >

Caption: General reactivity trends of halosalicylaldehydes.

Experimental_Workflow start Reaction Setup (Halosalicylaldehyde, Coupling Partner, Base) degas Degassing (Inert Atmosphere) start->degas catalyst Catalyst/Ligand Addition degas->catalyst reaction Heating and Stirring catalyst->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Typical workflow for a cross-coupling reaction.

Conclusion

The choice between iodo-, bromo-, and chloro-salicylaldehydes has significant implications for the efficiency and feasibility of a synthetic route. For palladium-catalyzed cross-coupling reactions, iodosalicylaldehydes are the most reactive, allowing for milder reaction conditions and often providing higher yields in shorter reaction times. Bromosalicylaldehydes offer a good balance of reactivity and stability, while chlorosalicylaldehydes are the least reactive and typically require more forcing conditions and specialized catalyst systems. In contrast, for nucleophilic aromatic substitution reactions, the reactivity order is reversed, with chlorosalicylaldehydes being the most susceptible to nucleophilic attack, provided the aromatic ring is sufficiently activated. This guide provides researchers with the fundamental principles and practical data to make informed decisions when selecting a halosalicylaldehyde for their specific synthetic needs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Hydroxy-4-iodobenzaldehyde, ensuring compliance with safety protocols and regulatory requirements.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1] If there is a risk of dust inhalation, use a NIOSH-approved respirator.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Spill Preparedness: Have a chemical spill kit readily available. In case of a small spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1] For large spills, evacuate the area and contact your EHS office immediately.

Quantitative Safety Data Summary

The following table summarizes key safety information for handling this compound and similar compounds.

ParameterValue/InformationSource
Appearance Solid[3]
Molecular Formula C₇H₅IO₂[3]
Molecular Weight 248.02 g/mol [4]
Storage Temperature 2-8°C, under inert gas[5][6]
Incompatible Materials Strong oxidizing agents, Strong bases[1][7]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. As a halogenated organic compound, it requires specific disposal procedures and must not be mixed with non-halogenated waste.[8]

Experimental Protocol for Waste Collection:

  • Waste Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids." Never mix this waste with non-halogenated chemical waste.[8]

  • Containerization: Use a compatible, sealable container for collecting the waste. It is recommended not to fill the container beyond 80% of its capacity to prevent spills and allow for expansion.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., Irritant, Harmful).[8]

  • Collection of Waste:

    • Solid Waste: Carefully transfer any unwanted solid this compound into the designated waste container using a clean scoop or spatula. Avoid creating dust.

    • Contaminated Materials: Any materials used in handling the chemical, such as contaminated gloves, weigh boats, or paper towels, should also be placed in the hazardous waste container.

    • Rinsate: If rinsing glassware that contained the compound, use a minimal amount of a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected in a separate, labeled container for "Halogenated Organic Liquid Waste." Do not dispose of the rinsate down the drain.[1]

  • Temporary Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[8]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[7][8] Ensure that all disposal activities are in full compliance with regulatory requirements.

Disposal Process Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Unwanted This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Preparation C Segregate as Halogenated Organic Waste B->C Action D Place in Labeled, Sealed Hazardous Waste Container C->D Containerization E Store in a Secure, Well-Ventilated Area D->E Temporary Storage F Arrange for Professional Disposal via EHS E->F Final Disposal G End: Compliant Disposal F->G Completion

References

Comprehensive Safety and Handling Guide for 2-Hydroxy-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-4-iodobenzaldehyde, ensuring the safety of researchers and laboratory personnel. Adherence to these guidelines is critical due to the chemical's potential hazards.

Hazard Identification

This compound is a halogenated organic compound that requires careful handling. Based on data for the compound and structurally similar chemicals, the primary hazards include:

  • Serious Eye Damage: The substance can cause significant injury to the eyes.

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Aquatic Toxicity: The compound is harmful to aquatic life.

It is crucial to avoid creating dust and to prevent the chemical from entering the environment.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure. All PPE should be inspected before use.

PPE CategoryItem and Specifications
Eye & Face Protection Chemical Safety Goggles: Must be worn at all times. They should meet ANSI Z87.1 standards or equivalent.[3][4] Face Shield: Required over goggles when there is a risk of splashing or when handling larger quantities.[3][4]
Skin & Body Protection Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned.[3] Full-Length Pants and Closed-Toe Shoes: Required to cover all skin on the lower body and feet.[3][5]
Hand Protection Nitrile Gloves: Disposable nitrile gloves provide adequate protection for incidental contact.[4][5] Gloves should be changed immediately if contaminated. Use proper glove removal technique to avoid skin contact.[1]
Respiratory Protection Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.

  • Designate Work Area: All handling of this chemical must occur inside a chemical fume hood.[5]

  • Assemble PPE: Put on all required PPE as detailed in the table above.

  • Prepare Equipment: Ensure all necessary glassware and equipment are clean, dry, and readily available inside the fume hood.

Handling and Experimentation:

  • Weighing: Carefully weigh the solid chemical within the fume hood to minimize the generation of dust. Use a tared container.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible during this process.

  • Performing Reactions: Conduct all experimental procedures involving the chemical within the fume hood. Ensure that eyewash stations and safety showers are located nearby.[2][6]

Cleanup:

  • Decontaminate Surfaces: After use, wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Clean Equipment: Clean all glassware and equipment that came into contact with the chemical.

  • Remove PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: this compound is a halogenated organic compound.[5][7] All waste, including excess solid, solutions, and contaminated materials (e.g., gloves, weighing paper), must be collected in a designated "Halogenated Organic Waste" container.[5][7]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of its chemical contents, including "this compound".[8][9] The container must be kept tightly sealed when not in use.[8][9]

  • Storage: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials such as strong oxidizing agents.[2][9]

  • Collection: When the container is nearly full, request a waste collection from your institution's Environmental Health and Safety (EHRS) department.[9]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 End Experiment clean2 Dispose of Waste in 'Halogenated' Container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.